molecular formula C69H107N4O35P B086643 Flavomycin CAS No. 11015-37-5

Flavomycin

Katalognummer: B086643
CAS-Nummer: 11015-37-5
Molekulargewicht: 1583.6 g/mol
InChI-Schlüssel: PERZMHJGZKHNGU-JGYWJTCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bambermycin is a glycophospholipid antibiotic compound with the lipid portion conjugated to a pentasaccharide fraction via a phosphate linkage. It has a role as an antimicrobial agent.

Eigenschaften

CAS-Nummer

11015-37-5

Molekularformel

C69H107N4O35P

Molekulargewicht

1583.6 g/mol

IUPAC-Name

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid

InChI

InChI=1S/C69H107N4O35P/c1-30(2)15-14-17-31(3)18-19-33(5)22-25-68(9,10)24-13-12-16-32(4)23-26-96-41(60(88)89)29-98-109(94,95)108-66-56(57(107-67(70)92)69(11,93)58(106-66)61(90)91)105-63-44(72-36(8)76)47(81)54(40(101-63)28-97-64-51(85)48(82)45(79)39(27-74)100-64)103-62-43(71-35(7)75)46(80)53(34(6)99-62)102-65-52(86)49(83)50(84)55(104-65)59(87)73-42-37(77)20-21-38(42)78/h13,15,18,23-24,34,39-41,43-58,62-66,74,77,79-86,93H,5,12,14,16-17,19-22,25-29H2,1-4,6-11H3,(H2,70,92)(H,71,75)(H,72,76)(H,73,87)(H,88,89)(H,90,91)(H,94,95)/b24-13+,31-18+,32-23+/t34-,39-,40-,41-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55+,56-,57-,58-,62+,63+,64-,65-,66-,69+/m1/s1

InChI-Schlüssel

PERZMHJGZKHNGU-JGYWJTCASA-N

Isomerische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C([C@](C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O

Aussehen

White to off-white solid

Andere CAS-Nummern

11015-37-5

Synonyme

Bambermycin
Bambermycins
Flavomycin
Flavomycins
Flavophospholipol
Flavophospholipols
Menomycin
Moenomycins

Herkunft des Produkts

United States

Foundational & Exploratory

Flavomycin's Precision Strike: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis of Flavomycin's Core Mechanism: Inhibition of Peptidoglycan Glycosyltransferases

This compound, also known as bambermycin, is a phosphoglycolipid antibiotic complex primarily composed of moenomycins A and C, produced by fermentation of Streptomyces species such as Streptomyces bambergiensis and Streptomyces ghanaensis.[1][2] It functions as a potent inhibitor of bacterial cell wall synthesis, exhibiting a high degree of specificity for Gram-positive bacteria.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Targeting Peptidoglycan Glycosyltransferases

The primary molecular target of this compound is a class of essential bacterial enzymes known as peptidoglycan glycosyltransferases (PGTs).[5][6] These enzymes are critical for the polymerization of the glycan chains of peptidoglycan, the major structural component of the bacterial cell wall.[5] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.

This compound acts as a competitive inhibitor of PGTs.[5][7] Its structure mimics the natural substrate of the enzyme, the growing peptidoglycan chain (Lipid II).[3][8] By binding to the active site of the PGT, this compound physically obstructs the binding of the natural substrate, thereby halting the elongation of the glycan chain.[3][5] This inhibition of peptidoglycan synthesis leads to a weakened cell wall, ultimately resulting in cell death.[6][9]

The specificity of this compound for bacteria lies in the absence of a peptidoglycan cell wall in animal cells, rendering them unaffected by its action.[6][9] While highly effective against Gram-positive bacteria, its efficacy against Gram-negative bacteria is considerably lower.[3][4] This is attributed to the protective outer membrane of Gram-negative bacteria, which hinders this compound's access to its PGT target in the periplasmic space.[3]

Quantitative Inhibition Data

The inhibitory activity of Moenomycin A, the principal active component of this compound, against various peptidoglycan glycosyltransferases has been quantified. The following table summarizes key inhibition constants (IC₅₀ and Kᵢ) and Minimum Inhibitory Concentrations (MIC).

Parameter Enzyme/Bacterium Value Reference
IC₅₀ E. coli PBP1b600 nM[7]
IC₅₀ S. aureus SgtB31 nM[7]
Kᵢ PGTs94 nM - 2.6 µM[7]
MIC Gram-positive bacteria1 - 100 ng/mL[3]
MIC S. aureus0.05 µg/mL[8]
MIC Gram-negative bacteria0.3 - 150 µg/mL[3]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and microbiological assays. Detailed below are generalized protocols for key experiments.

In Vitro Peptidoglycan Glycosyltransferase (PGT) Assay

This assay directly measures the inhibitory effect of this compound on PGT activity.

Objective: To quantify the inhibition of PGT-catalyzed glycan chain polymerization by this compound.

Materials:

  • Purified PGT enzyme (e.g., from E. coli or S. aureus)

  • Lipid II substrate (the natural substrate for PGTs)

  • Radioactively or fluorescently labeled UDP-N-acetylglucosamine (UDP-GlcNAc) to incorporate a detectable label into the product

  • This compound (or Moenomycin A) at various concentrations

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation counter or fluorescence detector

  • Thin-layer chromatography (TLC) or size-exclusion chromatography system

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, purified PGT enzyme, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding the Lipid II substrate and labeled UDP-GlcNAc.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction, for example, by adding a denaturing agent like SDS.

  • Product Separation: Separate the polymerized peptidoglycan product from the unreacted labeled substrate using TLC or chromatography.

  • Quantification: Quantify the amount of labeled product formed in the presence and absence of this compound using a scintillation counter or fluorescence detector.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Bacterial Cell Wall Composition Analysis via HPLC

This method assesses the impact of this compound on the overall structure and composition of the bacterial cell wall.

Objective: To analyze changes in the peptidoglycan structure of bacteria treated with this compound.

Materials:

  • Bacterial cultures (e.g., Staphylococcus aureus)

  • This compound

  • Lysis buffer

  • Enzymes for cell wall digestion (e.g., Muramidase (B13767233), Lysozyme)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a C18 reverse-phase column

  • Appropriate buffers for HPLC/UPLC analysis

Methodology:

  • Cell Culture and Treatment: Grow bacterial cultures to mid-log phase and treat with a sub-lethal concentration of this compound for a specified time. A control culture without the antibiotic is run in parallel.

  • Cell Wall Isolation: Harvest the bacterial cells and isolate the crude cell wall fraction by centrifugation and washing steps.

  • Enzymatic Digestion: Digest the isolated cell walls with muramidase or a similar enzyme to break down the peptidoglycan into its constituent muropeptides.[2][10]

  • Sample Preparation: Prepare the digested samples for HPLC/UPLC analysis by removing any particulate matter.

  • HPLC/UPLC Analysis: Inject the samples into the HPLC/UPLC system. The muropeptides are separated based on their hydrophobicity.

  • Data Analysis: Compare the chromatograms of the treated and untreated samples. A significant alteration in the muropeptide profile of the treated sample, such as an accumulation of precursor molecules, indicates an inhibition of peptidoglycan synthesis.[1][11]

Minimum Inhibitory Concentration (MIC) Determination

This standard microbiological assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton broth or agar

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Serial Dilution: Prepare a serial two-fold dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.[12]

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.[13] Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader. The MIC is the lowest concentration of this compound in which no visible growth is observed.[12]

Visualizations

Signaling Pathway Diagram

Flavomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Extracellular Space UDP_GlcNAc UDP-GlcNAc Lipid_I Lipid I UDP_GlcNAc->Lipid_I MurG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Lipid_II_membrane Lipid II Lipid_II->Lipid_II_membrane Flippase PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II_membrane->PGT Growing_PG Growing Peptidoglycan Chain PGT->Growing_PG Glycosyl- transfer Nascent_PG Nascent Peptidoglycan Growing_PG->Nascent_PG This compound This compound This compound->PGT Inhibition

Caption: Mechanism of this compound action, inhibiting peptidoglycan glycosyltransferase.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_mic Microbiological Analysis Purify_PGT Purify Peptidoglycan Glycosyltransferase (PGT) PGT_Assay Perform In Vitro PGT Assay Purify_PGT->PGT_Assay Determine_IC50 Determine IC₅₀/Kᵢ PGT_Assay->Determine_IC50 Conclusion Conclusion: This compound inhibits PGT, disrupting peptidoglycan synthesis Determine_IC50->Conclusion Culture_Bacteria Culture Bacteria with/ without this compound Isolate_CellWall Isolate Cell Wall Culture_Bacteria->Isolate_CellWall Analyze_Muropeptides Analyze Muropeptides (HPLC/UPLC) Isolate_CellWall->Analyze_Muropeptides Analyze_Muropeptides->Conclusion MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay MIC_Assay->Conclusion Hypothesis Hypothesis: This compound inhibits cell wall synthesis Hypothesis->Purify_PGT Hypothesis->Culture_Bacteria Hypothesis->MIC_Assay

Caption: Experimental workflow to determine this compound's mechanism of action.

References

Flavophospholipol's Mode of Action on Bacterial Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavophospholipol, a phosphoglycolipid antibiotic also known as moenomycin and bambermycin, stands as a potent inhibitor of bacterial cell wall synthesis.[1][2] This technical guide provides an in-depth exploration of its mechanism of action, focusing on its specific molecular target and the consequences for bacterial viability. The document summarizes key quantitative data on its efficacy, details relevant experimental protocols for its study, and provides visual representations of its molecular interactions and experimental workflows.

Introduction

The bacterial cell wall is a critical structure for maintaining cell integrity and shape, making it an excellent target for antimicrobial agents. Flavophospholipol, produced by Streptomyces species, is a high-molecular-weight antibiotic that has been used in animal nutrition as a growth promotant.[1] Its unique mode of action, which differs from that of many other cell wall synthesis inhibitors like β-lactams, makes it a subject of significant interest for antimicrobial research and development.[3] This guide delves into the core of flavophospholipol's activity, providing a technical overview for researchers in the field.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Flavophospholipol's primary mode of action is the inhibition of bacterial cell wall synthesis, specifically targeting the transglycosylation step in peptidoglycan formation.[3][4][5][6][7] Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria.

The Target: Peptidoglycan Glycosyltransferases (PGTs)

Flavophospholipol is the only known naturally occurring active site inhibitor of peptidoglycan glycosyltransferases (PGTs).[8][9] These enzymes, which are often the transglycosylase domain of bifunctional Penicillin-Binding Proteins (PBPs), catalyze the polymerization of the glycan chains of peptidoglycan from lipid II, a precursor molecule.[5][9][10] By mimicking the natural substrate, flavophospholipol acts as a competitive inhibitor, binding to the active site of PGTs and preventing the elongation of the glycan strands.[8] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and death.[8][9][11]

Structure-Activity Relationship

The structure of flavophospholipol is key to its inhibitory activity. It consists of a long, 25-carbon lipid tail and a substituted tetrasaccharide.[8] The lipid tail anchors the molecule to the bacterial cytoplasmic membrane, positioning the oligosaccharide portion to interact with and block the active site of the membrane-bound PGTs.[8]

Quantitative Data on Flavophospholipol's Activity

The efficacy of flavophospholipol varies between different bacterial species, with a pronounced activity against Gram-positive bacteria.[5][6][7][10] Gram-negative bacteria are generally less susceptible due to the protective outer membrane that hinders the antibiotic's access to its target.[10][12]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of moenomycin (flavophospholipol) against a range of bacterial species.

Bacterial SpeciesMIC (µg/mL)Reference
Gram-Positive
Bacillus subtilis0.3–0.6[3]
Clostridium difficile>160[3]
Enterococcus faecalis0.075–0.3[3]
Enterococcus faecium>40.5[3]
Staphylococcus aureus0.075[3]
Streptococcus pneumoniae0.625[3]
Gram-Negative
Escherichia coli80[3]
Haemophilus influenzae[3]
Helicobacter pylori1.3[3]
Klebsiella pneumoniae80[3]
Neisseria gonorrhoeae1.69[3]
Pseudomonas aeruginosa40[3]
Salmonella enterica160[3]
Shigella flexneri40[3]

Note: MIC values can vary depending on the specific strain and the testing methodology.

Inhibition and Binding Constants (IC50, Kd, Ki)

The following table presents data on the inhibition of PGTs and binding affinity of moenomycin and its derivatives.

Enzyme/TargetCompoundValueUnitReference
E. coli PBP1bMoenomycin derivative600nM (IC50)[8]
S. aureus SgtBMoenomycin derivative31nM (IC50)[8]
S. aureus PBP2Moenomycin trisaccharide870 ± 110nM (IC50)[11]
E. coli PBP1bMoenomycin A440nM (Kd)[1]
E. faecalis PBP2aMoenomycin derivative0.38µM (Kd)[8]
S. aureus SgtBMoenomycin derivative0.18µM (Kd)[8]
S. aureus SgtBMoenomycin0.64µM (Ki)[8]

Experimental Protocols

This section details the methodologies for key experiments used to study the mode of action of flavophospholipol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of flavophospholipol can be determined using the broth microdilution method.

Materials:

  • Flavophospholipol stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution: Perform a two-fold serial dilution of the flavophospholipol stock solution in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of flavophospholipol at which no visible bacterial growth (turbidity) is observed.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the inhibition of peptidoglycan synthesis using radiolabeled precursors.

Materials:

  • Bacterial membrane preparation containing PGTs

  • Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

  • UDP-N-acetylmuramic acid-pentapeptide (Lipid I precursor)

  • Flavophospholipol

  • Reaction buffer

  • Filtration apparatus

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the bacterial membrane preparation, UDP-N-acetylmuramic acid-pentapeptide, and reaction buffer.

  • Inhibition: Add varying concentrations of flavophospholipol to the reaction mixtures and pre-incubate.

  • Initiation: Start the reaction by adding [¹⁴C]UDP-GlcNAc.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Termination and Filtration: Stop the reaction and filter the mixture to separate the radiolabeled peptidoglycan polymer from the unincorporated precursors.

  • Quantification: Measure the radioactivity of the filter to determine the amount of peptidoglycan synthesized. The inhibition is calculated relative to a control without flavophospholipol.

Transglycosylase Activity Assay

An in situ assay can be used to specifically measure the transglycosylase activity.

Materials:

  • E. coli cell wall membrane material

  • UDP-MurNAc-pentapeptide

  • Radiolabeled UDP-GlcNAc

  • Triton X-100

  • Reaction buffer

Procedure:

  • Lipid II Accumulation: Incubate the E. coli membrane material with UDP-MurNAc-pentapeptide and radiolabeled UDP-GlcNAc in the presence of Triton X-100. This inhibits the transglycosylation step and leads to the accumulation of radiolabeled Lipid II.

  • Initiation of Transglycosylation: Remove the Triton X-100 from the reaction mixture to allow the accumulated Lipid II to be polymerized into peptidoglycan.

  • Inhibition: Perform the reaction in the presence and absence of flavophospholipol.

  • Analysis: Separate the reaction products and quantify the amount of radiolabeled peptidoglycan formed to determine the inhibitory effect of flavophospholipol on transglycosylase activity.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Lipid_II_mem Lipid II Lipid_II->Lipid_II_mem Flippase PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II_mem->PGT Nascent_PG Nascent Peptidoglycan PGT->Nascent_PG Glycan Chain Elongation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation Flavophospholipol Flavophospholipol Flavophospholipol->PGT Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by Flavophospholipol.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Flavophospholipol in 96-well plate serial_dilution->inoculate controls Include Positive (no drug) and Negative (no bacteria) Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for MIC Determination.

Flavophospholipol_SAR Flavophospholipol Flavophospholipol Molecule Lipid_Tail C25 Lipid Tail Flavophospholipol->Lipid_Tail Oligosaccharide Oligosaccharide Headgroup Flavophospholipol->Oligosaccharide Membrane_Anchoring Membrane Anchoring Lipid_Tail->Membrane_Anchoring Enzyme_Binding PGT Active Site Binding Oligosaccharide->Enzyme_Binding Inhibition Inhibition of Transglycosylation Membrane_Anchoring->Inhibition Enzyme_Binding->Inhibition

Caption: Structure-Activity Relationship of Flavophospholipol.

Conclusion

Flavophospholipol's unique mechanism of action as a specific inhibitor of peptidoglycan glycosyltransferases makes it a valuable tool for studying bacterial cell wall synthesis and a potential scaffold for the development of new antibiotics. Its high potency against Gram-positive bacteria, including some drug-resistant strains, underscores the importance of continued research into this class of molecules. This technical guide provides a foundational understanding of flavophospholipol's mode of action, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to combat bacterial infections.

References

The Chemical Architecture of Bambermycins (Flavomycin): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycins, commercially known as Flavomycin®, represent a class of phosphoglycolipid antibiotics with a long-standing application in animal nutrition as a growth promotant.[1][2] Produced by fermentation of various Streptomyces species, including S. bambergiensis and S. ghanaensis, this antibiotic complex is noteworthy for its potent activity against Gram-positive bacteria.[3][4] The unique mechanism of action, targeting the biosynthesis of the bacterial cell wall, and a historical record devoid of significant resistance development have made bambermycins a subject of renewed interest for potential therapeutic applications.[1] This technical guide provides an in-depth exploration of the chemical composition of bambermycins, detailing the constituent molecules, their quantitative distribution, the methodologies for their characterization, and the biosynthetic pathways leading to their formation.

Core Chemical Composition

Bambermycins are not a single entity but a complex mixture of structurally related compounds known as moenomycins.[5] The predominant and most pharmacologically active component of this complex is Moenomycin A.[6] The structural diversity within the bambermycin (B10762621) complex arises from variations in the glycosylation pattern and the lipid moiety of the constituent moenomycins.

Quantitative Analysis of Moenomycin Components

The relative abundance of the primary moenomycin constituents within a typical bambermycin (this compound) complex has been determined through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The data presented below is a representative composition, though variations may occur depending on the producing strain and fermentation conditions.

ComponentRelative Abundance (%)Molecular Formula (for Moenomycin A)Molecular Weight (for Moenomycin A)
Moenomycin A78.7C69H107N4O35P1583.57 g/mol
Moenomycin C312.6
Moenomycin C46.1
Moenomycin C12.6

Table 1: Quantitative composition of the bambermycin (this compound) complex as determined by mass spectrometry.[7] The molecular formula and weight are provided for the principal component, Moenomycin A.[4]

Experimental Protocols

The isolation, purification, and characterization of the bambermycin complex and its individual moenomycin components necessitate a suite of advanced analytical techniques. The following protocols are synthesized from established methodologies reported in the scientific literature.

Fermentation and Extraction of Bambermycins
  • Microorganism and Culture Conditions: Streptomyces ghanaensis (ATCC 14672) is cultured in a suitable production medium, such as R5A or TSB media, under aerobic conditions.[6] Optimal production of moenomycins is often achieved at elevated temperatures (e.g., 37°C) with vigorous aeration.[3]

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The crude bambermycin complex, being extracellular, is primarily located in the supernatant. The supernatant is then subjected to extraction with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic moenomycin components into the organic phase.[8]

Purification of Moenomycin Components
  • Solid-Phase Extraction (SPE): The crude extract is concentrated and subjected to solid-phase extraction for initial purification and fractionation. A C4 or C18 reversed-phase sorbent is typically employed. The sample is loaded onto the SPE cartridge, washed with a polar solvent (e.g., water or low-concentration methanol) to remove hydrophilic impurities, and the moenomycins are subsequently eluted with a less polar solvent, such as methanol (B129727) or acetonitrile.[1][9]

  • High-Performance Liquid Chromatography (HPLC): Further purification and separation of the individual moenomycin components are achieved by semi-preparative or preparative reversed-phase HPLC. A C18 column is commonly used with a gradient elution system of water and acetonitrile, often with the addition of a modifier like formic acid to improve peak shape.[1][10] Fractions corresponding to the different moenomycin peaks are collected for further analysis.

Structural Elucidation

The definitive chemical structure of each moenomycin component is determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS):

    • Methodology: High-resolution electrospray ionization mass spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS) is the primary tool for determining the molecular weights and fragmentation patterns of the moenomycins.[10] Analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed.[3]

    • Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ions provides characteristic fragment ions corresponding to the loss of the lipid chain and subsequent cleavages of the glycosidic bonds, allowing for the sequencing of the oligosaccharide chain.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Purified moenomycin samples are dissolved in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

    • 1D NMR (¹H and ¹³C): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information on the types and number of protons and carbons in the molecule. The chemical shifts of anomeric protons, methyl groups, and protons attached to carbons bearing heteroatoms are particularly informative.

    • 2D NMR (COSY, HSQC, HMBC):

      • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the identification of spin systems within the individual monosaccharide units and the lipid chain.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of carbon resonances.

      • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the individual monosaccharide units to each other and for linking the oligosaccharide chain and the lipid tail to the central phosphoglycerate moiety.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the through-space proximity of protons, which is essential for determining the stereochemistry of the glycosidic linkages and the overall three-dimensional conformation of the molecule.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Bambermycins exert their antibacterial effect by inhibiting the peptidoglycan glycosyltransferases (PGTs), enzymes essential for the biosynthesis of the bacterial cell wall.[5] They act as structural mimics of the lipid II substrate, thereby blocking the elongation of the glycan chains.[3]

Mechanism_of_Action cluster_bacterial_cytoplasm Bacterial Cytoplasm cluster_cell_membrane Cell Membrane cluster_extracellular_space Extracellular Space / Cell Wall Lipid_II_precursor Lipid II Precursor (UDP-MurNAc-pentapeptide + UDP-GlcNAc) Lipid_II Lipid II Lipid_II_precursor->Lipid_II Translocation PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II->PGT Substrate Growing_Peptidoglycan Growing Peptidoglycan Chain PGT->Growing_Peptidoglycan Glycan Chain Elongation Bambermycins Bambermycins (this compound) Bambermycins->PGT Inhibition

Caption: Inhibition of peptidoglycan glycosyltransferase by bambermycins.

Experimental Workflow for Isolation and Characterization

The overall process for isolating and identifying the components of the bambermycin complex follows a systematic workflow.

Experimental_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC Semi-preparative HPLC SPE->HPLC MS Mass Spectrometry (LC-MS/MS) HPLC->MS NMR NMR Spectroscopy (1D and 2D) HPLC->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Workflow for bambermycin isolation and structural analysis.

Biosynthesis Pathway of Moenomycin A

The biosynthesis of moenomycin A in Streptomyces ghanaensis is governed by a set of genes organized in moe gene clusters.[4] The pathway involves the assembly of the oligosaccharide chain, the synthesis of the lipid tail, and their subsequent linkage via a phosphoglycerate bridge.

Moenomycin_Biosynthesis cluster_pathway Simplified Moenomycin A Biosynthesis Primary_Metabolites Primary Metabolites (e.g., NDP-sugars, Isoprenoid precursors) Oligosaccharide_Assembly Oligosaccharide Assembly (moe genes) Primary_Metabolites->Oligosaccharide_Assembly Lipid_Synthesis Moenocinol (Lipid) Synthesis (moe genes) Primary_Metabolites->Lipid_Synthesis Phosphoglycerate_Linkage Phosphoglycerate Linkage Oligosaccharide_Assembly->Phosphoglycerate_Linkage Lipid_Synthesis->Phosphoglycerate_Linkage Final_Assembly Final Assembly and Tailoring Phosphoglycerate_Linkage->Final_Assembly Moenomycin_A Moenomycin A Final_Assembly->Moenomycin_A

Caption: Simplified biosynthetic pathway of Moenomycin A.

References

Production of Flavomycin from Streptomyces ghanaensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flavomycin, also known as Bambermycin or Moenomycin, is a phosphoglycolipid antibiotic complex produced by various species of Streptomyces, most notably Streptomyces ghanaensis. It is primarily used as a growth promoter in animal feed. This compound exerts its antibacterial effect by inhibiting peptidoglycan glycosyltransferases, crucial enzymes in bacterial cell wall synthesis. This technical guide provides an in-depth overview of the production of this compound from Streptomyces ghanaensis, covering fermentation, downstream processing, and the underlying regulatory mechanisms. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to aid researchers in the field.

Introduction

Streptomyces ghanaensis is a Gram-positive, filamentous bacterium recognized for its ability to produce the this compound complex. Industrial production is achieved through submerged fermentation, a process that requires careful optimization of culture conditions and medium composition to maximize yield. Recent advancements in genetic engineering have further opened avenues for enhancing production titers by manipulating regulatory pathways. This guide synthesizes current knowledge to provide a comprehensive technical resource for the production and analysis of this compound.

Biosynthesis and Regulation

The biosynthesis of this compound in S. ghanaensis is a complex process governed by a biosynthetic gene cluster (moe). Interestingly, this cluster does not contain any identifiable cluster-situated regulatory genes. Instead, this compound production is controlled by a network of pleiotropic regulators that influence both primary and secondary metabolism.

Key Regulatory Genes

Several global regulators have been identified to have a significant impact on this compound biosynthesis:

  • wblA : This gene, a member of the WhiB-like family of transcriptional regulators, acts as a negative regulator of this compound production. Deletion of the wblA gene in S. ghanaensis has been shown to result in a significant increase in antibiotic titers, in some cases up to 230%.[1]

  • AdpA : As a pleiotropic regulator, AdpA influences morphological differentiation and secondary metabolism. It has been shown to positively correlate with this compound accumulation.[1]

  • c-di-GMP-Metabolizing Enzymes : The secondary messenger cyclic dimeric GMP (c-di-GMP) is involved in the regulatory cascade of this compound biosynthesis. Manipulation of the genes encoding diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for c-di-GMP synthesis and degradation, can enhance this compound accumulation.

Signaling Pathway for wblA Regulation

The following diagram illustrates the negative regulatory role of wblA on this compound production.

G wblA wblA gene WblA_protein WblA Protein wblA->WblA_protein Transcription & Translation moe_cluster moe Biosynthetic Gene Cluster WblA_protein->moe_cluster Represses This compound This compound Production moe_cluster->this compound Biosynthesis

Figure 1: Negative regulation of this compound production by wblA.

Fermentation Process

The production of this compound is typically carried out using a submerged fermentation process. The following sections detail the protocols for inoculum development and production fermentation.

Inoculum Development

A two-stage inoculum development process is generally employed to ensure a healthy and active seed culture for the production fermenter.

Experimental Protocol: Inoculum Development

  • Strain Activation: Streptomyces ghanaensis (e.g., ATCC 14672) is maintained on a suitable agar (B569324) medium such as ISP Medium 1 (ATCC Medium 1877) at 26°C for 3-7 days to achieve good sporulation.

  • Shake Flask Culture (Stage 1):

    • A loopful of spores is aseptically transferred to a 250 mL baffled flask containing 50 mL of seed culture medium (see Table 1).

    • The flask is incubated at 35-37°C on a rotary shaker at 220-260 rpm for 18-26 hours.[2]

  • Seed Tank Culture (Stage 2):

    • The shake flask culture is transferred to a sterilized seed tank containing the seed culture medium.

    • The culture is incubated for 40-48 hours at 35-37°C with agitation (120-160 rpm).[2]

Production Fermentation

The production phase involves the cultivation of S. ghanaensis in a larger fermenter with a specifically formulated production medium.

Experimental Protocol: Production Fermentation

  • Inoculation: The seed tank culture is transferred to the production fermenter.

  • Fermentation: The fermentation is carried out for 170-230 hours under the conditions specified in Table 2.

  • Monitoring: Key parameters such as pH, dissolved oxygen, and substrate consumption should be monitored throughout the fermentation. This compound production typically begins in the stationary phase of growth.

Fermentation Media and Parameters

The composition of the fermentation medium is critical for achieving high yields of this compound. While specific formulations are often proprietary, the following tables provide a representative composition based on publicly available data, primarily from studies on the closely related Streptomyces bambergiensis.

Table 1: Seed Culture Medium Composition

ComponentConcentration ( g/100 mL)
W-Gum3.0
Corn Steep Liquor0.5
Bean Cake Powder2.0
Cottonseed Oil0.1
Calcium Carbonate0.3
Monopotassium Phosphate (B84403)0.2
α-Amylase0.01 g/g dry starch
pH7.2 - 7.5
Source: Adapted from CN105132495A[2]

Table 2: Production Fermentation Medium and Parameters

ParameterValue
Medium Component Concentration ( g/100 mL)
W-Gum3.0
Corn Steep Liquor0.5
Bean Cake Powder2.5
Cottonseed Oil3.0
Dipotassium Hydrogen Phosphate0.01
Calcium Carbonate0.3
Ammonium Sulfate0.3
Magnesium Sulfate0.2
Cobalt Chloride0.0001
Ferrous Sulfate0.00003
α-Amylase0.004 g/g dry starch
Defoamer0.05
Emulsifier0.3
pH6.9 - 7.1
Fermentation Parameters
Temperature32 - 37°C
Agitation Speed80 - 130 rpm
Tank Pressure0.05 MPa
Ventilation Ratio (v/v/min)1:0.6 - 1:1.1
Source: Adapted from CN105132495A[2]

Downstream Processing: Extraction and Purification

The recovery and purification of this compound from the fermentation broth is a multi-step process designed to isolate the active compound from biomass, media components, and other metabolites.

Extraction

This compound is primarily an extracellular product. The first step involves separating the mycelium from the culture broth.

Experimental Protocol: Extraction

  • Biomass Separation: The fermentation broth is centrifuged or filtered to remove the S. ghanaensis mycelium.

  • Solid Phase Extraction (SPE): A solid-phase extraction procedure can be employed for the rapid isolation of this compound from the culture filtrate.[3]

    • The supernatant is passed through a solid-phase extraction column.

    • The column is washed to remove impurities.

    • This compound is then eluted using an appropriate solvent.

Purification

Further purification is required to obtain high-purity this compound. A common industrial approach involves a two-step chromatographic process.[4]

Experimental Protocol: Purification

  • Adsorption Chromatography:

    • The crude extract is loaded onto a neutral adsorption resin column (e.g., MCI GEL® CHP20P) at a pH of 7-9.

    • The column is washed with water to remove salts and polar impurities.

    • The this compound complex is eluted with a gradient of a water-miscible organic solvent, such as 0-40% isopropanol (B130326) in water.

  • Anion Exchange Chromatography:

    • The partially purified fractions are pooled and dissolved in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • The solution is loaded onto a strong anion exchange column (e.g., FRACTOGEL® TSK DEAE-650).

    • The column is washed with the starting buffer.

    • A salt gradient (e.g., 0-1 M NaCl) is applied to elute the bound this compound.

  • Final Concentration and Drying:

    • Fractions containing high-purity this compound are combined.

    • The solution is concentrated using ultrafiltration or vacuum distillation.

    • The final product is dried via lyophilization or spray drying to obtain a solid with >97% purity.[4]

Downstream Processing Workflow

The following diagram outlines the general workflow for the extraction and purification of this compound.

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Mycelium Mycelium (discarded) Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Adsorption_Chromo Adsorption Chromatography Supernatant->Adsorption_Chromo Anion_Exchange Anion Exchange Chromatography Adsorption_Chromo->Anion_Exchange Concentration_Drying Concentration & Drying Anion_Exchange->Concentration_Drying Pure_this compound Pure this compound (>97%) Concentration_Drying->Pure_this compound

Figure 2: General workflow for this compound purification.

Quantitative Analysis and Yield

The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

Table 3: Quantitative Data on this compound Production

ParameterValueReference
Producing OrganismStreptomyces ghanaensis ATCC 14672[4]
Typical Fermentation Titer~3 µg/mL[4]
Genetically Engineered Titer (e.g., wblA deletion)Up to 3-fold increase (~9 µg/mL)[4]
Final Purity (Post-Purification)>97%[4]
Extraction Recovery (Methanol-based)83.9% - 88.2%[5]

Conclusion

The production of this compound from Streptomyces ghanaensis is a well-established process that can be significantly enhanced through both fermentation optimization and genetic engineering. A deep understanding of the regulatory networks governing its biosynthesis is key to developing high-yielding strains. The downstream processing, while multi-faceted, can yield a high-purity product suitable for its application in the animal feed industry. This guide provides a foundational framework for researchers and professionals working on the production of this important antibiotic. Further research into medium optimization for S. ghanaensis and the exploration of other regulatory gene targets may lead to even greater improvements in yield.

References

Unveiling the Molecular Architecture of Moenomycin A in Flavomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moenomycin A, the principal bioactive constituent of the veterinary antibiotic Flavomycin® (also known as Bambermycins), represents a unique class of phosphoglycolipid antibiotics with a potent and highly specific mechanism of action. This technical guide provides an in-depth exploration of the chemical structure of moenomycin A, compiling available spectroscopic and analytical data. It details the methodologies for its isolation and structural elucidation, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. The complex molecular architecture of moenomycin A, characterized by a pentasaccharide moiety, a phosphoglycerate linker, and a C25 isoprenoid lipid tail, continues to be a subject of significant scientific interest for the development of novel antibacterial agents.

Introduction

This compound®, a widely used feed additive in animal husbandry, is a complex of antibiotics produced by the fermentation of Streptomyces bambergiensis or Streptomyces ghanaensis.[1][2] The primary and most potent component of this complex is moenomycin A.[1] Moenomycins are distinguished by their unique mode of action: the direct inhibition of peptidoglycan glycosyltransferases (PGTs), enzymes essential for the biosynthesis of the bacterial cell wall.[3] This mechanism is distinct from that of many other classes of antibiotics, making moenomycin A a compelling scaffold for the development of new drugs to combat antibiotic-resistant bacteria. A thorough understanding of its chemical structure is paramount for such endeavors.

Chemical Structure of Moenomycin A

Moenomycin A is a large and complex phosphoglycolipid with the molecular formula C₆₉H₁₀₇N₄O₃₅P and a molecular weight of 1583.57 g/mol .[1] Its structure can be dissected into three key components:

  • A Substituted Pentasaccharide Moiety: This highly decorated oligosaccharide is crucial for the molecule's interaction with its target enzyme.

  • A 3-Phosphoglyceric Acid Backbone: This central linker connects the saccharide and lipid components.[3]

  • A C25 Isoprenoid Chain: This long lipid tail, known as moenocinol, anchors the molecule to the bacterial membrane.[3]

The intricate arrangement of these components confers upon moenomycin A its potent biological activity.

Below is a diagram illustrating the overall chemical structure of moenomycin A.

G Chemical Structure of Moenomycin A Pentasaccharide Pentasaccharide Moiety Phosphoglycerate 3-Phosphoglyceric Acid Linker Pentasaccharide->Phosphoglycerate Phosphodiester bond Isoprenoid C25 Isoprenoid (Moenocinol) Tail Phosphoglycerate->Isoprenoid Ether linkage

Caption: Simplified schematic of moenomycin A's structure.

Quantitative Structural Data

A comprehensive structural elucidation of moenomycin A relies on a combination of spectroscopic techniques. The following tables summarize key quantitative data obtained from mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of moenomycin A. The observed fragmentation patterns in tandem MS/MS experiments provide valuable information about the connectivity of its structural components.

ParameterValueReference
Molecular FormulaC₆₉H₁₀₇N₄O₃₅P[1]
Molecular Weight1583.57 g/mol [1]
Observed m/z ([M-H]⁻)1580.6430
Calculated m/z ([M-H]⁻)1580.6535
NMR Spectroscopy Data

(Note: A comprehensive table of ¹H and ¹³C NMR chemical shifts and coupling constants for moenomycin A is currently unavailable in the reviewed literature in a consolidated format.)

Experimental Protocols

The isolation and structural characterization of moenomycin A from this compound or bacterial fermentation broths involve multi-step procedures requiring careful optimization.

Isolation and Purification of Moenomycin A

A common workflow for the purification of moenomycin A is outlined below. This process typically involves a combination of extraction and chromatographic techniques to separate moenomycin A from other components of the this compound complex and fermentation media.

G Purification Workflow for Moenomycin A Start Fermentation Broth / this compound Premix Extraction Solid-Phase Extraction (SPE) e.g., C4 or C18 cartridge Start->Extraction AnionExchange Anion Exchange Chromatography (e.g., DEAE-Cellulose) Extraction->AnionExchange ReversePhase Preparative Reverse-Phase HPLC (e.g., C8 or C18 column) AnionExchange->ReversePhase PureMoenomycinA Pure Moenomycin A ReversePhase->PureMoenomycinA

Caption: General workflow for moenomycin A purification.

Detailed Methodologies:

  • Solid-Phase Extraction (SPE):

    • Objective: Initial cleanup and concentration of moenomycins from the crude extract.

    • Stationary Phase: Hydrophobic sorbents such as C4 or C18 are often employed due to the lipophilic nature of moenomycin.

    • Elution: A solvent with sufficient polarity to displace the molecule from the sorbent, such as methanol, is used. In some protocols, elevated temperatures (e.g., 50°C) for the elution solvent can improve recovery.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Objective: Separation of moenomycin A from other moenomycin analogues (e.g., moenomycin C).

    • Column: A reverse-phase column (e.g., C8 or C18) is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.3% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.

    • Detection: UV detection is often used, although coupling to a mass spectrometer provides more selective detection.

Structural Elucidation by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of moenomycin A.

Instrumentation and Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is suitable for the separation.

    • Mobile Phase A: Water with 0.3% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the highly retained moenomycin A.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI) is preferred.

    • Precursor Ion Selection: The doubly charged ion [M-2H]²⁻ at m/z 789.9 often provides a better response than the singly charged ion.

    • Product Ions for MRM: For multiple reaction monitoring (MRM) experiments, characteristic product ions are selected for quantification and confirmation.

Biosynthesis of Moenomycin A

The biosynthesis of moenomycin A is a complex, multi-step process that has been elucidated through genetic and biochemical studies. The biosynthetic gene cluster for moenomycin A was identified in Streptomyces ghanaensis, revealing a seventeen-step pathway.[4][5] This pathway involves the assembly of the saccharide units, the formation of the phosphoglycerate linker, and the construction of the unique C25 isoprenoid tail. Understanding the biosynthesis opens up possibilities for genetic engineering to produce novel moenomycin analogues with improved pharmacokinetic properties.

G Simplified Moenomycin A Biosynthetic Logic PrimaryMetabolites Primary Metabolites (Sugar Nucleotides, Isoprenoid Precursors) Assembly Enzymatic Assembly PrimaryMetabolites->Assembly MoeGenes Moenomycin Biosynthetic Genes ('moe') MoeGenes->Assembly Catalyze MoenomycinA Moenomycin A Assembly->MoenomycinA

Caption: Conceptual overview of moenomycin A biosynthesis.

Conclusion

Moenomycin A remains a molecule of significant interest due to its unique chemical structure and potent antibacterial activity. This technical guide has summarized the key structural features of moenomycin A present in this compound, along with the analytical and preparative methodologies used for its study. While a complete set of NMR data in a consolidated format and a crystal structure of the free molecule are yet to be widely disseminated, the available information provides a solid foundation for further research. The detailed understanding of its structure and biosynthesis is crucial for the rational design of new PGT inhibitors, which hold promise for addressing the growing challenge of antimicrobial resistance. Future work in this area will likely focus on the chemoenzymatic synthesis of novel analogues and a more detailed biophysical characterization of their interactions with the target enzymes.

References

Flavomycin's Antimicrobial Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavomycin, also known as Bambermycin, is a phosphoglycolipid antibiotic complex primarily composed of moenomycins A and C.[1][2] Produced by fermentation of Streptomyces bambergiensis and Streptomyces ghanaensis, it has a long history of use as a performance-enhancing feed additive in livestock.[1] This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound against Gram-positive bacteria, its mechanism of action, and the experimental protocols used for its evaluation. This compound's unique mode of action, targeting a critical step in bacterial cell wall synthesis, makes it a subject of interest for antimicrobial research and development.[3]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antimicrobial activity by specifically inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] This inhibition is particularly effective against Gram-positive bacteria, which possess a thick peptidoglycan layer. The primary target of this compound is the enzyme peptidoglycan glycosyltransferase (PGT).[4]

This compound acts as a structural mimic of the natural lipid intermediate substrate of PGT. By binding to the active site of this enzyme, this compound blocks the polymerization of the glycan chains, a crucial step in the formation of the peptidoglycan network.[4] This disruption of cell wall synthesis leads to a compromised cell envelope, ultimately resulting in cell lysis and death.[3] A key advantage of this mechanism is its specificity for bacterial cells, as animal cells lack a peptidoglycan cell wall, contributing to this compound's high tolerability in animals.[3] Notably, this compound spares certain beneficial gut bacteria, such as Lactobacillus and Bifidobacterium species.[1][3]

Signaling Pathway of this compound's Action

Flavomycin_Mechanism cluster_cell_membrane Bacterial Cell Membrane Lipid_II Lipid II Precursor PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II->PGT Binds to Growing_Peptidoglycan Growing Peptidoglycan Chain PGT->Growing_Peptidoglycan Polymerizes This compound This compound This compound->Inhibition Cell_Lysis Cell Lysis Inhibition->PGT Inhibits MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plate or Agar Plates Prep_Bacteria->Inoculation Prep_Antibiotic Prepare Serial Dilutions of this compound Prep_Antibiotic->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

References

Flavomycin's sparing effect on beneficial gut bacteria like Lactobacillus.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the technical workings of Flavomycin (Bambermycin) reveals its unique ability to preserve beneficial gut bacteria, such as Lactobacillus, while targeting other Gram-positive microbes. This technical guide synthesizes available data on its mechanism of action, its quantitative effects on gut microbiota, and the experimental protocols used to validate its efficacy, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, a phosphoglycolipid antibiotic produced by fermentation of Streptomyces bambergiensis and other species, operates through a highly specific mechanism of action. It is the only known naturally occurring inhibitor that directly targets the active site of peptidoglycan glycosyltransferases (PGTs).[1] These enzymes are critical for the polymerization of glycan chains, an essential step in the synthesis of the bacterial cell wall.[1] By binding to PGTs, this compound disrupts the formation of the peptidoglycan layer, leading to a compromised cell envelope and eventual cell death in susceptible bacteria.[1] This targeted action is particularly effective against Gram-positive bacteria.[2][3]

A key characteristic of this compound is its reported sparing effect on beneficial gut microflora, including Lactobacillus and Bifidobacterium.[4] While many antibiotics can indiscriminately reduce the populations of both pathogenic and beneficial bacteria, this compound's mechanism of action appears to be less impactful on these advantageous species. Some research suggests that at higher doses, this compound may even create a selective pressure that favors an increase in the numbers of lactobacilli and bifidobacteria.[5] This selective action contributes to a balanced intestinal environment, which is crucial for efficient digestion and nutrient absorption.

Quantitative Effects on Gut Microbiota

The following tables summarize the quantitative data from studies investigating the impact of this compound on the intestinal microbiota of broiler chickens. It is important to note that some studies evaluate this compound in combination with other additives.

Table 1: Effect of this compound and Bacillus licheniformis on Cecal Microflora in Broilers (log10 CFU/g of cecal content)

Treatment GroupLactobacillusE. coli
Control8.147.14
This compound (5 ppm)8.305.82
This compound (5 ppm) + B. licheniformis8.575.57
Enramycin (5 ppm)8.164.98

Source: Adapted from a 2015 study on broiler nutrition. Please note that this study did not evaluate this compound as a standalone additive for Lactobacillus counts.

Table 2: Minimum Inhibitory Concentration (MIC) of Moenomycin A (a key component of this compound) against various Gram-positive bacteria

Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureus0.01 - 0.1
Enterococcus faecalis0.01 - 0.1

Source: Data compiled from various studies on the antimicrobial activity of moenomycin.[6]

Experimental Protocols

To assess the impact of this compound on the gut microbiota, particularly Lactobacillus populations, a combination of in vivo feeding trials and subsequent microbiological and molecular analyses are employed. The following is a synthesized, representative experimental protocol based on methodologies described in the scientific literature.

1. Animal Husbandry and Experimental Design:

  • Animals: Day-old broiler chicks (e.g., Ross 308 or Cobb 500) are obtained from a commercial hatchery.

  • Housing: Chicks are housed in environmentally controlled pens with appropriate temperature, humidity, and lighting conditions.

  • Acclimation: A common starter diet is provided for the first few days to allow the chicks to acclimate.

  • Treatment Groups: Chicks are randomly allocated to different dietary treatment groups, including:

    • Control Group: Basal diet with no additives.

    • This compound Group: Basal diet supplemented with a specified concentration of this compound (e.g., 5 ppm).

  • Diet: A standard corn-soybean meal-based diet is formulated to meet the nutritional requirements of the broilers at different growth phases (starter, grower, finisher). The diets are provided ad libitum.

  • Duration: The feeding trial is typically conducted for a period of 21 to 42 days.

2. Sample Collection:

  • At the end of the trial period, a subset of birds from each treatment group is euthanized.

  • The abdominal cavity is opened under aseptic conditions.

  • The cecum is ligated at both ends and carefully removed.

  • The cecal contents are collected into sterile tubes and immediately placed on ice. Samples for microbial analysis are then either processed immediately or stored at -80°C.

3. Enumeration of Lactobacillus:

  • Culture-Based Method:

    • One gram of cecal content is homogenized in 9 mL of a sterile diluent (e.g., peptone water).

    • Serial ten-fold dilutions are prepared.

    • Aliquots of the appropriate dilutions are plated in duplicate on de Man, Rogosa, and Sharpe (MRS) agar, a selective medium for Lactobacillus.

    • Plates are incubated anaerobically at 37°C for 48-72 hours.

    • Colonies are counted, and the results are expressed as colony-forming units per gram (CFU/g) of cecal content.

  • Molecular Method (Quantitative PCR - qPCR):

    • DNA is extracted from the cecal samples using a commercial DNA extraction kit.

    • The quality and quantity of the extracted DNA are determined using spectrophotometry.

    • qPCR is performed using primers and probes specific to the 16S rRNA gene of the Lactobacillus genus.

    • A standard curve is generated using known concentrations of Lactobacillus DNA to quantify the number of gene copies in the samples.

    • Results are expressed as the number of 16S rRNA gene copies per gram of cecal content.

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II->PGT Polymerization Lipid_Carrier Lipid Carrier Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation PGT->Glycan_Chain This compound This compound This compound->PGT Inhibition

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental_Workflow cluster_Trial In Vivo Trial cluster_Sampling Sample Collection cluster_Analysis Microbiological & Molecular Analysis Animal_Husbandry 1. Animal Husbandry (Broiler Chicks) Dietary_Groups 2. Dietary Groups (Control vs. This compound) Animal_Husbandry->Dietary_Groups Feeding_Period 3. Feeding Period (21-42 days) Dietary_Groups->Feeding_Period Euthanasia 4. Euthanasia Feeding_Period->Euthanasia Cecal_Extraction 5. Cecal Extraction Euthanasia->Cecal_Extraction Content_Collection 6. Cecal Content Collection Cecal_Extraction->Content_Collection Serial_Dilution 7a. Serial Dilution Content_Collection->Serial_Dilution DNA_Extraction 7b. DNA Extraction Content_Collection->DNA_Extraction Plating 8a. Plating on MRS Agar Serial_Dilution->Plating Incubation 9a. Anaerobic Incubation Plating->Incubation Enumeration_Culture 10a. Colony Enumeration (CFU/g) Incubation->Enumeration_Culture qPCR 8b. qPCR with Lactobacillus-specific primers DNA_Extraction->qPCR Quantification_qPCR 9b. Quantification (gene copies/g) qPCR->Quantification_qPCR

Caption: Experimental workflow for assessing this compound's effect on gut microbiota.

References

An In-Depth Technical Guide to the Biosynthesis of Flavomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavomycin, also known as Moenomycin, is a potent phosphoglycolipid antibiotic that inhibits the growth of Gram-positive bacteria by targeting peptidoglycan glycosyltransferases, essential enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a focus on the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex process. Detailed experimental protocols for key analyses and structured quantitative data are presented to facilitate further research and development in this area. Visual diagrams of the biosynthetic pathway and experimental workflows are included to enhance understanding.

Introduction

This compound is a member of the moenomycin family of antibiotics, produced by several species of Streptomyces, most notably Streptomyces ghanaensis.[1] Its unique mode of action, inhibiting the transglycosylation step of peptidoglycan synthesis, makes it a valuable subject of study, particularly in the face of rising antibiotic resistance.[2] The biosynthesis of this compound is a complex, multi-step process orchestrated by a dedicated set of genes, the moe gene cluster. Understanding this pathway is crucial for the potential bioengineering of novel and more effective antibiotic derivatives.

The this compound Biosynthetic Pathway

The biosynthesis of this compound (Moenomycin A) is a 17-step enzymatic cascade, encoded by the moe gene cluster in S. ghanaensis. The pathway can be broadly divided into three key stages: the formation of the phosphoglycolipid core, the assembly of the pentasaccharide chain, and the final tailoring modifications.

The pathway begins with the condensation of 3-phosphoglycerate (B1209933) and farnesyl diphosphate, catalyzed by the prenyltransferase MoeO5.[3] This is followed by a second prenylation step catalyzed by MoeN5, which attaches a geranyl group to form the characteristic C25 moenocinyl lipid tail.[4] Concurrently, a series of five glycosyltransferases (MoeGT1, MoeGT2, MoeGT3, MoeGT4, and MoeE5) sequentially add sugar moieties to the growing phosphoglycolipid intermediate.[3] The sugar precursors are largely drawn from primary metabolism.[3] The final steps involve tailoring enzymes that modify the sugar residues, including methylation and carbamoylation, to yield the mature this compound molecule.[2]

Key Biosynthetic Genes and Enzymes

The functions of the 17 genes in the moe cluster have been elucidated through a combination of gene deletion studies and heterologous expression in Streptomyces lividans.[3] A summary of these genes and their putative functions is provided in the table below.

GeneProposed Function
MoeO5 Prenyltransferase (Farnesyltransferase)
MoeN5 Prenyltransferase (Geranyltransferase)
MoeGT1 Glycosyltransferase
MoeGT2 Glycosyltransferase
MoeGT3 Glycosyltransferase
MoeGT4 Glycosyltransferase
MoeE5 Glycosyltransferase
MoeA5 Sugar N-acetyltransferase
MoeB5 NDP-sugar epimerase/dehydratase
MoeC5 NDP-glucose dehydrogenase
MoeD5 ABC transporter ATP-binding protein
MoeF5 Acyltransferase
MoeG5 Methyltransferase
MoeH5 Amidotransferase
MoeI5 Carbamoyltransferase
MoeJ5 ABC transporter permease
MoeK5 Phosphatase

Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Functions.

Quantitative Analysis of this compound Production

The production of this compound and its intermediates can be influenced by genetic and environmental factors. While detailed kinetic data for each enzyme is not extensively available in the public domain, studies on heterologous expression and gene manipulation provide insights into the pathway's efficiency. For instance, the typical fermentation titer of Moenomycin A in S. ghanaensis is approximately 3 µg/mL, which can be increased up to 3-fold through genetic engineering.[1]

Strain/ConditionRelative Production Level
S. ghanaensis Wild Type1x
S. lividans with moe clusterLower than wild type
S. albus J1074 with moe clusterHigher than S. lividans
S. ghanaensis with relA overexpressionIncreased
S. ghanaensis with partial moe cluster duplicationIncreased

Table 2: Relative Production Levels of Moenomycin in Different Streptomyces Strains and Conditions. [5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression of the moe Gene Cluster in Streptomyces lividans

This protocol describes the transfer and expression of the this compound biosynthetic gene cluster from a cosmid library into the heterologous host S. lividans.

Materials:

  • E. coli ET12567/pUZ8002 donor strain containing the moe gene cluster on a cosmid

  • Streptomyces lividans recipient strain

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Tryptic Soy Broth (TSB) medium

  • Soy Flour Mannitol (SFM) agar (B569324) plates supplemented with 60 mM CaCl₂

  • Nalidixic acid

  • Apramycin

Procedure:

  • Grow the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase.

  • Harvest and wash the E. coli cells to remove antibiotics.

  • Prepare a spore suspension of the recipient S. lividans strain.

  • Mix the E. coli donor cells and S. lividans spores and plate on SFM agar plates.

  • Incubate for 15 hours at 28-37°C.

  • Overlay the plates with 1 mL of water containing 5 mg of phosphomycin (B3326514) and 1.6 mg of apramycin.

  • Incubate for 3-5 days until exconjugants appear.

  • Verify the presence of the integrated cosmid in the S. lividans exconjugants by PCR.

  • For this compound production, inoculate a seed culture of the recombinant S. lividans strain in TSB medium and grow for 48 hours at 37°C.

  • Inoculate a production medium (e.g., R5A) with the seed culture and incubate at 30°C with shaking for 5-7 days.

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from a Streptomyces fermentation broth.

Materials:

Procedure:

  • Harvesting and Extraction: Centrifuge the fermentation broth to separate the mycelium. Extract the mycelium with methanol.

  • Defatting: Defat the methanol extract with n-hexane.

  • Adsorption Chromatography: Load the defatted extract onto an MCI GEL® CHP20P column. Wash with water and elute the moenomycin complex with a gradient of 0-40% isopropanol in water.[1]

  • Anion Exchange Chromatography: Further purify the moenomycin complex on an anion exchange column, eluting with a linear gradient of NaCl.[1]

  • Desalting and Drying: Desalt the fractions containing this compound and dry to obtain the purified product.

LC-MS Analysis of this compound and Intermediates

This protocol provides a general method for the analysis of this compound and its biosynthetic intermediates by Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phosphoglycolipids.

  • Multiple Reaction Monitoring (MRM): For targeted quantification of known intermediates and final products. Precursor and product ions will need to be optimized for each specific analyte.

Visualizations

This compound Biosynthesis Pathway

Flavomycin_Biosynthesis cluster_prenylation Phosphoglycolipid Core Formation cluster_glycosylation Pentasaccharide Assembly cluster_tailoring Tailoring Reactions 3-Phosphoglycerate 3-Phosphoglycerate Farnesyl-3-PG Farnesyl-3-PG 3-Phosphoglycerate->Farnesyl-3-PG MoeO5 Farnesyl-PP Farnesyl-PP Farnesyl-PP->Farnesyl-3-PG Geranyl-PP Geranyl-PP Moenocinyl-trisaccharide Moenocinyl-trisaccharide Geranyl-PP->Moenocinyl-trisaccharide NDP-Sugars NDP-Sugars Pentasaccharide-lipid Pentasaccharide-lipid NDP-Sugars->Pentasaccharide-lipid Farnesyl-3-PG->Moenocinyl-trisaccharide MoeN5 Moenocinyl-trisaccharide->Pentasaccharide-lipid MoeGTs This compound This compound Pentasaccharide-lipid->this compound Tailoring Enzymes (MoeG5, MoeH5, etc.)

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Heterologous Expression and Analysis

Heterologous_Expression_Workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_analysis Production and Analysis S_ghanaensis_DNA S. ghanaensis Genomic DNA Cosmid_Library Cosmid Library Construction S_ghanaensis_DNA->Cosmid_Library moe_Cosmid Identify moe Gene Cluster Cosmid Cosmid_Library->moe_Cosmid E_coli_donor E. coli Donor Strain (ET12567/pUZ8002) moe_Cosmid->E_coli_donor Conjugation Conjugation E_coli_donor->Conjugation S_lividans_recipient S. lividans Recipient Strain S_lividans_recipient->Conjugation Recombinant_S_lividans Recombinant S. lividans Conjugation->Recombinant_S_lividans Fermentation Fermentation Recombinant_S_lividans->Fermentation Extraction Extraction & Purification Fermentation->Extraction LC_MS LC-MS Analysis Extraction->LC_MS

Caption: Workflow for heterologous expression and analysis.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in natural product research. The detailed understanding of the enzymatic steps and their genetic control opens up new avenues for the biocombinatorial synthesis of novel phosphoglycolipid antibiotics. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigations into this important class of antibacterial agents and contributing to the development of new strategies to combat infectious diseases.

References

Flavophospholipol: A Technical Guide to its Antimicrobial Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavophospholipol, also known as bambermycin (B10762621) or moenomycin, is a phosphoglycolipid antimicrobial agent produced by fermentation of several species of Streptomyces, including Streptomyces bambergiensis and Streptomyces ghanaensis.[1] It is primarily active against Gram-positive bacteria and has a long history of use as a feed additive in animal husbandry to promote growth and improve feed efficiency.[2][3] This technical guide provides a comprehensive overview of the antimicrobial properties of Flavophospholipol, including its mechanism of action, quantitative antimicrobial data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Flavophospholipol exerts its antimicrobial effect by specifically inhibiting a crucial step in the synthesis of the bacterial cell wall. The primary target of Flavophospholipol is the enzyme peptidoglycan glycosyltransferase (also known as transglycosylase).[3][4] This enzyme is responsible for the polymerization of lipid-II, the disaccharide-pentapeptide precursor of peptidoglycan, into linear glycan chains.[4] By inhibiting transglycosylase, Flavophospholipol effectively blocks the formation of the peptidoglycan backbone, leading to a weakened cell wall and ultimately, cell lysis.[5] This mode of action is distinct from that of β-lactam antibiotics, which target the transpeptidase enzymes responsible for cross-linking the peptide side chains of the peptidoglycan.[6]

The following diagram illustrates the inhibition of peptidoglycan synthesis by Flavophospholipol.

Flavophospholipol_Mechanism cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM- pentapeptide UDP-NAG->UDP-NAM-pentapeptide MurA-F enzymes Lipid-I Lipid-I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid-II Lipid-I->Lipid-II MurG Flippase Flippase (MurJ) Lipid-II->Flippase Transglycosylase Transglycosylase (Peptidoglycan Glycosyltransferase) Flippase->Transglycosylase Lipid-II transport Nascent_PG Nascent Peptidoglycan Chain Transglycosylase->Nascent_PG Polymerization Transpeptidase Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG Cross-linking Nascent_PG->Transpeptidase Flavophospholipol Flavophospholipol Flavophospholipol->Transglycosylase Inhibition

Inhibition of Peptidoglycan Synthesis by Flavophospholipol.

Quantitative Antimicrobial Data

The antimicrobial activity of Flavophospholipol is primarily directed against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the presence of the outer membrane, which acts as a permeability barrier.[6] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Flavophospholipol against various bacteria as reported in the literature.

Gram-Positive BacteriaMIC (µg/mL)Reference(s)
Enterococcus faecalis1[7]
Clostridium perfringens>64 (Resistant)[8][9]
Staphylococcus spp.Activity noted[1][6][10][11]
Streptococcus spp.Activity noted[6][10]
Gram-Negative BacteriaMIC (µg/mL)NotesReference(s)
Escherichia coli>64 or 128General isolates[6][7]
Escherichia coli0.125 - 5Strains with specific R plasmids[6]
Salmonella EnteritidisSlightly susceptible[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Flavophospholipol using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and incorporating specific details from relevant studies.

a. Materials:

  • Flavophospholipol analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 as quality control)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

b. Protocol Workflow:

MIC_Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare Flavophospholipol stock solution P2 Prepare serial two-fold dilutions of Flavophospholipol in CAMHB in a 96-well plate P1->P2 S1 Inoculate each well of the microtiter plate with the diluted bacterial suspension P2->S1 P3 Prepare bacterial inoculum (0.5 McFarland standard) P4 Dilute inoculum to final concentration of ~5x10^5 CFU/mL P3->P4 P4->S1 S2 Include growth control (no antibiotic) and sterility control (no bacteria) wells S1->S2 S3 Incubate plates at 35 ± 2°C for 16-20 hours S2->S3 A1 Visually inspect plates for bacterial growth (turbidity) S3->A1 A2 Determine MIC: the lowest concentration of Flavophospholipol that completely inhibits visible growth A1->A2

Workflow for MIC Determination by Broth Microdilution.

c. Detailed Steps:

  • Prepare Flavophospholipol Stock Solution: Accurately weigh a suitable amount of Flavophospholipol analytical standard and dissolve it in an appropriate solvent (e.g., a mixture of methanol (B129727) and water (1:1)) to create a stock solution of known concentration (e.g., 1280 µg/mL).[6]

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Flavophospholipol stock solution in CAMHB to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the Flavophospholipol dilutions.

  • Controls: Include a positive control well containing only the bacterial suspension in CAMHB (no antibiotic) to ensure bacterial growth, and a negative control well with only CAMHB to check for sterility.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Flavophospholipol at which there is no visible growth.

Quantitative Analysis of Flavophospholipol in Premix (Agar Well Diffusion Assay)

This protocol is adapted from a detailed method for the quantitative analysis of Flavophospholipol in animal feed premixes.[6]

a. Materials:

  • Flavophospholipol working standard

  • Acetone (B3395972)

  • Methanol

  • Hydrochloric acid

  • Ammonia (B1221849) solution

  • Buffer No. 7 (as specified in the reference)

  • Culture medium (Medium F-12)

  • Methylene (B1212753) blue solution (0.1 g in 100 mL methanol)

  • Boric acid solution (4 g in 100 mL sterile water)

  • Test organism: Bacillus cereus ATCC 19637 spore suspension (1x10⁶ spores/mL)

  • Sterile Petri dishes

  • Agar (B569324) well cutter

  • Magnetic stirrer

  • Filter paper

b. Protocol Workflow:

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare Flavophospholipol standard solutions (high and low concentrations) S2 Add standard and sample solutions to the wells P1->S2 P2 Prepare sample solution by extracting Flavophospholipol from the premix P2->S2 P3 Prepare seeded agar plates with Bacillus cereus S1 Cut wells into the seeded agar plates P3->S1 S1->S2 S3 Incubate plates at 27-29°C for 16-24 hours S2->S3 A1 Measure the diameter of the zones of inhibition S3->A1 A2 Calculate the concentration of Flavophospholipol in the sample using the 2-2 dose method A1->A2

Workflow for Quantitative Analysis by Agar Well Diffusion.

c. Detailed Steps:

  • Prepare Standard Solutions: Prepare a stock solution of Flavophospholipol working standard (1 mg/mL) in a methanol:water (1:1) mixture. From this, prepare high (2 µg/mL) and low (0.5 µg/mL) concentration standard solutions in Buffer No. 7.[6]

  • Prepare Sample Solution:

    • Weigh 3-5 g of the premix sample and extract with 50 mL of acetone with stirring, followed by 50 mL of water with stirring.[6]

    • Filter the extract. Adjust the pH to ≤1.0 with hydrochloric acid, let it stand for 1 hour, and then adjust the pH to 6.9-7.1 with ammonia solution.[6]

    • Bring the volume to 50 mL with Buffer No. 7 and filter. Dilute the filtrate with Buffer No. 7 to obtain expected concentrations similar to the standard solutions.[6]

  • Prepare Seeded Agar Plates: Prepare Medium F-12 agar and cool to 50°C. Add methylene blue and boric acid solutions. Add the Bacillus cereus spore suspension to the molten agar, mix well, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Procedure:

    • Cut uniform wells into the solidified agar plates.

    • Pipette a fixed volume of the high and low standard solutions and the sample solutions into separate wells on each plate.

    • Incubate the plates at 27-29°C for 16-24 hours.[6]

  • Analysis:

    • Measure the diameter of the zones of inhibition around each well.

    • Calculate the concentration of Flavophospholipol in the sample using a validated method such as the 2-2 dose assay, comparing the zones of inhibition of the sample to those of the standards.[6]

In-Feed Animal Trial for Efficacy Evaluation

This protocol provides a general framework for an in-feed animal trial to evaluate the efficacy of Flavophospholipol, based on methodologies described in swine and poultry studies.[9][12]

a. Materials:

  • Test animals (e.g., weaned piglets, broiler chickens)

  • Basal feed appropriate for the animal species and age

  • Flavophospholipol premix

  • Housing facilities with individual or group pens

  • Equipment for sample collection (e.g., fecal collection swabs/bags)

  • Laboratory facilities for microbiological analysis

b. Protocol Workflow:

In_Feed_Trial_Workflow cluster_setup Trial Setup cluster_trial Trial Period cluster_analysis Data Analysis P1 Randomly assign animals to treatment and control groups P2 Prepare experimental diets: Control (basal feed) and Treatment (basal feed + Flavophospholipol) P1->P2 P3 Acclimatize animals to housing and basal diet P2->P3 S1 Administer experimental diets for a defined period P3->S1 S2 Monitor animal health, weight gain, and feed intake regularly S1->S2 S3 Collect samples (e.g., feces) at specified time points S2->S3 A2 Analyze performance data (e.g., average daily gain, feed conversion ratio) S2->A2 A1 Perform microbiological analysis on collected samples (e.g., pathogen quantification, antimicrobial susceptibility testing) S3->A1 A3 Statistically compare results between treatment and control groups A1->A3 A2->A3

Workflow for an In-Feed Animal Efficacy Trial.

c. Detailed Steps:

  • Animal Allocation and Housing: Randomly allocate a sufficient number of healthy animals to at least two groups: a control group receiving a basal diet and a treatment group receiving the basal diet supplemented with a specific concentration of Flavophospholipol (e.g., 4 ppm for pigs).[9] House animals in a controlled environment.

  • Diet Preparation: Prepare the experimental diets by mixing the appropriate amount of Flavophospholipol premix into the basal feed for the treatment group. Ensure thorough mixing for uniform distribution.

  • Acclimatization: Allow the animals a period of acclimatization to the facilities and the basal diet before starting the trial.

  • Trial Period: Administer the respective diets to the control and treatment groups for a predetermined period (e.g., 10 weeks for finisher pigs).[9]

  • Data and Sample Collection:

    • Monitor and record animal health, body weight, and feed consumption at regular intervals.

    • Collect fecal samples from individual animals or pen floors at specified time points (e.g., weekly) for microbiological analysis.[9]

  • Microbiological Analysis: Process the collected samples to quantify target bacteria (e.g., Salmonella, E. coli) and/or to assess the antimicrobial susceptibility of the isolates.

  • Data Analysis: Analyze the collected data on animal performance (e.g., average daily gain, feed conversion ratio) and microbiological outcomes. Use appropriate statistical methods to compare the results between the treatment and control groups.

Conclusion

Flavophospholipol remains a significant antimicrobial agent, particularly in the context of animal health and production. Its well-defined mechanism of action, targeting a fundamental process in bacterial cell wall synthesis, provides a strong basis for its efficacy against Gram-positive bacteria. The quantitative data, while requiring further expansion for a broader range of pathogens, demonstrates its potent activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and quality control of Flavophospholipol, ensuring its effective and responsible use in its designated applications. Further research to fully elucidate its spectrum of activity and to explore potential synergistic interactions with other antimicrobials could further enhance its utility.

References

Flavomycin's Inhibition of Murein Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Flavomycin, a phosphoglycolipid antibiotic also known as Bambermycin or Moenomycin, inhibits the biosynthesis of murein (peptidoglycan) in bacteria. The document details the molecular target, presents quantitative inhibitory data, outlines key experimental protocols, and provides visual representations of the relevant pathways and workflows.

Core Mechanism of Action: Targeting Peptidoglycan Glycosyltransferases

This compound exerts its bactericidal effect by specifically inhibiting the action of peptidoglycan glycosyltransferases (PGTs), enzymes crucial for the synthesis of the bacterial cell wall.[1][2][3] The bacterial cell wall's primary structural component is murein, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[4][5] This murein sacculus provides structural integrity to the bacterium, protecting it from osmotic stress.[4][6]

The final extracellular steps of murein biosynthesis involve the polymerization of the disaccharide-peptide precursor, Lipid II, into linear glycan chains. This reaction is catalyzed by peptidoglycan glycosyltransferases.[7][8][9] this compound is a potent and specific inhibitor of this transglycosylation step.[10][11] By binding to the active site of PGTs, this compound prevents the elongation of the glycan chains, thereby halting the synthesis of new peptidoglycan.[1][3] This disruption of cell wall synthesis leads to a compromised cell envelope, leakage of cellular contents, and ultimately, cell death.[3][11] this compound is noted for being one of the only known naturally occurring antibiotics that directly targets the active site of PGTs.[1][3]

Quantitative Data: Inhibitory Potency of this compound

This compound demonstrates high potency, particularly against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower due to the presence of an outer membrane that restricts access to the periplasmic PGT target.[3][12] The following tables summarize the available quantitative data on the inhibitory activity of this compound (Moenomycin).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial Group/SpeciesMIC RangeReference
Gram-positive bacteria1 - 100 ng/mL[1][2]
Gram-negative bacteria0.3 - 150 µg/mL[1]

Table 2: IC50 Value for Moenomycin Complex.

AssayEnzyme SourceSubstrateIC50 ValueReference
MGT AssayNot SpecifiedLipid II7.6 nM[9]

Experimental Protocols

Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferase Activity

This assay is used to monitor the activity of PGTs and assess the inhibitory effects of compounds like this compound in real-time. The protocol is based on the use of a Dansyl-labeled Lipid II substrate, where the fluorescence signal decreases upon polymerization.[7]

Materials:

  • Purified peptidoglycan glycosyltransferase (e.g., PBP1b from E. coli)

  • Dansyl-labeled Lipid II substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.05% Triton X-100)

  • This compound (or other test inhibitors)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified PGT in a suitable buffer.

    • Prepare a stock solution of Dansyl-labeled Lipid II in a detergent-containing buffer (e.g., 0.5% Triton X-100).

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound dilution (or vehicle control)

      • Purified PGT enzyme

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short pre-incubation period (e.g., 10 minutes).

  • Initiation and Measurement:

    • Initiate the reaction by adding the Dansyl-labeled Lipid II substrate to each well.

    • Immediately place the microplate in a pre-warmed fluorescence plate reader.

    • Monitor the decrease in fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for Dansyl.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of this compound by determining the slope of the linear portion of the fluorescence decay curve.

    • Plot the reaction rates against the logarithm of the this compound concentration to determine the IC50 value.

Affinity Chromatography for Purification of Peptidoglycan Glycosyltransferases

The high affinity of this compound for PGTs can be leveraged for the purification of these enzymes from a mixed protein sample.[3]

Materials:

  • Affinity chromatography column and system

  • Solid support matrix (e.g., NHS-activated Sepharose)

  • This compound derivative with a functional group for coupling

  • Bacterial cell lysate containing the target PGT

  • Binding buffer (e.g., Tris-HCl, pH 7.5, with mild detergent)

  • Wash buffer (Binding buffer with increased salt concentration)

  • Elution buffer (e.g., high concentration of a competitive inhibitor or a denaturing agent)

Procedure:

  • Ligand Immobilization:

    • Covalently couple the this compound derivative to the activated solid support matrix according to the manufacturer's instructions.

    • Pack the functionalized matrix into a chromatography column.

    • Equilibrate the column with binding buffer.

  • Protein Binding:

    • Load the bacterial cell lysate onto the equilibrated column.

    • Allow the lysate to pass through the column at a slow flow rate to facilitate binding of the PGT to the immobilized this compound.

  • Washing:

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins. Monitor the protein concentration of the flow-through until it returns to baseline.

  • Elution:

    • Elute the bound PGT from the column using the elution buffer.

    • Collect fractions and analyze for the presence of the purified PGT using methods such as SDS-PAGE and Western blotting.

Visualizations

Murein Biosynthesis Pathway and this compound's Point of Inhibition

Murein_Biosynthesis_Inhibition cluster_cytoplasm cluster_membrane cluster_periplasm Cytoplasm Cytoplasm Membrane Cytoplasmic Membrane Precursors UDP-NAG & UDP-NAM-pentapeptide Lipid_I Lipid I Precursors->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylation PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II->PGT Substrate for Periplasm Periplasm Crosslinked_Murein Cross-linked Murein Glycan_Chain->Crosslinked_Murein Transpeptidation TP Transpeptidase (TP) Glycan_Chain->TP Substrate for This compound This compound This compound->PGT Inhibits

Caption: Inhibition of Murein Biosynthesis by this compound.

Experimental Workflow for PGT Inhibition Assay

PGT_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - PGT Enzyme - Dansyl-Lipid II - this compound Dilutions Start->Prepare_Reagents Assay_Setup Set up Assay in 96-well Plate: - Buffer - PGT - this compound/Control Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Dansyl-Lipid II Pre_incubation->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Decrease in Plate Reader Initiate_Reaction->Monitor_Fluorescence Data_Analysis Data Analysis: - Calculate Reaction Rates - Plot Dose-Response Curve Monitor_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for PGT Inhibition Assay.

References

The Role of Flavomycin as a Performance Enhancer in Animal Nutrition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Flavomycin®, also known as Bambermycin or Flavophospholipol, is a phosphoglycolipid antibiotic utilized exclusively in animal nutrition as a growth promoter.[1][2] Produced by fermentation of Streptomyces bambergiensis, it enhances performance in poultry, swine, and cattle by modulating the gut microbiota.[3][4] Its mechanism of action involves the inhibition of cell wall synthesis in primarily Gram-positive bacteria, which leads to improved nutrient absorption and overall health of the animal.[4][5] This technical guide provides a comprehensive overview of this compound's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows.

Introduction

This compound has a long history of safe and effective use in livestock production, contributing to increased weight gain and improved feed efficiency.[5][6] A key advantage of this compound is its targeted antimicrobial spectrum, which spares beneficial gut bacteria such as Lactobacillus and Bifidobacterium.[3][5] Furthermore, it is not used in human medicine, which mitigates concerns regarding cross-resistance.[6][7] This document will delve into the scientific underpinnings of this compound's efficacy, presenting data from various studies and outlining the methodologies used to ascertain its effects.

Mechanism of Action

This compound's primary mode of action is the inhibition of peptidoglycan synthesis in the bacterial cell wall.[4][8] Specifically, it targets the transglycosylation step by binding to the lipid-linked intermediates, thereby preventing their incorporation into the growing peptidoglycan chain.[4][7] This disruption weakens the cell wall, leading to cell lysis and death of susceptible bacteria.[4][8] This targeted action against Gram-positive bacteria creates a more favorable gut environment for nutrient absorption and reduces the metabolic burden of a dense microbial population on the host.[8][9]

Mechanism of Action of this compound This compound This compound (Bambermycin) Target Gram-Positive Bacteria in Gut This compound->Target Targets Process Inhibition of Peptidoglycan Glycosyltransferase Target->Process Interferes with Effect1 Disruption of Bacterial Cell Wall Synthesis Process->Effect1 Effect2 Bacterial Cell Lysis and Death Effect1->Effect2 Outcome1 Reduced Pathogen Load Effect2->Outcome1 Outcome2 Favorable Gut Environment Effect2->Outcome2 Benefit1 Improved Nutrient Absorption Outcome1->Benefit1 Outcome2->Benefit1 Benefit2 Enhanced Animal Performance Benefit1->Benefit2 Impact of this compound on Gut and Host This compound This compound Supplementation GutMicrobiota Gut Microbiota This compound->GutMicrobiota Inhibition Selective Inhibition of Gram-Positive Bacteria GutMicrobiota->Inhibition Leads to ThinnerIntestinalWall Thinner Intestinal Wall GutMicrobiota->ThinnerIntestinalWall Influences Host Host Animal ImprovedAbsorption Improved Nutrient and Pigment Absorption Host->ImprovedAbsorption BeneficialBacteria Sparing of Beneficial Bacteria (Lactobacillus, Bifidobacterium) Inhibition->BeneficialBacteria ReducedCompetition Reduced Microbial Competition for Nutrients Inhibition->ReducedCompetition ReducedCompetition->Host Benefits EnhancedPerformance Enhanced Growth and Feed Efficiency ImprovedAbsorption->EnhancedPerformance ThinnerIntestinalWall->ImprovedAbsorption Experimental Workflow for this compound Trial Start Start: Day-Old Broiler Chicks Randomization Randomization to Treatment Groups Start->Randomization Control Control Group (Basal Diet) Randomization->Control Treatment This compound Group (Basal Diet + this compound) Randomization->Treatment Starter Starter Phase (Days 0-21) Control->Starter Treatment->Starter Finisher Finisher Phase (Days 22-42) Starter->Finisher DataCollection21 Data & Sample Collection (Day 21) Starter->DataCollection21 DataCollection42 Data & Sample Collection (Day 42) Finisher->DataCollection42 Performance Performance Analysis (ADG, FCR) DataCollection21->Performance Morphology Gut Morphology Analysis (Villus Height, Crypt Depth) DataCollection21->Morphology Microflora Microflora Analysis (16S rRNA Sequencing) DataCollection21->Microflora DataCollection42->Performance DataCollection42->Morphology DataCollection42->Microflora End End of Trial: Conclusion on Efficacy Performance->End Morphology->End Microflora->End

References

Initial Studies on Flavomycin's Impact on Gut Microflora Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavomycin, also known as bambermycin (B10762621) or flavophospholipol, is a phosphoglycolipid antibiotic utilized in animal nutrition as a growth promoter.[1] Its primary mechanism of action involves the inhibition of murein biosynthesis, a critical component of the cell wall in Gram-positive bacteria.[2] This selective activity allows for the modulation of the gut microflora, creating a more favorable environment for nutrient absorption and animal health. This technical guide synthesizes the findings from initial studies on this compound's impact on the composition of gut microflora, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental application.

Mechanism of Action

This compound targets the biosynthesis of murein in Gram-positive bacteria. Specifically, it interferes with the enzyme glycosyltransferase, which is essential for the synthesis of the bacterial cell wall. The this compound molecule is structurally similar to the natural murein compound, leading to competitive inhibition of the enzyme. This disruption in murein synthesis results in damage to the cell wall and subsequent cell lysis.[2] Notably, animal cells lack this murein structure, which contributes to this compound's high tolerability in livestock.[2]

This compound Mechanism of Action cluster_bacterium Gram-Positive Bacterium Murein_Precursor Murein Precursor Glycosyltransferase Glycosyltransferase (Enzyme) Murein_Precursor->Glycosyltransferase Binds to Murein_Synthesis Murein Synthesis Glycosyltransferase->Murein_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Murein_Synthesis->Cell_Wall Cell_Lysis Cell Lysis This compound This compound This compound->Glycosyltransferase Inhibits

Caption: this compound's mechanism of action targeting murein synthesis in Gram-positive bacteria.

Impact on Gut Microflora Composition: Quantitative Data

Initial studies across various animal models have demonstrated this compound's selective impact on gut microbial populations. A consistent finding is the reduction of pathogenic Gram-positive bacteria, while beneficial bacteria like Lactobacilli and Bifidobacteria are largely unaffected.[2][3]

Broiler Chicken Studies
Treatment GroupDosageDurationCecal E. coli (CFU/g)Cecal Salmonella (CFU/g)Reference
Control-21 & 42 daysSignificantly HigherSignificantly Higher[3]
This compound5 mg/kg21 & 42 daysSignificantly Lower (p<0.01)Significantly Lower (p<0.01)[3]
This compound + B. licheniformis5 ppm42 daysReduced (p<0.01)Not Measured[4]
Enramycin5 ppm42 daysReduced (p<0.01)Not Measured[4]
Swine Studies

A study on fattening pigs compared the effects of this compound with a prebiotic. While direct CFU counts for specific pathogens were not detailed in the abstract, the study noted a favorable increase in lactic acid bacteria and a decrease in bacteria from the Enterobacteriaceae family with the prebiotic, suggesting a different mechanism of gut flora modulation compared to this compound.[5]

Ruminant (Sheep) Studies

In sheep, this compound was shown to decrease ruminal ammonia (B1221849) and total volatile fatty acid concentrations.[6] This is attributed to the inhibition of certain bacterial species.

Bacterial SpeciesSensitivity to this compoundImpact on PopulationReference
Anaerobic fungiInsensitiveNo significant change[6]
ProtozoaInsensitiveNo significant change[6]
Most bacterial speciesInsensitiveNo significant change[6]
Fusobacterium necrophorumSensitiveInconsistent effects in vivo[6]
High-activity ammonia-producing (HAP) speciesSensitiveAppeared to be decreased[6]

Experimental Protocols

The methodologies employed in early studies provide a framework for understanding the effects of this compound.

Broiler Performance and Gut Microflora Analysis
  • Objective: To determine the effects of this compound on performance, gut morphology, and intestinal microflora of broilers.[3]

  • Animal Model: 126 one-day-old Arbor Acres broilers.[3]

  • Experimental Design: Birds were divided into three treatment groups: an unsupplemented basal diet, a diet with 5 mg/kg of this compound, and a diet with virginiamycin. Each treatment was applied to six cages with seven birds per cage.[3]

  • Duration: 42 days, with measurements taken at days 21 and 42.[3]

  • Sample Collection: On days 21 and 42, one bird per pen was euthanized to evaluate intestinal morphology and collect cecal contents for microflora analysis.[3]

  • Microflora Analysis: Cecal E. coli and Salmonella colony-forming units (CFU) were enumerated.[3]

  • Morphology Analysis: Villus height and crypt depth in the duodenum, jejunum, and ileum were measured.[3]

G start Start: 126 one-day-old broilers randomization Randomization into 3 Treatment Groups (Control, this compound, Virginiamycin) start->randomization rearing Rearing for 42 days randomization->rearing sampling21 Day 21: Euthanize 1 bird/pen rearing->sampling21 Mid-point sampling42 Day 42: Euthanize 1 bird/pen rearing->sampling42 End-point performance Performance Metrics (Weight Gain, Feed Conversion) rearing->performance analysis Analysis sampling21->analysis sampling42->analysis morphology Intestinal Morphology (Villus Height, Crypt Depth) analysis->morphology microflora Intestinal Microflora (Cecal E. coli & Salmonella CFU) analysis->microflora results Results & Conclusion morphology->results microflora->results performance->results

Caption: Experimental workflow for broiler studies on this compound.

Ruminant Fermentation and Microbial Population Analysis
  • Objective: To characterize the effects of this compound on ruminal microorganisms and their metabolism in sheep.[6]

  • Animal Model: Sheep receiving a mixed grass hay/concentrate diet.[6]

  • Experimental Design: Inclusion of 20 mg this compound per day.[6]

  • Sample Collection: Ruminal digesta was collected.[6]

  • Microbial Analysis:

    • Pure-culture studies to assess sensitivity of anaerobic fungi, protozoa, and various bacterial species.[6]

    • Denaturing Gradient Gel Electrophoresis (DGGE) analysis of 16S rRNA from rumen digesta to assess changes in the bacterial community structure.[6]

  • Metabolic Analysis: Measurement of ruminal ammonia and total volatile fatty acid concentrations.[6]

Conclusion

Initial studies consistently demonstrate that this compound selectively inhibits certain Gram-positive bacteria in the gut, including pathogenic species like Salmonella and E. coli, while sparing beneficial bacteria such as Lactobacilli and Bifidobacteria.[2][3] This targeted antimicrobial action leads to a more balanced intestinal microflora, which is associated with improved gut morphology, such as increased villus height and reduced crypt depth, and enhanced nutrient absorption.[3] The detailed experimental protocols from these foundational studies provide a robust framework for future research into the nuanced effects of this compound and other feed additives on the complex gut ecosystem. The continued application of molecular techniques like 16S rRNA sequencing will further elucidate the specific shifts in microbial community structure induced by this compound.

References

The Attenuation of Antimicrobial Resistance: A Technical Guide to Flavomycin's Impact on Horizontal Gene Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global escalation of antimicrobial resistance (AMR) necessitates innovative strategies to curtail the spread of resistance determinants. Horizontal gene transfer (HGT), particularly bacterial conjugation, is a primary driver for the dissemination of antibiotic resistance genes (ARGs). Flavomycin (also known as bambermycin (B10762621) or flavophospholipol), a phosphoglycolipid antibiotic used as a feed additive in animal production, has demonstrated a significant potential to mitigate this transfer. This technical guide provides a comprehensive overview of the mechanisms by which this compound inhibits the conjugative transfer of ARGs, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. The evidence presented underscores this compound's unique mode of action, which not only enhances animal growth but also actively reduces the environmental burden of antibiotic resistance.

Introduction: The Challenge of Horizontal Gene Transfer

The rapid emergence of multidrug-resistant (MDR) bacteria poses a severe threat to global public health.[1] While vertical gene transfer (from parent to offspring) plays a role in the propagation of resistance, horizontal gene transfer (HGT) allows for the rapid dissemination of ARGs across different bacterial species and genera.[2][3] The primary mechanisms of HGT are:

  • Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact via a pilus.[3][4] This is considered the most significant mechanism for the spread of ARGs.[2]

  • Transformation: The uptake of naked DNA from the environment.[3]

  • Transduction: The transfer of bacterial DNA by bacteriophages.[3]

Conjugative plasmids often carry genes conferring resistance to multiple classes of antibiotics, and their transfer can rapidly convert a susceptible bacterial population into a resistant one.[4] Therefore, strategies aimed at inhibiting conjugation are of paramount interest in the fight against AMR.

This compound: Mechanism of Action

This compound is a fermentation product of Streptomyces ghanaensis.[5] Its primary antibacterial activity is directed against Gram-positive bacteria.[6][7] The mechanism involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[5][6][8] Specifically, this compound targets and inhibits the transglycosylase activity of penicillin-binding proteins (PBPs), preventing the polymerization of the murein backbone.[5][9] This leads to a compromised cell wall and eventual cell lysis.[5]

Notably, this compound has limited activity against most Gram-negative bacteria as it is unable to penetrate their outer membrane.[7][8] This selective spectrum spares many beneficial gut microorganisms, such as Lactobacilli and Bifidobacteria.[5] Importantly, the class of phosphoglycolipid antibiotics, to which this compound belongs, has no therapeutic application in human medicine, reducing the risk of cross-resistance development.[4][5]

This compound's Core Function: Inhibition of Antibiotic Resistance Gene Transfer

A substantial body of evidence demonstrates that this compound actively reduces the horizontal transfer of ARGs. This effect is primarily achieved through the inhibition of plasmid-mediated conjugation.[4][10][11] Recent research has elucidated several key mechanisms underlying this inhibitory action.

Disruption of Bacterial Energy Metabolism

Bacterial conjugation is an energy-intensive process requiring significant ATP resources. A recent study has shown that this compound markedly reduces the conjugative transfer of plasmids carrying clinically important resistance genes, such as blaCTX-M, blaNDM, and mcr-1.[1] Mechanistic analysis revealed that this compound inhibits plasmid transfer by depleting intracellular levels of ATP and L-arginine, both of which are crucial for the energy-dependent conjugation process.[1] Transcriptomic analyses confirmed a broad suppression of genes involved in energy metabolism in the presence of this compound.[1]

Impairment of Pilus Assembly

The formation of a pilus is essential for the direct cell-to-cell contact required for conjugation.[4] Early in vitro studies suggested that this compound could inhibit conjugation by disrupting the formation of this pilus.[9] More recent findings support this, showing that this compound down-regulates the expression of mating pair formation (MPF) genes, which are critical for pilus biogenesis.[1] Scanning electron microscopy has visually confirmed the disruption of pilus assembly in the presence of this compound.[1]

Plasmid Curing

In addition to inhibiting the transfer of plasmids, some studies have indicated that this compound may also be capable of eliminating plasmids from within bacterial cells, a phenomenon known as "plasmid curing".[10][12] This effect further contributes to the reduction of the overall ARG load in a bacterial population.

The multifaceted inhibitory effects of this compound on HGT are visualized in the following diagram:

Flavomycin_HGT_Inhibition cluster_donor Donor Bacterium cluster_recipient Recipient Bacterium ATP ATP & L-Arginine (Energy for Conjugation) Pilus Pilus Assembly ATP->Pilus powers MPF Mating Pair Formation (MPF) Genes MPF->Pilus encodes Plasmid Resistance Plasmid (R-Plasmid) Pilus->Plasmid transfers New_R_Plasmid Acquired R-Plasmid Plasmid->New_R_Plasmid Conjugation This compound This compound This compound->ATP depletes This compound->MPF down-regulates This compound->Plasmid plasmid curing

Caption: this compound's multi-pronged inhibition of horizontal gene transfer.

Quantitative Data on the Reduction of ARG Transfer

The inhibitory effect of this compound on ARG transfer has been quantified in several studies. The data consistently show a dose-dependent reduction in the frequency of conjugation.

Table 1: In Vitro Inhibition of Conjugative Plasmid Transfer by this compound

Plasmid-Encoded Resistance GeneBacterial StrainThis compound ConcentrationReduction in Conjugation FrequencyReference
blaCTX-M, blaNDM, mcr-1E. coliDose-dependent~14- to 100-fold decrease[1]
Broad-spectrum beta-lactamaseE. coli (3 strains)4 µg/mlVariable reduction[4]
Broad-spectrum beta-lactamaseE. coli (3 strains)64 µg/mlSignificant reduction[4]
mcr-1E. coliDose-dependentSignificant inhibition[11]

Table 2: In Vivo Reduction of Antibiotic-Resistant Bacteria in Pigs

PathogenResistance ProfileTreatment GroupOutcomeReference
Salmonella typhimuriumMulti-drug resistantThis compound (4.4 ppm)Reduced percentage of pigs with resistant strains 21 days post-infection[4]
E. coliMulti-drug resistantThis compoundReduced number of multiple drug-resistant E. coli[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on ARG transfer.

Broth Mating Conjugation Assay

This protocol is designed to quantify the frequency of plasmid transfer between donor and recipient bacterial strains in a liquid medium.

Conjugation_Assay_Workflow start Start prep Prepare overnight cultures of donor and recipient strains start->prep mix Mix donor and recipient cultures (e.g., 1:2 ratio) prep->mix incubate Incubate mixture to allow conjugation (e.g., 4-6 hours at 37°C) mix->incubate plate Plate serial dilutions on selective agar (B569324) plates incubate->plate count Incubate plates and count colonies plate->count calculate Calculate conjugation frequency (transconjugants / recipient cells) count->calculate end End calculate->end

Caption: Workflow for a standard broth mating conjugation assay.

Methodology:

  • Strain Preparation: Grow donor (containing the resistance plasmid) and recipient (susceptible to the plasmid-encoded antibiotic but resistant to a different selectable marker, e.g., nalidixic acid) bacteria separately in appropriate broth overnight at 37°C.

  • Mating: Dilute the overnight cultures into fresh broth and grow to the exponential phase. Mix donor and recipient cultures at a defined ratio (e.g., 1:2) in a flask. A parallel control culture of only the recipient strain should also be prepared.

  • Incubation: Incubate the mating mixture without shaking for a defined period (e.g., 4-6 hours) at 37°C to allow for conjugation.

  • Selection and Enumeration: After incubation, vortex the mixture to disrupt mating pairs. Prepare serial dilutions of the mating mixture and plate onto selective agar plates:

    • Recipient Count: Plate on agar containing the recipient's selective marker (e.g., nalidixic acid).

    • Transconjugant Count: Plate on agar containing both the recipient's selective marker and the plasmid's selective antibiotic (e.g., nalidixic acid + ampicillin).

  • Calculation: Incubate the plates overnight at 37°C. Count the colonies on each plate. The conjugation frequency is calculated as the number of transconjugant colony-forming units (CFU) per mL divided by the number of recipient CFU per mL.

  • Testing this compound's Effect: To test the inhibitory effect of this compound, add the compound at various concentrations to the mating mixture during the incubation step. Compare the conjugation frequencies in the presence and absence of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

  • Preparation: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL). Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Quantitative PCR (qPCR) for ARG and Gene Expression Analysis

qPCR can be used to quantify the abundance of specific ARGs or to measure the expression levels of genes involved in conjugation (e.g., MPF genes).

Methodology:

  • Sample Preparation: Expose bacterial cultures to this compound for a defined period.

  • Nucleic Acid Extraction:

    • For ARG quantification: Extract total DNA from the bacterial culture.

    • For gene expression analysis: Extract total RNA and perform reverse transcription to synthesize cDNA.

  • qPCR Reaction: Set up qPCR reactions using primers specific to the target gene (e.g., blaCTX-M or an MPF gene) and a reference gene (e.g., 16S rRNA). The reaction mixture includes the DNA/cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The amplification of the target gene is monitored in real-time. The relative abundance of an ARG can be normalized to the 16S rRNA gene. For gene expression, the change in expression of the target gene in this compound-treated samples compared to untreated controls is calculated using the ΔΔCt method.

Conclusion and Future Directions

This compound presents a compelling case as a tool to combat the spread of antimicrobial resistance. Its unique mode of action, which inhibits the horizontal transfer of resistance genes through multiple mechanisms—disrupting energy metabolism, impairing pilus formation, and potentially inducing plasmid curing—sets it apart from conventional antibiotics. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing the dissemination of ARGs.

For researchers and drug development professionals, this compound serves as a proof-of-concept for a novel therapeutic strategy: the development of "anti-evolution" drugs that do not necessarily kill bacteria but instead block their ability to acquire and share resistance. Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the cellular machinery of conjugation.

  • Investigating the efficacy of this compound in reducing ARG transfer in more complex microbial communities, such as the gut microbiome of different animal species.

  • Exploring the potential for synergistic effects when this compound is used in combination with other antimicrobial agents.

By targeting the transmission of resistance, this compound and similar compounds could play a crucial role in preserving the efficacy of our current antibiotic arsenal (B13267) and mitigating the global threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Flavomycin (Bambermycin) in Poultry Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavomycin, also known as Bambermycin or flavophospholipol, is a phosphorus-containing glycolipid antibiotic produced by several species of Streptomyces.[1] It is utilized in animal nutrition as a non-therapeutic growth promoter, particularly in poultry.[2][3] Its primary mechanism of action involves the inhibition of peptidoglycan synthesis in the bacterial cell wall, specifically by blocking the transglycolase activities of penicillin-binding proteins.[1] This action is predominantly effective against Gram-positive bacteria.[2][4] Notably, this compound is poorly absorbed in the gastrointestinal tract, ensuring its activity is localized to the gut with no detectable residues in edible tissues, and thus requires no withdrawal period.[1][2]

These characteristics make this compound a valuable tool in poultry research for studies focusing on growth performance, feed efficiency, and gut health modulation. It has been shown to improve body weight gain and feed conversion ratios by modifying the intestinal microflora.[3][5][6] Specifically, it can reduce the populations of pathogenic bacteria such as Clostridium perfringens, Salmonella sp., and Escherichia coli, while having minimal impact on beneficial bacteria like Lactobacillus and Bifidobacterium.[1][2][3]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

Flavomycin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_membrane Cell Membrane UDP_NAG UDP-N-acetylglucosamine Lipid_I Lipid I UDP_NAM_pentapeptide UDP-N-acetylmuramic acid -pentapeptide UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II (NAG-NAM-pentapeptide-P-P-undecaprenol) Lipid_I->Lipid_II MurG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylase (PBP) Cell_Wall Bacterial Cell Wall Peptidoglycan_Chain->Cell_Wall Transpeptidase (PBP) This compound This compound This compound->Lipid_II Inhibits transglycosylation

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various poultry research studies and their corresponding effects on performance parameters.

Table 1: this compound Dosage and Performance in Broiler Chickens
Dosage (ppm)Bird TypeDuration (days)Body Weight Gain (BWG)Feed Conversion Ratio (FCR)Reference
1-2Broiler Chickens-Growth Promotion-[7]
1.1 (1-44d), 2.2 (45-51d)Broilers51IncreasedImproved[8]
2, 4, 8, 16Cobb X Cobb 500 male broilers42Improved vs. controlImproved vs. control[3][6]
2.2Broilers49No significant effectNo significant effect[9]
4-6Broiler-Growth PromotionImproved[10]
10Arbor Acres broiler chickens5--[11]
10.14Cobb X Cobb 500 male broilers42-Optimized[3]
10.9Cobb X Cobb 500 male broilers42Optimized-[3][6]
Table 2: this compound Dosage and Performance in Laying Hens and Turkeys
Dosage (ppm)Bird TypeDuration (weeks)Key FindingsReference
2-5Laying Hens-Improved weight gain and feed conversion[10][12]
8, 12White Lohmann laying hens7Significantly improved egg weight[13]
1-2 g/ton (~1.1-2.2 ppm)Growing Turkeys-Improved feed efficiency[14]
2, 4 g/ton (~2.2, 4.4 ppm)Large White Turkeys-Significantly improved body weight[15]
3-9Turkeys-Improved weight gain and feed conversion[12]

Experimental Protocols

Protocol 1: Dose-Response Evaluation of this compound in Broiler Chickens

This protocol is based on studies evaluating the impact of different concentrations of this compound on broiler performance.[3][6]

1. Objective: To determine the optimal dose of this compound for improving body weight gain and feed conversion ratio in broiler chickens.

2. Experimental Design:

  • Animals: Day-old male broiler chicks (e.g., Cobb 500).

  • Treatments: Create at least four treatment groups and a control group. For example:

    • Control: Basal diet with no this compound.

    • Treatment 1: Basal diet + 2 ppm this compound.

    • Treatment 2: Basal diet + 4 ppm this compound.

    • Treatment 3: Basal diet + 8 ppm this compound.

    • Treatment 4: Basal diet + 16 ppm this compound.

  • Replicates: Each treatment group should have multiple replicates (e.g., 12 pens per treatment) with a sufficient number of birds per pen.

  • Duration: 42 days.

3. Materials:

  • Day-old broiler chicks.

  • Standard broiler starter, grower, and finisher diets.

  • This compound premix (ensure accurate calculation for desired ppm).

  • Poultry housing with controlled environment.

  • Weighing scales (for birds and feed).

  • Data recording sheets.

4. Procedure:

  • Acclimatization: Allow chicks to acclimate for the first few days.

  • Diet Preparation: Thoroughly mix the calculated amount of this compound premix into the basal diet for each treatment group.[12]

  • Feeding: Provide feed and water ad libitum.

  • Data Collection:

    • Body Weight: Weigh birds individually or by pen at the start of the experiment and weekly thereafter.

    • Feed Intake: Record the amount of feed provided and the amount remaining at the end of each week to calculate feed intake.

    • Mortality: Record any mortalities daily.

  • Calculations:

    • Body Weight Gain (BWG): Final weight - Initial weight.

    • Feed Conversion Ratio (FCR): Total feed intake / Total weight gain (corrected for mortality).

5. Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Experimental Workflow Diagram

Dose_Response_Workflow start Day 1: Procure Day-Old Chicks randomize Randomly Assign to Treatment Groups start->randomize treatments Administer Diets: - Control (0 ppm) - 2 ppm this compound - 4 ppm this compound - 8 ppm this compound - 16 ppm this compound randomize->treatments weekly_monitoring Weekly Monitoring (Days 7, 14, 21, 28, 35, 42): - Measure Body Weight - Measure Feed Intake treatments->weekly_monitoring daily_monitoring Daily Mortality Check treatments->daily_monitoring end_trial Day 42: End of Trial weekly_monitoring->end_trial daily_monitoring->end_trial data_analysis Calculate BWG & FCR Statistical Analysis (ANOVA) end_trial->data_analysis

Caption: Workflow for a dose-response study of this compound in broilers.

Protocol 2: Investigating the Effect of this compound on Gut Microbiota and Morphology

This protocol outlines a study to assess how this compound influences the intestinal environment of poultry.

1. Objective: To evaluate the impact of this compound supplementation on the composition of gut microbiota and the morphology of the intestinal tract in broilers.

2. Experimental Design:

  • Animals: Day-old broiler chicks.

  • Treatments:

    • Control: Basal diet.

    • Treatment: Basal diet + a predetermined effective dose of this compound (e.g., 10 ppm).

  • Duration: 21 and 42 days (sampling at both time points).

  • Replicates: Sufficient number of birds per group to allow for sampling at different time points.

3. Materials:

  • Materials from Protocol 1.

  • Sterile instruments for dissection.

  • Sample collection tubes (for intestinal content and tissue).

  • Formalin or other fixatives for tissue preservation.

  • Equipment for DNA extraction, PCR, and sequencing (for microbiota analysis).

  • Microscope and slides for histological analysis.

4. Procedure:

  • Rearing: Raise birds as described in Protocol 1.

  • Sample Collection (Day 21 and Day 42):

    • Euthanize a subset of birds from each group.

    • Aseptically collect intestinal content (e.g., from the ileum and cecum) and store at -80°C for microbiota analysis.

    • Collect intestinal tissue sections (e.g., duodenum, jejunum, ileum) and fix in 10% neutral buffered formalin for morphological analysis.

  • Microbiota Analysis:

    • Extract total DNA from the intestinal content samples.

    • Amplify the 16S rRNA gene using PCR.

    • Perform high-throughput sequencing of the amplicons.

    • Analyze the sequencing data to determine the bacterial composition and diversity.

  • Intestinal Morphology Analysis:

    • Process the fixed tissue samples for histology (embedding, sectioning, and staining with H&E).

    • Using a microscope, measure the villus height and crypt depth.

    • Calculate the villus height to crypt depth ratio.

5. Statistical Analysis: Use appropriate statistical tests (e.g., t-test or MANOVA) to compare the microbiota composition and morphological measurements between the control and treatment groups.

Gut Health Investigation Workflow

Gut_Health_Workflow cluster_microbiota Microbiota Analysis cluster_morphology Morphology Analysis start Day 1: Start Trial with Control and this compound Groups day21_sampling Day 21: Sample Collection (Intestinal Content & Tissue) start->day21_sampling day42_sampling Day 42: Final Sample Collection (Intestinal Content & Tissue) start->day42_sampling dna_extraction DNA Extraction day21_sampling->dna_extraction fixation Tissue Fixation day21_sampling->fixation day42_sampling->dna_extraction day42_sampling->fixation pcr 16S rRNA PCR dna_extraction->pcr sequencing Sequencing pcr->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics data_analysis Statistical Comparison of Groups bioinformatics->data_analysis histology Histological Processing (H&E) fixation->histology microscopy Microscopic Measurement (Villus Height, Crypt Depth) histology->microscopy microscopy->data_analysis

Caption: Workflow for investigating this compound's effect on gut health.

References

Application Notes and Protocols for Flavomycin® Supplementation in Swine Feed Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting swine feed trials to evaluate the efficacy of Flavomycin® (bambermycin), a performance-enhancing antibiotic.

Introduction

This compound® is an antibiotic complex derived from Streptomyces bambergiensis and Streptomyces ghanaensis, with its primary active components being moenomycins A and C.[1][2] It is used exclusively in animal nutrition to improve growth rate and feed efficiency in swine and other livestock. The mechanism of action involves the inhibition of murein biosynthesis, a critical component of the cell wall in Gram-positive bacteria.[3] This selective action disrupts the growth of certain pathogenic and competitive bacteria in the gut, while sparing beneficial species such as Lactobacillus and Bifidobacterium.[1][3] This modulation of the gut microbiota is believed to lead to improved nutrient absorption and overall gut health, resulting in enhanced growth performance.[3] this compound® is not absorbed from the digestive tract, meaning no residues are found in edible tissues.[2][4]

Data Presentation: Summary of Performance Data

The following tables summarize the expected quantitative outcomes from swine feed trials supplementing with this compound®. The data is aggregated from multiple studies to provide a comparative overview.

Table 1: Effect of this compound® on Growth Performance in Growing-Finishing Swine (Approx. 40 lbs to 220 lbs)

Treatment GroupAverage Daily Gain (ADG) (% Improvement vs. Control)Feed Efficiency (F/G) (% Improvement vs. Control)Key Findings & Citations
Control (No Antibiotic) BaselineBaselineBaseline performance for comparison.
This compound® (2 g/ton ) 3% - 6.6%3% - 6.1%Significant improvements in ADG and F/G are consistently observed.[5] The response can be more pronounced in the finishing phase.
This compound® (4 g/ton ) ~5%Not always significantly different from controlHigher inclusion rates may lead to further improvements in ADG.[5]
Other Antibiotics (e.g., Tylan, Aureomycin) VariableVariablePerformance can be comparable to or slightly different from this compound®, depending on the specific antibiotic and trial conditions.[5]

Table 2: Performance Comparison in Grower vs. Finisher Phases

Growth PhaseParameterControlThis compound® (2 g/ton )% ImprovementCitation
Grower (e.g., 40-125 lbs) ADG (lbs/day)~1.80~1.85~2.8%[4]
F/G (lbs feed/lb gain)~2.60~2.47~5.0%[4]
Finisher (e.g., 125-200 lbs) ADG (lbs/day)~1.60~1.70~6.3%[4]
F/G (lbs feed/lb gain)~3.30~3.25~1.5%[4]

Experimental Protocols

General Swine Feed Trial Design

This protocol outlines a typical randomized complete block design for evaluating this compound® in growing-finishing swine.

  • Objective: To determine the effect of this compound® supplementation on swine growth performance, feed efficiency, and gut health.

  • Animals: A minimum of 72 crossbred pigs (e.g., Landrace x Large White x Duroc), weaned and healthy, with an initial body weight of approximately 40 lbs.[4][6]

  • Housing: Pigs should be housed in pens with concrete or slatted floors, allowing for accurate feed intake measurement and waste removal.[4] Pen density should be kept consistent across all treatment groups.

  • Experimental Design:

    • Randomly allocate pigs to treatment groups, blocking by initial body weight, sex, and litter to minimize variability.[4]

    • A minimum of 3 replicate pens per treatment, with 4-6 pigs per pen.[4]

  • Treatment Groups:

    • T1: Control: Basal diet with no antibiotic supplementation.

    • T2: this compound® 2 g/ton : Basal diet supplemented with this compound® at 2 grams per ton of feed.[5]

    • T3: this compound® 4 g/ton : Basal diet supplemented with this compound® at 4 grams per ton of feed.[5]

    • (Optional) T4: Positive Control: Basal diet supplemented with another commercially available antibiotic for comparison.[5]

  • Trial Duration:

    • Growing Phase: From approx. 40 lbs to 125 lbs body weight.

    • Finishing Phase: From approx. 125 lbs to 220 lbs market weight.

  • Data Collection:

    • Body Weight: Weigh individual pigs at the start of the trial, at the end of the growing phase, and at the end of the finishing phase.[7]

    • Feed Intake: Record the amount of feed provided to each pen and the amount remaining at the end of each phase to calculate average daily feed intake (ADFI).[7]

    • Calculations: Determine Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed to Gain Ratio (F/G).

Feed Formulation and Mixing Protocol
  • Basal Diet: Formulate a corn-soybean meal-based diet that meets or exceeds the nutritional requirements for growing and finishing swine according to NRC guidelines. The diet composition should be consistent across all treatment groups.

  • This compound® Premixing:

    • To ensure uniform distribution, create a working premix. Thoroughly mix 0.5 kg of this compound® 4 (containing 4 g/kg of bambermycins) with 4.5 kg of a suitable grain carrier (e.g., ground corn). This creates 5.0 kg of a working premix.[8]

    • For a 2 g/ton final concentration, add 2.5 kg of this working premix to 997.5 kg of the basal diet to make 1 tonne of complete feed.

    • For a 4 g/ton final concentration, add 5.0 kg of the working premix to 995 kg of the basal diet.

  • Feed Analysis: Collect representative feed samples from each treatment batch for analysis to confirm the concentration of this compound® and key nutrients.[5] Store samples in a cool, dry place away from direct sunlight.[9]

Sample Collection Protocol
  • Fecal Sample Collection (for Microbiota Analysis):

    • Collect fresh fecal samples directly from the rectum of at least two pigs per pen at the end of each feeding phase.[10]

    • Use sterile collection tubes and wear new gloves for each pig to avoid cross-contamination.[10]

    • Immediately freeze samples on dry ice and store at -80°C until DNA extraction.[11]

  • Intestinal Tissue Collection (for Morphology Analysis):

    • At the end of the trial, select one pig per pen that is close to the average body weight of the pen for euthanasia and tissue collection.

    • Collect a 2 cm segment of the mid-jejunum.[12]

    • Gently flush the segment with a phosphate-buffered saline (PBS) solution to remove contents.

    • Fix the tissue sample in 10% neutral buffered formalin for at least 24 hours before processing for histology.[13]

Gut Health Assessment Protocols
  • Gut Morphology (Histology):

    • After fixation, embed the jejunal tissue samples in paraffin (B1166041) wax.[13]

    • Cut 5 µm sections and mount them on glass slides.[13]

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) or Periodic acid-Schiff (PAS).[13]

    • Using a light microscope with imaging software, measure the villus height (from the tip to the crypt opening) and crypt depth (from the base to the crypt opening) of at least 10 well-oriented villi and crypts per sample.

    • Calculate the villus height to crypt depth ratio (V:C ratio).

  • Gut Microbiota Analysis (16S rRNA Gene Sequencing):

    • Extract microbial DNA from the collected fecal samples using a commercially available kit (e.g., TIANamp Stool DNA Kit).[14]

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.[14]

    • Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).[15]

    • Process the sequencing data using a bioinformatics pipeline (e.g., QIIME2) to determine the taxonomic composition and diversity of the gut microbiota.[15]

Analytical Method for this compound® in Feed
  • Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and accurate method for quantifying bambermycin (B10762621) in feed.[16]

  • Sample Preparation:

  • Chromatography:

    • Column: Reversed-phase C18 analytical column.

    • Mobile Phase: A gradient of 0.005 mol/L ammonium acetate (B1210297) in 5% acetonitrile (B52724) (A) and 0.005 mol/L ammonium acetate in 95% acetonitrile (B).[16]

  • Detection: Use tandem mass spectrometry in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent and daughter ions of moenomycin A.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Acclimation cluster_trial Phase 2: Experimental Trial cluster_analysis Phase 3: Sample Collection & Analysis Animal_Selection Select Healthy Pigs (~40 lbs) Randomization Randomize & Block (Weight, Sex, Litter) Animal_Selection->Randomization Acclimation Acclimation Period (7 days) Randomization->Acclimation T1 Control Group (Basal Diet) Acclimation->T1 T2 This compound Group (2 g/ton) Acclimation->T2 T3 This compound Group (4 g/ton) Acclimation->T3 Feed_Collection Weekly Feed Intake Measurement T1->Feed_Collection T2->Feed_Collection T3->Feed_Collection Weight_Collection Phase-End Body Weight Measurement Feed_Collection->Weight_Collection Fecal_Sample Fecal Sampling (Microbiota) Weight_Collection->Fecal_Sample Tissue_Sample Jejunal Tissue Sampling (Morphology) Weight_Collection->Tissue_Sample Performance_Analysis Calculate ADG, F/G Weight_Collection->Performance_Analysis Microbiota_Analysis 16S rRNA Sequencing Fecal_Sample->Microbiota_Analysis Morphology_Analysis Histology (Villus Height, Crypt Depth) Tissue_Sample->Morphology_Analysis Mechanism_of_Action This compound This compound® (Bambermycin) Gram_Positive Gram-Positive Bacteria (e.g., Clostridium, Staphylococcus) This compound->Gram_Positive Suppresses Murein_Synthesis Murein (Cell Wall) Synthesis This compound->Murein_Synthesis Inhibits Beneficial_Bacteria Beneficial Bacteria (e.g., Lactobacillus, Bifidobacterium) This compound->Beneficial_Bacteria Spares Gut_Health Improved Gut Health (Thinner Intestinal Wall) Gram_Positive->Gut_Health Reduces Pathogen Load Murein_Synthesis->Gram_Positive Essential for Beneficial_Bacteria->Gut_Health Promotes Healthy Flora Nutrient_Absorption Enhanced Nutrient Absorption Gut_Health->Nutrient_Absorption Leads to Performance Improved Growth Performance (ADG, F/G) Nutrient_Absorption->Performance Results in

References

Application Note: Determination of Flavomycin Residue by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reliable and accurate method for the determination of Flavomycin (also known as Bambermycin) in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol provides a robust framework for the extraction, separation, and quantification of this compound, making it suitable for quality control and residue analysis in research and drug development settings. The method validation parameters demonstrate high accuracy, precision, and sensitivity.

Introduction

This compound is a phosphorus-containing polysaccharide antibiotic primarily effective against Gram-positive bacteria.[1] It functions by inhibiting the biosynthesis of the bacterial cell wall peptidoglycan.[1] Commonly used as a feed additive to promote growth in livestock, monitoring its residue levels in food products is crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive technique for the quantification of this compound. This document provides a comprehensive protocol for this compound analysis, including sample preparation, chromatographic conditions, and method validation data.

Experimental

Instrumentation and Reagents
  • Instrumentation: Agilent HPLC system or equivalent, equipped with a UV detector.[1]

  • Chromatographic Column: C18 column.[1]

  • Reagents:

    • This compound standard[1]

    • Methanol (HPLC grade)[1]

    • Acetonitrile (HPLC grade)[1]

    • n-Hexane (analytical grade)[1]

    • Potassium dihydrogen phosphate[1]

    • Potassium hydrogen phosphate[1]

    • Alkyl sulfonic acid sodium[1]

    • Phosphoric acid[1]

    • Water (deionized or HPLC grade)

Chromatographic Conditions

A summary of the optimal HPLC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Mobile Phase Acetonitrile and a buffer solution (65:35, v/v) of 3.0g alkyl sulfonic acid sodium, 15.5g potassium hydrogen phosphate (B84403), and 1.0g potassium dihydrogen phosphate in 1000 ml water, adjusted to pH 7.0±0.1 with 20% phosphoric acid.[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Detection Wavelength 256 nm[1]
Injection Volume 5 µL

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in a 1:1 methanol-water solution to prepare a 1 mg/mL stock solution.[1] Store this solution at 4°C.[1]

  • Working Standard Solutions: Prepare working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with the methanol-water solution.[1] These solutions should be freshly prepared.[1]

Sample Preparation Protocol
  • Extraction:

    • Weigh 5±0.5g of the sample (e.g., grass carp (B13450389) tissue) into a 25 mL centrifuge tube.[1]

    • Add a 1:1 methanol-water solution and shake by hand for one minute.[1]

    • Centrifuge at 5000 r/min for ten minutes.[1]

    • Transfer the upper organic layer to another centrifuge tube.[1]

    • Repeat the extraction process on the remaining solid residue.[1]

  • Defatting:

    • Combine the extracts and add n-hexane to the merged solution for defatting.[1]

    • The lower layer, containing the this compound, is retained for analysis.[1]

  • Filtration:

    • Filter the lower layer through a 0.22 µm nylon filter before injection into the HPLC system.[1]

Method Validation

The analytical method was validated for linearity, recovery, precision, and sensitivity.

Quantitative Data Summary
ParameterResult
Linearity (Correlation Coefficient, r²) 0.997[1]
Recovery 83.9% - 88.2%[1][2]
Precision (Relative Standard Deviation, RSD) < 10.4%[1][2]
Limit of Detection (LOD) 2.0 mg/kg[1][2]
Limit of Quantification (LOQ) ≈ 100 µg/kg (may vary with matrix interference)[3]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Detection by HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Sample Weighing (5±0.5g) B Extraction with Methanol-Water (1:1) A->B C Centrifugation (5000 r/min, 10 min) B->C D Collect Supernatant C->D E Re-extract Residue D->E F Combine Extracts E->F G Defatting with n-Hexane F->G H Collect Lower Aqueous Layer G->H I Filtration (0.22 µm) H->I J HPLC Injection I->J K C18 Column Separation J->K L UV Detection (256 nm) K->L M Data Acquisition L->M N External Standard Calibration M->N O Calculate Concentration N->O

Caption: Workflow for this compound HPLC analysis.

HPLC System Components

G Logical Relationship of HPLC System Components solvent Mobile Phase (Solvent Reservoir) pump HPLC Pump solvent->pump to deliver mobile phase injector Autosampler/ Manual Injector pump->injector at a constant flow rate column C18 Column injector->column to introduce sample detector UV Detector column->detector for separation data_system Data Acquisition System (Computer) detector->data_system to detect analyte waste Waste detector->waste for collection

Caption: HPLC system component relationships.

Conclusion

The HPLC method detailed in this application note is a robust and reliable technique for the quantitative analysis of this compound. The validation data confirms that the method is accurate, precise, and sensitive, making it well-suited for routine analysis in a laboratory setting. The provided protocols for sample and standard preparation are straightforward and yield reproducible results.

References

Application Note: Quantification of Moenomycin A in Animal Feed using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

AN-20251216-01

Abstract

This application note details a robust and sensitive method for the quantification of moenomycin A in animal feed matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Moenomycin A, a phosphoglycolipid antibiotic, is utilized as a growth promoter in animal nutrition.[1][2][3] Regulatory monitoring for its presence in animal feed is crucial. The described protocol provides a reliable workflow for the extraction, purification, and analysis of moenomycin A, demonstrating high selectivity and sensitivity suitable for confirmatory purposes in official control laboratories.[1][4]

Introduction

Moenomycin, also known as flavomycin or bambermycin, is a complex of structurally related phosphoglycolipid antibiotics produced by various strains of Streptomyces.[1][3] It is effective against Gram-positive bacteria by inhibiting the transglycosylation step in peptidoglycan synthesis.[3] While not used therapeutically in humans, it serves as a performance-enhancing additive in animal feed.[1] Due to concerns about antimicrobial resistance, its use is regulated in many regions, necessitating sensitive and specific analytical methods for monitoring its concentration in feedstuffs.[4][5] This LC-MS/MS method provides a reliable approach for the unambiguous identification and quantification of moenomycin A, the main pharmacologically active component of the moenomycin complex.[1][4]

Experimental Workflow

The overall experimental workflow for the quantification of moenomycin A in feed is depicted below.

Moenomycin A Analysis Workflow Sample Feed Sample Receipt (Bovine, Poultry, Swine, Rabbit) Homogenize Homogenization Sample->Homogenize Extraction Extraction (Ammonium Hydroxide/Methanol) Homogenize->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid Phase Extraction (SPE) (e.g., SAX or C4) Supernatant->SPE Drydown Drydown under Nitrogen SPE->Drydown Reconstitute Reconstitution (Methanol/Water) Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for moenomycin A analysis in feed.

Detailed Protocols

Sample Preparation

This protocol is adapted from methodologies described for the extraction of moenomycin A from complex matrices like animal feed and related products.[1][6][7]

Materials:

  • Homogenized animal feed sample

  • Extraction Solvent: 25% Ammonium (B1175870) Hydroxide in Methanol (B129727) (1:9, v/v)[1][3]

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Solid Phase Extraction (SPE) cartridges: Strong Anion Exchange (SAX)[6][7] or C4 cartridges[8] can be used.

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Centrifuge capable of 12,000 rpm

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 2 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.[3]

  • Add 5 mL of the extraction solvent (1:9 ammonium hydroxide/methanol).[3]

  • Vigorously shake the mixture to ensure thorough mixing.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes at 0°C.[3]

  • Carefully collect the supernatant.

  • SPE Cleanup (SAX method):

    • Condition a SAX SPE cartridge.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of Milli-Q water.[9]

    • Dry the cartridge under vacuum.[9]

    • Elute moenomycin A with 5 mL of the extraction solvent (1:9 ammonium hydroxide/methanol).[1]

  • Transfer 1 mL of the eluate to a glass tube and dry it under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 0.5 mL of methanol or an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following conditions are a composite of established methods for moenomycin A analysis.[1][2][6]

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Inertsil C8 or equivalent C12/C18 column
Mobile Phase A Water with 0.3% Formic Acid
Mobile Phase B Acetonitrile with 0.3% Formic Acid
Flow Rate 0.30 mL/min
Injection Volume 5-50 µL
Column Temp. 24°C
Gradient A linear gradient elution is typically used. Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A representative gradient might be: 0-0.5 min 70% A, 0.5-5.0 min ramp to 5% A, hold for 1 min, then return to initial conditions and equilibrate.[2]

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)[2][6][7]
Capillary Voltage 4.5 kV
Source Temperature 250-500°C
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion Doubly charged ion [M-2H]²⁻ at m/z 789.9 is preferred due to higher sensitivity. The singly charged ion [M-H]⁻ at m/z 1580.4 can also be monitored.[1][2][3]
Product Ions For m/z 789.9: 575.7/575.9 (Quantifier), 554.3/554.5 (Qualifier)[1][2]
For m/z 1580.4: 1152.2 (Quantifier), 1109.4 (Qualifier)[1][9]
Collision Energy Optimized for the specific instrument, typically in the range of 30-42 eV.[1][2]

Quantitative Data Summary

The performance of the LC-MS/MS method has been validated in several studies, demonstrating its suitability for the routine monitoring of moenomycin A. The following tables summarize the key quantitative parameters from published methods.

Table 1: Method Performance Characteristics

ParameterValueReference
Linearity (r²) > 0.990[2]
Limit of Detection (LOD) 0.03 µg/g (30 µg/kg)[1]
0.25 µg/kg[3]
Limit of Quantification (LOQ) 0.10 µg/g (100 µg/kg)[1][4]
0.01 mg/kg (10 µg/kg)[6][7]
0.8 µg/kg[3]

Table 2: Recovery and Precision Data

MatrixSpiking Level (µg/g)Mean Recovery (%)RSD (%)Reference
Feed0.5083.9 - 94.2< 23[1][4]
Feed1.083.9 - 94.2< 23[1][4]
Feed30.083.9 - 94.2< 23[1][4]
Porcine Tissues10 - MRLs79 - 930.5 - 2.8[6][7]
Poultry Kidney10 µg/kg67.2 - 89.4< 7 (Repeatability)[3]
50 µg/kg< 11 (Reproducibility)[3]
500 µg/kg[3]
MRLs: Maximum Residue Limits

Signaling Pathway/Logical Relationship Diagram

The logical relationship for ion selection in the MS/MS experiment is crucial for both quantification and confirmation of moenomycin A.

Moenomycin A MRM Logic cluster_precursor Precursor Ion Selection (ESI-) cluster_product_doubly Product Ions from m/z 789.9 cluster_product_singly Product Ions from m/z 1580.4 precursor_doubly [M-2H]²⁻ m/z 789.9 (Higher Sensitivity) quantifier_doubly m/z 575.7 (Quantifier) precursor_doubly->quantifier_doubly CID qualifier_doubly m/z 554.3 (Qualifier) precursor_doubly->qualifier_doubly CID precursor_singly [M-H]⁻ m/z 1580.4 quantifier_singly m/z 1152.2 (Quantifier) precursor_singly->quantifier_singly CID qualifier_singly m/z 1109.4 (Qualifier) precursor_singly->qualifier_singly CID

Caption: MRM transition logic for moenomycin A identification.

Conclusion

The described LC-MS/MS method is highly selective and reliable for the quantification of moenomycin A in various animal feed matrices.[1] The sample preparation involving a straightforward extraction followed by SPE cleanup effectively removes matrix interferences. The use of a doubly charged precursor ion in negative ESI mode provides excellent sensitivity.[2][3] The method has been successfully validated, demonstrating good linearity, recovery, and precision, making it suitable for regulatory monitoring and quality control in the feed industry.[1][6]

References

Application Notes and Protocols: Evaluating Flavomycin's Effect on Salmonella Shedding in Swine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmonella is a significant foodborne pathogen, with swine serving as a major reservoir. Fecal shedding of Salmonella by carrier animals can lead to carcass contamination at slaughter and subsequent foodborne illness in humans. Flavomycin (also known as Bambermycin or Moenomycin) is a phosphoglycolipid antibiotic used in animal feed as a growth promotant.[1] Its primary mode of action is the inhibition of cell wall synthesis in Gram-positive bacteria.[2] While Salmonella is a Gram-negative bacterium, evidence suggests that this compound may indirectly reduce its shedding.[2] This effect is not due to direct bactericidal activity but is hypothesized to result from the modulation of the gut microbiota, which enhances colonization resistance against pathogens.[3][4] Additionally, this compound has been shown to reduce the transfer of antimicrobial resistance plasmids between bacteria.[5]

These application notes provide a detailed experimental design and associated protocols for investigating the efficacy of this compound in reducing fecal shedding of Salmonella in an experimental swine model.

Mechanism of Action: Indirect Effect on Salmonella

This compound selectively inhibits Gram-positive bacteria by interfering with the transglycosylase enzyme essential for peptidoglycan cell wall synthesis.[2] This selective pressure alters the composition of the gastrointestinal microbiota. The proposed mechanism for reducing Salmonella shedding involves:

  • Sparing of Beneficial Bacteria: this compound does not harm beneficial Gram-negative bacteria and certain Gram-positive bacteria like Lactobacilli and Bifidobacteria.[2]

  • Enhanced Colonization Resistance: A healthy and diverse gut microbiota can prevent pathogen colonization through several mechanisms:

    • Nutrient Competition: Commensal bacteria outcompete pathogens for essential nutrients and attachment sites on the intestinal epithelium.[3][6]

    • Production of Antimicrobial Compounds: Beneficial bacteria can produce short-chain fatty acids (SCFAs) and other metabolites that create an unfavorable environment for Salmonella.

    • Immune System Modulation: The gut microbiota interacts with the host immune system, promoting the integrity of the mucosal barrier and modulating immune responses to pathogens.[3][4][6] Commensals can influence the production of cytokines and secretory IgA, which are crucial for controlling infections.[3][4]

Experimental Design and Protocols

Overall Experimental Workflow

The following diagram outlines the key phases of the experimental study.

G cluster_acclimatization Phase 1: Acclimatization (14 Days) cluster_treatment Phase 2: Treatment Initiation (Day 0) cluster_challenge Phase 3: Salmonella Challenge (Day 14) cluster_sampling Phase 4: Sample & Data Collection (Days 14-42) cluster_analysis Phase 5: Analysis Acclimatize Acclimatize Salmonella-Free Pigs to Housing and Basal Diet StartDiets Randomly Assign to Treatment Groups: - Control (Basal Diet) - this compound (Basal Diet + this compound) Acclimatize->StartDiets Begin Experiment Challenge Oral Inoculation with Salmonella enterica serovar Typhimurium StartDiets->Challenge 14 Days on Diets Collect Collect Fecal Samples Periodically (e.g., Days 1, 3, 7, 14, 21, 28 post-challenge) Monitor Clinical Signs & Body Weight Challenge->Collect Post-Inoculation Quantify Quantify Salmonella Shedding (Culture & qPCR) Collect->Quantify Microbiome Analyze Gut Microbiota (16S rRNA Sequencing) Collect->Microbiome Necropsy Necropsy & Tissue Analysis (Cecal Contents, Lymph Nodes) Collect->Necropsy At Study Termination

Caption: High-level overview of the experimental workflow.

Animal Model and Housing
  • Animals: Use weanling pigs (e.g., 3-4 weeks of age) confirmed to be free of Salmonella. A total of 24-30 pigs is recommended to ensure statistical power (12-15 pigs per group).

  • Housing: House pigs in individual pens to prevent cross-contamination. Ensure facilities allow for strict biosecurity measures.

  • Acclimatization: Allow a 14-day acclimatization period for pigs to adapt to the housing and a basal, antibiotic-free diet.[2]

Treatment Groups and Diet
  • Group 1 (Control): Pigs receive a basal, antibiotic-free starter diet.

  • Group 2 (this compound): Pigs receive the basal diet supplemented with this compound at the desired concentration (e.g., 2-10 g/ton of feed).

  • Diet and Water: Provide feed and water ad libitum throughout the study.

Salmonella Challenge
  • Strain: Use a well-characterized, virulent strain of Salmonella enterica serovar Typhimurium. A strain with known antimicrobial resistance patterns can be beneficial for tracking.

  • Inoculum Preparation: Grow the Salmonella strain in a suitable broth (e.g., Tryptic Soy Broth) to a concentration of approximately 10⁹ CFU/mL.

  • Inoculation: After 14 days on the respective diets, orally inoculate each pig with a defined dose (e.g., 1-5 mL of the 10⁹ CFU/mL culture).[7]

Sample Collection and Schedule
  • Fecal Samples: Collect fecal samples (rectal swabs or freshly voided feces) from each pig at multiple time points post-inoculation (e.g., days 1, 3, 7, 14, 21, and 28).

  • Blood Samples: Collect blood samples at the beginning and end of the study to assess systemic immune responses if desired.

  • Tissue Samples: At the end of the study (e.g., day 28 post-inoculation), euthanize the animals and collect cecal contents and mesenteric lymph nodes for Salmonella quantification and microbiota analysis.

  • Performance Data: Record body weight and feed intake weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

Laboratory Protocols

Protocol: Quantitative Salmonella Enumeration (Culture-Based)

This protocol is adapted from the ISO 6579-1:2017 standard for the detection of Salmonella.[8][9][10]

  • Sample Preparation: Weigh 1 gram of feces into a sterile bag or tube. Add 9 mL of Buffered Peptone Water (BPW) to create a 1:10 dilution. Homogenize thoroughly.

  • Serial Dilutions: Perform a ten-fold serial dilution of the homogenate in BPW (from 10⁻² to 10⁻⁷).

  • Selective Plating: Plate 100 µL of each dilution onto Xylose Lysine Deoxycholate (XLD) agar (B569324) plates. Use a second selective agar, such as Rambach® Agar, to detect H₂S-negative strains.[10]

  • Incubation: Invert and incubate the XLD plates at 37°C for 24 ± 3 hours.[10]

  • Colony Counting: Count characteristic Salmonella colonies (pink/red with black centers on XLD).

  • Calculation: Calculate the number of Colony Forming Units (CFU) per gram of feces based on the dilution factor.

  • Confirmation (Optional but Recommended): Confirm presumptive colonies using biochemical tests (e.g., API 20E) or serological agglutination tests with Salmonella O- and H-antisera.[10]

Protocol: Quantitative Salmonella PCR (qPCR)

This protocol provides a rapid and sensitive method for quantifying Salmonella DNA.

  • DNA Extraction:

    • Use a commercial kit designed for DNA extraction from fecal samples, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[11][12]

    • Start with a standardized amount of fecal material (e.g., 200 mg).

    • Elute the final DNA in a sterile, nuclease-free buffer.

  • qPCR Assay:

    • Target Gene: The invA gene is a common and specific target for Salmonella detection.[13]

    • Primers and Probe: Use validated primers and a TaqMan probe for the invA gene. An internal amplification control (IAC) should be included to detect PCR inhibition.[5]

    • Reaction Mix: Prepare a master mix containing a suitable qPCR master mix (e.g., TaqMan Fast Advance Master Mix), primers, probe, and molecular-grade water.[5]

    • Standard Curve: Create a standard curve using a 10-fold serial dilution of known quantities of Salmonella genomic DNA. This is essential for absolute quantification.

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR instrument (e.g., ABI 7500 Fast).

    • A typical two-step protocol includes an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis:

    • Quantify the number of invA gene copies in each sample by comparing the cycle threshold (Ct) values to the standard curve.

    • Express the results as gene copies per gram of feces.

Protocol: 16S rRNA Gene Sequencing for Microbiota Analysis
  • DNA Extraction: Use the same DNA extracted for qPCR (Step 4.2.1).

  • Library Preparation: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

  • Sequencing: Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatics Analysis:

    • Process the raw sequence data to remove low-quality reads and chimeras.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Perform taxonomic classification against a reference database (e.g., Greengenes, SILVA).

    • Analyze alpha diversity (e.g., Shannon index, Observed OTUs) and beta diversity (e.g., Bray-Curtis dissimilarity) to compare microbial community composition between treatment groups.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Salmonella Typhimurium Shedding in Feces (Log₁₀ CFU/g)

Time Point (Days Post-Inoculation) Control Group (Mean ± SD) This compound Group (Mean ± SD) P-value
1
3
7
14
21

| 28 | | | |

Table 2: Effect of this compound on Growth Performance

Parameter Control Group (Mean ± SD) This compound Group (Mean ± SD) P-value
Initial Body Weight (kg)
Final Body Weight (kg)
Average Daily Gain ( g/day )
Average Daily Feed Intake ( g/day )

| Feed Conversion Ratio | | | |

Table 3: Effect of this compound on Gut Microbiota Diversity (Cecal Contents)

Diversity Metric Control Group (Mean ± SD) This compound Group (Mean ± SD) P-value
Observed OTUs
Shannon Diversity Index
Relative Abundance of Lactobacillus (%)

| Relative Abundance of Enterobacteriaceae (%) | | | |

Visualization of Colonization Resistance Pathway

The following diagram illustrates the key mechanisms by which a healthy gut microbiota, potentially modulated by this compound, enhances colonization resistance against Salmonella.

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium This compound This compound GramPos Inhibits Gram+ Pathobionts This compound->GramPos Beneficials Promotes Beneficial Microbiota (e.g., Lactobacillus, Bifidobacterium) This compound->Beneficials Nutrients Nutrient Competition Beneficials->Nutrients Metabolites Production of SCFAs, Antimicrobial Peptides Beneficials->Metabolites Barrier Enhanced Mucosal Barrier Integrity Beneficials->Barrier Immune Modulation of Host Immune Response (e.g., ↑ sIgA, Cytokines) Beneficials->Immune Salmonella Salmonella Nutrients->Salmonella Limits Metabolites->Salmonella Inhibits Outcome Reduced Salmonella Colonization & Shedding Salmonella->Outcome Barrier->Salmonella Blocks Invasion Immune->Salmonella Neutralizes

Caption: Mechanisms of microbiota-mediated colonization resistance.

References

Application Notes and Protocols for In Vivo Research of Flavomycin in Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavomycin (also known as Bambermycin or Flavophospholipol) is a phosphoglycolipid antibiotic used as a feed additive to enhance performance in various livestock, including ruminants.[1] It functions by selectively inhibiting the synthesis of the cell wall in Gram-positive bacteria within the gastrointestinal tract.[1][2] This selective action helps to establish a beneficial gut microflora, which can lead to improved nutrient absorption, growth rates, and feed efficiency.[2][3][4] Unlike some other antibiotics, this compound is not significantly absorbed in the intestine, and there is no required withdrawal period before marketing the animals.[1] These application notes provide detailed protocols for conducting in vivo research trials to evaluate the efficacy of this compound in ruminants.

I. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound supplementation in ruminants.

Table 1: Effects of this compound on Growth Performance and Carcass Characteristics of Lambs [5]

ParameterControl (0 mg/kg)25 mg/kg this compound50 mg/kg this compound75 mg/kg this compound100 mg/kg this compound
Initial Body Weight (kg) 10.6 ± 0.7011.3 ± 0.7911.9 ± 1.0112.1 ± 0.2712.6 ± 0.91
Final Body Weight (kg) 34.9 ± 1.1446.8 ± 2.1350.0 ± 0.9956.4 ± 1.3560.9 ± 1.85
Body Weight Gain (kg) 24.3 ± 1.235.5 ± 2.538.1 ± 1.744.3 ± 0.6348.3 ± 1.07
Dressing Percentage (%) 45.3 ± 0.4746.1 ± 0.3547.0 ± 0.4447.9 ± 0.3148.9 ± 0.24
Crude Protein in Meat (%) 18.0 ± 0.5819.0 ± 0.2319.6 ± 0.1820.1 ± 0.1220.7 ± 0.42
Fat in Meat (%) 1.3 ± 0.011.3 ± 0.021.4 ± 0.041.5 ± 0.021.6 ± 0.03

Table 2: Influence of this compound on Ruminal Fermentation in Holstein Steers [6][7]

ParameterControl6.6 mg/kg this compound13.2 mg/kg this compound
Acetate (mol/100 mol) DecreasedDecreasedDecreased
Propionate (mol/100 mol) IncreasedIncreasedIncreased
Butyrate (mol/100 mol) DecreasedDecreasedDecreased
Acetate:Propionate Ratio DecreasedDecreasedDecreased
Estimated Methane Production DecreasedDecreasedDecreased

Table 3: Effects of this compound on Ruminal Parameters in Sheep [8]

ParameterControl20 mg/day this compound
Ruminal Ammonia (B1221849) Concentration DecreasedDecreased
Total Volatile Fatty Acid (VFA) Concentration DecreasedDecreased
Ruminal pH Tended to be lowerTended to be lower

II. Experimental Protocols

This section outlines detailed methodologies for conducting in vivo this compound trials in ruminants, synthesized from multiple research studies.

Protocol 1: Growth Performance and Carcass Characteristics Trial in Lambs

This protocol is designed to evaluate the effect of different dietary concentrations of this compound on the growth performance and carcass characteristics of growing lambs.

1. Animals and Housing:

  • Species: Lambs (e.g., thirty 6-month-old lambs).[5]

  • Health Status: Clinically healthy and free from internal and external parasites.

  • Acclimatization: House the lambs in individual pens for an adaptation period of at least two weeks before the start of the experiment.

  • Housing: Individual pens to allow for accurate measurement of individual feed intake.

2. Experimental Design and Dietary Treatments:

  • Design: Completely randomized design.

  • Groups: Randomly allocate lambs into five treatment groups (six lambs per group).[5]

    • Group 1 (Control): Basal diet with no this compound.

    • Group 2: Basal diet + 25 mg this compound/kg of diet.

    • Group 3: Basal diet + 50 mg this compound/kg of diet.

    • Group 4: Basal diet + 75 mg this compound/kg of diet.

    • Group 5: Basal diet + 100 mg this compound/kg of diet.

  • Diet: A basal diet formulated to meet the nutritional requirements of growing lambs. The diet can be composed of ingredients such as corn, soybean meal, and hay.[5] this compound should be thoroughly mixed into the concentrate portion of the diet to ensure uniform distribution.

  • Feeding: Provide feed and fresh water ad libitum.

3. Data Collection:

  • Body Weight: Record the initial body weight of each lamb at the beginning of the trial and then at regular intervals (e.g., weekly) until the end of the experiment.[5]

  • Feed Intake: Measure and record the daily feed consumption for each animal.[5]

  • Feed Conversion Ratio (FCR): Calculate FCR as the ratio of feed intake to body weight gain.

  • Carcass Evaluation: At the end of the trial, a subset of animals from each group can be slaughtered to evaluate carcass characteristics.

    • Fasting: Fast the animals for 12 hours before slaughter.[5]

    • Measurements: Record hot carcass weight, dressing percentage, and weights of specific fat depots (e.g., tail fat, abdominal fat).[5]

    • Meat Analysis: Collect meat samples for chemical analysis of moisture, crude protein, and fat content.[5]

4. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as one-way ANOVA, to determine the effect of the dietary treatments. A post-hoc test (e.g., Duncan's multiple range test) can be used to compare the means of the different treatment groups.[5]

Protocol 2: Rumen Fermentation and Digestibility Trial in Cannulated Steers

This protocol is designed to investigate the effects of this compound on ruminal fermentation, nutrient digestibility, and microbial populations in ruminants. The use of ruminally cannulated animals is essential for this type of study.

1. Animals and Housing:

  • Species: Ruminants fitted with ruminal cannulas (e.g., four Holstein steers).[6][7]

  • Health Status: Healthy and well-adapted to the cannulas.

  • Housing: Individual pens to manage diet and sample collection effectively.

2. Experimental Design and Dietary Treatments:

  • Design: A Latin square design is often used for studies with cannulated animals to minimize the number of animals required and account for individual animal variation.

  • Treatments:

    • Control: Basal diet (e.g., steam-flaked corn-based) with no feed additive.[6][7]

    • This compound Low Dose: Basal diet + 6.6 mg/kg this compound.[6][7]

    • This compound High Dose: Basal diet + 13.2 mg/kg this compound.[6][7]

    • Positive Control (optional): Basal diet + another antimicrobial (e.g., 30 mg/kg Monensin).[6][7]

  • Periods: The experiment is divided into periods, with each animal receiving each of the dietary treatments in a random sequence. Each period consists of an adaptation phase (e.g., 14-21 days) followed by a sampling phase (e.g., 3-5 days).

3. Sample Collection and Analysis:

  • Rumen Fluid:

    • Collection: Collect rumen fluid samples through the cannula at specified time points post-feeding (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).[9]

    • pH Measurement: Measure the pH of the rumen fluid immediately after collection using a calibrated pH meter.[9]

    • VFA Analysis: Preserve rumen fluid samples (e.g., by adding formic acid and freezing) for later analysis of volatile fatty acid (acetate, propionate, butyrate) concentrations by gas chromatography.[9]

    • Ammonia Analysis: Preserve samples for the determination of ruminal ammonia concentration.

  • Rumen Digesta for Microbial Analysis:

    • Collection: Collect whole rumen contents to analyze the microbial population.

    • Analysis: Use techniques such as denaturing gradient gel electrophoresis (DGGE) of 16S rRNA or quantitative PCR to assess changes in the bacterial community structure.[8]

  • Digestibility Measurements:

    • Total Fecal Collection: Over a period of several days, collect all feces from each animal to determine the apparent total tract digestibility of dry matter, organic matter, neutral detergent fiber (NDF), and starch.

    • In Situ Degradability: Place nylon bags containing specific feedstuffs into the rumen for varying periods to determine the rate and extent of nutrient degradation.

4. Statistical Analysis:

  • Data should be analyzed using a mixed model appropriate for a Latin square design, with fixed effects for treatment and period, and a random effect for the animal.

III. Visualizations

Signaling Pathway and Mechanism of Action

Flavomycin_Mechanism This compound This compound Supplementation Gram_Positive Gram-Positive Bacteria (e.g., certain species contributing to HAP and lactate (B86563) production) This compound->Gram_Positive Targets Cell_Wall Inhibition of Peptidoglycan Synthesis in Bacterial Cell Wall This compound->Cell_Wall Inhibits Beneficial_Bacteria Beneficial Bacteria Spared (e.g., Lactobacillus, Bifidobacterium) This compound->Beneficial_Bacteria Spares Gram_Positive->Cell_Wall Rumen_Microbiota Shift in Rumen Microbiota Composition Cell_Wall->Rumen_Microbiota Leads to Beneficial_Bacteria->Rumen_Microbiota Contributes to VFA_Production Altered VFA Production: - Increased Propionate - Decreased Acetate & Butyrate Rumen_Microbiota->VFA_Production Protein_Metabolism Altered Protein Metabolism: - Decreased Ammonia Production Rumen_Microbiota->Protein_Metabolism Nutrient_Utilization Improved Nutrient Utilization VFA_Production->Nutrient_Utilization Protein_Metabolism->Nutrient_Utilization Performance Enhanced Ruminant Performance: - Improved Growth Rate - Better Feed Efficiency Nutrient_Utilization->Performance

Caption: Mechanism of action of this compound in the ruminant gut.

Experimental Workflow for a Ruminant Trial

Experimental_Workflow start Start: Animal Selection & Acclimatization randomization Randomization to Treatment Groups (e.g., Control, this compound Doses) start->randomization adaptation Adaptation Period (e.g., 14-21 days) randomization->adaptation data_collection Data and Sample Collection Period adaptation->data_collection growth Growth Performance: - Body Weight - Feed Intake data_collection->growth rumen Rumen Sampling (if cannulated): - Rumen Fluid (pH, VFAs, Ammonia) - Rumen Digesta (Microbiota) data_collection->rumen digestibility Digestibility Measurements: - Total Fecal Collection data_collection->digestibility carcass Carcass Evaluation (end of trial) data_collection->carcass analysis Statistical Analysis growth->analysis rumen->analysis digestibility->analysis carcass->analysis end End: Interpretation of Results analysis->end

Caption: General workflow for an in vivo this compound trial in ruminants.

References

Application Notes: Measurement of Flavomycin (Flavophospholipol) Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavomycin, also known as flavophospholipol or bambermycin, is a phosphoglycolipid antibiotic produced by various strains of Streptomyces.[1] It is utilized as a feed additive to promote growth in livestock such as cattle, pigs, and poultry.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, specifically targeting Gram-positive bacteria.[1][2] this compound interferes with the enzyme transglycosylase, which is crucial for the biosynthesis of murein, a key component of the bacterial cell wall.[3] This action helps to improve the gut microflora equilibrium, which can lead to better weight gain and feed conversion.[1]

Although this compound is reportedly not absorbed from the digestive tract, meaning residues in muscle and organ tissues are generally not expected, regulatory agencies worldwide mandate the monitoring of animal-derived foods to ensure safety.[3] Therefore, sensitive and reliable analytical methods are essential for detecting and quantifying potential residues of flavophospholipol in animal tissues.

This document provides detailed protocols for three common methods for the determination of this compound residues: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Agar Diffusion Assay.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound's efficacy as a growth promoter is rooted in its ability to selectively inhibit certain gut bacteria. It acts by mimicking a natural component in the bacterial cell wall synthesis pathway, thereby blocking the transglycosylase enzyme and preventing the formation of the protective murein layer. This leads to cell lysis in susceptible Gram-positive bacteria.

cluster_bacterium Bacterial Cell Cytoplasm cluster_outside Extracellular Space / Cell Wall UDP_NAG UDP-N-acetylglucosamine Precursor Lipid II (Peptidoglycan Precursor) UDP_NAG->Precursor UDP_NAM UDP-N-acetylmuramic acid (with peptide side-chain) UDP_NAM->Precursor Lipid_Carrier Lipid Carrier Lipid_Carrier->Precursor Transglycosylase Transglycosylase Enzyme Precursor->Transglycosylase CellWall Growing Peptidoglycan Chain (Murein Layer) Transglycosylase->CellWall Elongation This compound This compound (Flavophospholipol) This compound->Transglycosylase

Caption: Mechanism of this compound inhibiting bacterial cell wall synthesis.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative analysis of this compound in tissues like fish muscle. It involves a solvent extraction, a liquid-liquid partitioning step to remove fats, and analysis by reverse-phase HPLC with UV detection.

Experimental Protocol

1. Reagents and Materials

  • This compound analytical standard

  • Methanol (B129727), acetonitrile (B52724), and n-hexane (HPLC grade)

  • Potassium hydrogen phosphate (B84403) (KH₂PO₄)

  • Potassium dihydrogen phosphate (K₂HPO₄)

  • Alkyl sulfonic acid sodium

  • Phosphoric acid

  • Deionized water

  • Centrifuge tubes (25 mL or 50 mL)

  • Homogenizer/blender

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in a 1:1 methanol/water solution.[4]

  • Working Standard Solutions (1-100 µg/mL): Prepare by diluting the stock solution with the 1:1 methanol/water solution.[4]

  • Extraction Solvent: 1:1 methanol/water solution.

  • Buffer Solution (pH 7.0): Dissolve 3.0 g of alkyl sulfonic acid sodium, 15.5 g of potassium hydrogen phosphate, and 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust pH to 7.0 ± 0.1 with 20% phosphoric acid solution.[4]

  • Mobile Phase: Prepare by mixing acetonitrile with the buffer solution. The exact ratio should be optimized for the specific column and system but serves as a starting point. Filter through a 0.22 µm membrane before use.[4]

3. Sample Preparation

  • Weigh 5 ± 0.5 g of homogenized tissue sample into a 25 mL centrifuge tube.

  • Add extraction solvent (e.g., 10 mL of 1:1 methanol/water).

  • Shake vigorously for one minute to extract the analyte.

  • Centrifuge at 5000 rpm for a specified time.

  • Transfer the supernatant to a new tube.

  • Defatting Step: Add 5 mL of n-hexane to the supernatant, vortex, and allow the layers to separate. This compound is not soluble in n-hexane and will remain in the lower aqueous layer.[4]

  • Carefully collect the lower layer.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Agilent C18).[4]

  • Mobile Phase: Optimized mixture of acetonitrile and pH 7.0 buffer.

  • Flow Rate: 1.0 mL/min (typical, requires optimization).

  • Injection Volume: 20 µL (typical).

  • Detector Wavelength: Set based on the absorbance maximum of this compound A.

  • Quantification: Use an external standard calibration curve generated from the working standard solutions.[4]

start Tissue Sample (5g) homogenize Homogenize start->homogenize extract Add 1:1 Methanol/Water Shake for 1 min homogenize->extract centrifuge1 Centrifuge (5000 rpm) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant defat Add n-Hexane (Liquid-Liquid Extraction) supernatant->defat collect_lower Collect Lower Aqueous Layer defat->collect_lower filter Filter (0.22 µm) collect_lower->filter hplc Inject into HPLC-UV filter->hplc analyze Data Analysis & Quantification hplc->analyze end Report Results analyze->end

Caption: Workflow for HPLC-UV analysis of this compound in tissues.

Quantitative Data Summary (HPLC-UV)

The following table summarizes typical performance data for the HPLC-UV method based on analysis in grass carp (B13450389) tissue.[4]

ParameterValue
Linearity (r²)0.997
Limit of Detection (LOD)2.0 mg/kg (ppm)
Limit of Quantification (LOQ)2.0 mg/kg (ppm)
Average Recovery83.9% - 88.2%
Precision (RSD)4.40% - 10.4%

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for confirmation and highly sensitive quantification of veterinary drug residues. It offers superior specificity compared to HPLC-UV. The protocol involves solvent extraction followed by a Solid-Phase Extraction (SPE) cleanup step.

Experimental Protocol

1. Reagents and Materials

  • This compound (Moenomycin A) analytical standard

  • Acetonitrile, and methanol (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • Deionized water (18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C4).[5][6]

  • Other materials as listed in Protocol 1.

2. Preparation of Solutions

  • Standard Stock and Working Solutions: Prepare as described in Protocol 1, using LC-MS grade solvents.

  • Extraction Solvent: Methanol containing 2.5% ammonium hydroxide (e.g., 1:9 v/v of 25% ammonium hydroxide in methanol).[6] Alternatively, acidified acetonitrile can be used.[7]

  • SPE Conditioning Solvents: Methanol and deionized water.

  • SPE Elution Solvent: Methanol containing ammonium hydroxide.[6]

  • LC Mobile Phase A: Water with 0.1% or 0.3% formic acid.[5]

  • LC Mobile Phase B: Acetonitrile with 0.1% or 0.3% formic acid.[5]

3. Sample Preparation

  • Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add 20-50 mL of extraction solvent.

  • Vortex mix for 1 minute, then sonicate in a water bath (e.g., 50°C for 10 min) or shake on an orbital shaker (20 min).[6]

  • Centrifuge at high speed (e.g., 4000 g for 5 min).

  • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of water.[6]

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.[6]

    • Dry the cartridge under vacuum.

    • Elute the analyte with 5 mL of elution solvent (e.g., methanol with ammonium hydroxide).[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at <45°C.

  • Reconstitute the residue in a small volume (e.g., 0.5 mL) of the initial mobile phase composition.

  • Filter if necessary and transfer to an LC-MS vial.

4. LC-MS/MS Conditions

  • Instrument: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column.[5]

  • Mobile Phase: Gradient elution using Mobile Phase A (water + formic acid) and Mobile Phase B (acetonitrile + formic acid).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: ESI positive or negative (to be optimized).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound (Moenomycin A) must be determined by infusing a standard solution. At least two product ion transitions should be monitored for confirmation.

start Tissue Sample (2-5g) homogenize Homogenize start->homogenize extract Add Extraction Solvent (e.g., Methanol/Ammonia) homogenize->extract sonicate Vortex / Sonicate / Shake extract->sonicate centrifuge Centrifuge sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) supernatant->spe evaporate Evaporate Eluate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Analysis & Confirmation inject->analyze end Report Results analyze->end cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare Agar Plates (Seeded with Bacillus cereus) punch_wells Punch Wells in Agar prep_agar->punch_wells prep_sample Extract Tissue Sample (Acetone/Water) add_samples Pipette Samples & Standards into Wells prep_sample->add_samples prep_standards Prepare Standard Solutions prep_standards->add_samples punch_wells->add_samples incubate Incubate Plates add_samples->incubate measure Measure Inhibition Zones incubate->measure plot_curve Plot Standard Curve measure->plot_curve calculate Calculate Sample Concentration plot_curve->calculate end Report Results calculate->end

References

Application Notes and Protocols: Utilizing Flavomycin for the Inhibition of Bacterial Plasmid Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The horizontal transfer of genetic material, particularly plasmids encoding antibiotic resistance genes, among bacteria is a significant contributor to the global challenge of antimicrobial resistance. Bacterial conjugation, a primary mechanism of this transfer, involves the direct contact between a donor and a recipient bacterium, facilitated by a pilus. Flavomycin, a phosphoglycolipid antibiotic, has demonstrated efficacy in inhibiting this critical process. These application notes provide detailed protocols and data for researchers studying the inhibition of plasmid transfer and developing novel antimicrobial strategies.

This compound, also known as flavophospholipol or moenomycin, primarily acts by inhibiting peptidoglycan glycosyltransferases, essential enzymes in bacterial cell wall synthesis.[1][2][3] However, its utility extends to the disruption of plasmid conjugation, offering a valuable tool to curb the spread of antibiotic resistance. Studies have shown that this compound can reduce the frequency of conjugative plasmid transfer in a dose-dependent manner.[4] This inhibitory effect is attributed to a dual mechanism of action: the disruption of the bacteria's energy metabolism and the impairment of pilus assembly, a critical component of the conjugation machinery.[5] this compound treatment leads to the depletion of intracellular ATP and L-arginine, both crucial for the energy-intensive process of conjugation.[5] Furthermore, it down-regulates the expression of Mating Pair Formation (MPF) genes, which are essential for the biogenesis of the conjugative pilus.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound on bacterial growth and plasmid conjugation frequency.

Table 1: Effect of this compound on the Growth of Donor and Recipient E. coli Strains

This compound Concentration (µg/mL)Donor Strain Population (log10 CFU/mL)Recipient Strain Population (log10 CFU/mL)
08.8 ± 0.19.0 ± 0.1
28.7 ± 0.19.0 ± 0.1
48.6 ± 0.28.9 ± 0.1
88.5 ± 0.28.9 ± 0.2
168.3 ± 0.28.8 ± 0.2
328.1 ± 0.38.7 ± 0.3
647.9 ± 0.38.6 ± 0.3

Data presented as mean ± standard deviation. Strains and specific plasmid information should be detailed in experimental records.

Table 2: Inhibition of Plasmid Conjugation Frequency by this compound

This compound Concentration (µg/mL)Conjugation Frequency (Transconjugants/Donor)Fold Reduction in Conjugation Frequency
01.2 x 10⁻³1 (Control)
48.5 x 10⁻⁵~14
83.1 x 10⁻⁵~39
169.8 x 10⁻⁶~122
324.2 x 10⁻⁶~286
641.2 x 10⁻⁶~1000

This table represents a compilation of reported data, showing a significant dose-dependent decrease in plasmid transfer. Actual values will vary depending on the bacterial strains, plasmid, and experimental conditions.[5]

Experimental Protocols

Protocol 1: In Vitro Broth Mating Assay for Inhibition of Plasmid Transfer

This protocol details a liquid mating assay to determine the effect of this compound on the frequency of plasmid conjugation.

Materials:

  • Donor bacterial strain (containing the plasmid of interest with a selectable marker, e.g., antibiotic resistance)

  • Recipient bacterial strain (susceptible to the plasmid's selectable marker but resistant to a different counter-selectable marker)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and filter-sterilized)

  • Selective agar (B569324) plates (containing the appropriate antibiotics to select for transconjugants, donor, and recipient strains)

  • Spectrophotometer

  • Incubator

  • Shaker

Procedure:

  • Culture Preparation: Inoculate single colonies of the donor and recipient strains into separate tubes of LB broth. For the donor strain, include the appropriate antibiotic to maintain the plasmid. Incubate overnight at 37°C with shaking.

  • Sub-culturing: The following day, dilute the overnight cultures 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ of ~0.4-0.6).

  • Treatment with this compound: Aliquot the donor cell culture into separate tubes. Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0, 4, 8, 16, 32, 64 µg/mL). Include a solvent-only control. Incubate the treated donor cultures for a defined period (e.g., 1-2 hours) at 37°C with shaking.

  • Mating: Mix the treated donor cultures and the recipient culture at a specific ratio (e.g., 1:1 or 1:10 donor to recipient).

  • Incubation: Incubate the mating mixtures at 37°C for a set duration (e.g., 4-6 hours) without shaking to allow for the formation of mating pairs.

  • Plating for Enumeration: After incubation, vortex the mating mixtures to disrupt the mating pairs. Prepare serial dilutions of each mixture in sterile PBS.

  • Plate the dilutions onto the following selective agar plates:

    • Plates to enumerate recipient cells (containing the counter-selectable marker).

    • Plates to enumerate donor cells (containing the plasmid's selectable marker).

    • Plates to enumerate transconjugant cells (containing both the plasmid's selectable marker and the counter-selectable marker).

  • Incubation and Colony Counting: Incubate the plates overnight at 37°C. The following day, count the colonies on each plate.

  • Calculation of Conjugation Frequency: Calculate the conjugation frequency as the number of transconjugants per donor cell.

    Conjugation Frequency = (CFU/mL of transconjugants) / (CFU/mL of donor cells)

Protocol 2: Visualizing Pilus Disruption using Scanning Electron Microscopy (SEM)

This protocol outlines the preparation of bacterial samples for SEM to visualize the effect of this compound on pilus formation.

Materials:

  • Bacterial cultures (treated with this compound as described in Protocol 1)

  • Poly-L-lysine coated coverslips

  • Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer

  • Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer

  • Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer

  • Sputter coater

  • Scanning Electron Microscope

Procedure:

  • Sample Preparation: Grow and treat bacterial cultures with this compound as described in Protocol 1.

  • Fixation:

    • Gently pellet the bacterial cells and wash with PBS.

    • Resuspend the pellet in the primary fixative and incubate for at least 1 hour at room temperature.

    • Wash the fixed cells three times with 0.1 M cacodylate buffer.

    • Post-fix the cells in the secondary fixative for 1 hour.

    • Wash the cells again three times with 0.1 M cacodylate buffer.

  • Adhesion to Coverslip: Place a drop of the fixed bacterial suspension onto a poly-L-lysine coated coverslip and allow the cells to adhere for 15-30 minutes.

  • Dehydration: Dehydrate the samples by passing them through a graded ethanol series (10 minutes at each concentration).

  • Drying: Critically point dry the samples to preserve their three-dimensional structure.

  • Coating: Sputter coat the dried samples with a thin layer of a conductive metal (e.g., gold-palladium).

  • Imaging: Visualize the samples using a scanning electron microscope. Compare the pili of untreated and this compound-treated bacteria.

Protocol 3: Analysis of MPF Gene Expression using RNA Sequencing

This protocol provides a general workflow for analyzing the effect of this compound on the expression of genes involved in mating pair formation.

Materials:

  • Bacterial cultures (treated with this compound)

  • RNA extraction kit suitable for bacteria

  • DNase I

  • Reverse transcriptase

  • cDNA library preparation kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • Sample Collection and RNA Extraction:

    • Grow and treat bacterial cultures with this compound as described in Protocol 1.

    • Harvest the cells and immediately stabilize the RNA using an appropriate reagent.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and/or a bioanalyzer.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the bacterial strain.

    • Quantify the expression level of each gene.

    • Perform differential gene expression analysis between the this compound-treated and control samples to identify up- or down-regulated genes, particularly focusing on the MPF gene cluster.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Caption: Signaling pathway of bacterial conjugation and points of inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Mating cluster_analysis Analysis cluster_visualization Visualization & Gene Expression Start Start: Donor & Recipient Strains Overnight_Culture Overnight Cultures Start->Overnight_Culture Subculture Subculture to Mid-Log Phase Overnight_Culture->Subculture Flavomycin_Treatment Treat Donor with this compound Subculture->Flavomycin_Treatment Mating Mix Donor & Recipient (Mating) Flavomycin_Treatment->Mating RNA_Seq RNA-Seq for Gene Expression Flavomycin_Treatment->RNA_Seq Serial_Dilution Serial Dilution & Plating Mating->Serial_Dilution SEM_Analysis SEM for Pilus Visualization Mating->SEM_Analysis Incubation Incubate Plates Serial_Dilution->Incubation Colony_Count Count Colonies Incubation->Colony_Count Calculate_Frequency Calculate Conjugation Frequency Colony_Count->Calculate_Frequency

Caption: Experimental workflow for studying this compound's inhibition of plasmid transfer.

References

Application Notes and Protocols for Testing Flavomycin and Colistin Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of antibiotic combination therapy to enhance efficacy and overcome resistance. This document provides detailed protocols for investigating the synergistic interaction between Flavomycin (also known as Bambermycin) and colistin (B93849), a last-resort antibiotic for treating severe MDR Gram-negative infections.[1][2] Recent studies have demonstrated that this compound can restore colistin susceptibility in resistant strains, highlighting the potential of this combination.[1][3]

The synergistic relationship is primarily attributed to colistin's ability to disrupt the outer membrane of Gram-negative bacteria.[1] This disruption facilitates the entry of this compound, which can then exert its antimicrobial effect by inhibiting cell wall synthesis.[1][4][5][6] These protocols will guide researchers in quantifying this synergy through established in vitro methods.

Mechanisms of Action

Colistin: As a polycationic peptide, colistin interacts electrostatically with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[7][8][9][10][11] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization, increased permeability, and ultimately cell death.[7][8][9]

This compound (Bambermycin): this compound inhibits the synthesis of the bacterial cell wall.[4][5] It specifically targets peptidoglycan glycosyltransferase, an enzyme essential for the polymerization of the peptidoglycan layer, leading to cell lysis.[6][12] While potent against Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited due to the protective outer membrane.[4][5]

Experimental Protocols

Two primary in vitro methods are recommended to assess the synergistic activity of this compound and colistin: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[13][14][15][16]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., MDR E. coli, K. pneumoniae, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Colistin stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate.

    • Prepare serial twofold dilutions of colistin along the y-axis of the plate.

    • The final volume in each well should be 100 µL after adding the bacterial inoculum.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.

    • Include control wells:

      • Growth control (bacteria in CAMHB without antibiotics).

      • Sterility control (CAMHB only).

      • Wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of this compound + FIC of Colistin

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay evaluates the rate and extent of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[17][18][19]

Materials:

  • Bacterial strains of interest

  • CAMHB

  • This compound and colistin stock solutions

  • Sterile culture tubes

  • Incubator shaker

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)

Procedure:

  • Inoculum Preparation:

    • Prepare a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB as described for the checkerboard assay.

  • Assay Setup:

    • Prepare culture tubes with the following conditions, using sub-inhibitory concentrations (e.g., 0.5 x MIC) determined from the checkerboard assay:

      • Growth control (no antibiotic)

      • This compound alone

      • Colistin alone

      • This compound and colistin in combination

    • Incubate the tubes at 37°C with constant agitation (e.g., 180 rpm).

  • Time-Course Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform tenfold serial dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[20]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[20]

Data Presentation

Quantitative data from checkerboard assays should be summarized in tables for clear comparison of FICI values across different bacterial strains.

Table 1: Synergistic Activity of this compound and Colistin against Gram-Negative Bacteria

Bacterial StrainThis compound MIC (µg/mL)Colistin MIC (µg/mL)This compound MIC in Combination (µg/mL)Colistin MIC in Combination (µg/mL)FICIInterpretation
E. coli (Colistin-Susceptible)1281320.1250.375Synergy
E. coli (mcr-1 positive)2568160.50.125Synergy
K. pneumoniae (mcr-1 positive)>5121612810.313Synergy
P. vulgaris>5124640.250.188Synergy

Note: The data presented are representative examples based on published findings.[3] Actual results may vary depending on the specific strains and experimental conditions.

Visualizations

Signaling Pathway and Mechanism of Synergy

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Colistin Colistin LPS Lipopolysaccharide (LPS) Colistin->LPS Binds to Divalent_Cations Mg²⁺, Ca²⁺ LPS->Divalent_Cations Displaces Flavomycin_inside This compound LPS->Flavomycin_inside Increases Permeability for Flavomycin_outside This compound PGT Peptidoglycan Glycosyltransferase (PGT) Flavomycin_inside->PGT Inhibits Cell_Death Cell Death PGT->Cell_Death Leads to

Caption: Synergistic mechanism of this compound and colistin against Gram-negative bacteria.

Experimental Workflow for Synergy Testing

Experimental_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Start Start Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum Antibiotics Prepare Antibiotic Stock Solutions Start->Antibiotics Setup_CB Set up 96-well plate with serial dilutions Inoculum->Setup_CB Setup_TK Set up culture tubes with sub-MIC concentrations Inoculum->Setup_TK Antibiotics->Setup_CB Antibiotics->Setup_TK Inoculate_CB Inoculate plate and incubate for 18-24h Setup_CB->Inoculate_CB Read_CB Determine MICs Inoculate_CB->Read_CB Calculate_FICI Calculate FIC Index (FICI) Read_CB->Calculate_FICI Interpret_CB Interpret Synergy Calculate_FICI->Interpret_CB Calculate_FICI->Setup_TK Inform concentrations End End Interpret_CB->End Incubate_TK Incubate with shaking Setup_TK->Incubate_TK Sample_TK Sample at time points (0, 2, 4, 8, 24h) Incubate_TK->Sample_TK Plate_TK Perform serial dilutions and plate Sample_TK->Plate_TK Count_TK Count CFUs Plate_TK->Count_TK Plot_TK Plot log10 CFU/mL vs. Time Count_TK->Plot_TK Interpret_TK Interpret Synergy Plot_TK->Interpret_TK Interpret_TK->End

Caption: General experimental workflow for assessing antibiotic synergy.

References

Using DGGE to analyze microbial community changes from Flavomycin.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Using Denaturing Gradient Gel Electrophoresis (DGGE) to Analyze Microbial Community Changes Induced by Flavomycin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as flavophospholipol) is a phosphoglycolipid antibiotic used as a feed additive for livestock to promote growth and feed efficiency.[1] Its mechanism of action involves the inhibition of murein biosynthesis in the cell walls of Gram-positive bacteria.[1][2] This selective pressure can lead to significant shifts in the composition and structure of the gut microbial community. Understanding these changes is crucial for evaluating the full impact of this compound on animal health and the development of antibiotic resistance.

Denaturing Gradient Gel Electrophoresis (DGGE) is a powerful molecular fingerprinting technique used to assess microbial diversity in complex samples.[3][4] DGGE separates PCR-amplified DNA fragments of the same length based on their nucleotide sequence.[4][5] This is achieved by electrophoresing the DNA through a polyacrylamide gel containing a linear gradient of a chemical denaturant (typically urea (B33335) and formamide).[4][6] As the DNA fragments migrate through the gel, they reach a concentration of the denaturant that causes them to partially melt, or denature. This conformational change slows their migration. Because the melting point of a DNA fragment is sequence-dependent, different sequences will stop migrating at different points in the gel, resulting in a banding pattern where each band theoretically represents a different bacterial population.[7]

These application notes provide a detailed protocol for using DGGE to analyze the effects of this compound on a microbial community, using a broiler chicken gut microbiota model as an example.

Experimental Design and Workflow

A typical experimental design to assess the impact of this compound on the gut microbiota of broiler chickens would involve the following steps:

  • Animal Trial: Broiler chickens are divided into a control group (receiving a basal diet) and a treatment group (receiving the basal diet supplemented with this compound).

  • Sample Collection: Fecal or cecal samples are collected from individual birds in each group at specific time points.

  • DNA Extraction: Total genomic DNA is extracted from the collected samples.

  • PCR Amplification: A specific region of the 16S rRNA gene (e.g., V3 region) is amplified from the extracted DNA using universal bacterial primers. One of the primers has a GC-clamp attached to its 5' end to prevent complete denaturation of the DNA fragment during DGGE.

  • DGGE Analysis: The PCR amplicons are separated by DGGE to generate microbial community profiles.

  • Data Analysis: The DGGE banding patterns are analyzed to compare the microbial community structure between the control and this compound-treated groups. This can involve visual comparison, statistical analysis of the banding patterns, and sequencing of prominent bands to identify key bacterial species affected by the treatment.

The overall experimental workflow is illustrated in the following diagram:

experimental_workflow cluster_animal_trial Animal Trial cluster_sample_processing Sample Processing & DNA Analysis cluster_dgge_analysis DGGE & Data Analysis Control Control Group (Basal Diet) Sample_Collection Fecal/Cecal Sample Collection Control->Sample_Collection Treatment This compound Group (Supplemented Diet) Treatment->Sample_Collection DNA_Extraction Total Genomic DNA Extraction Sample_Collection->DNA_Extraction PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification DGGE DGGE Analysis PCR_Amplification->DGGE Data_Analysis Data Analysis (Banding Patterns, Sequencing) DGGE->Data_Analysis flavomycin_mechanism This compound This compound Murein_Synthesis Murein (Peptidoglycan) Synthesis This compound->Murein_Synthesis Inhibits Gram_Positive Gram-Positive Bacteria (e.g., Clostridium, Enterococcus) Murein_Synthesis->Gram_Positive Essential for Cell_Wall Cell Wall Integrity Gram_Positive->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of Microbial_Shift Shift in Microbial Community Cell_Lysis->Microbial_Shift Gram_Negative Gram-Negative Bacteria (Unaffected) Gram_Negative->Microbial_Shift Lactobacilli Beneficial Lactobacilli (Unaffected) Lactobacilli->Microbial_Shift

References

Application Notes and Protocols: Dose-Response Experimental Setup for Flavomycin in Broilers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting a dose-response study of Flavomycin (bambermycins) in broiler chickens. The protocols outlined below are based on established scientific literature and are intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of this compound as a growth promoter.

Introduction

This compound, also known by its active ingredient bambermycins, is a performance-enhancing antibiotic used exclusively in animal nutrition.[1][2] Its primary mode of action is the inhibition of cell wall synthesis in bacteria, particularly Gram-positive pathogens.[1][3] This selective antimicrobial activity helps to modulate the intestinal microflora, leading to improved gut health, enhanced nutrient absorption, and consequently, better growth performance in broilers.[3][4][5] This document details the experimental setup for a dose-response study to determine the optimal inclusion level of this compound in broiler diets for maximizing growth performance.

Quantitative Data Summary

The following tables summarize the expected outcomes of a this compound dose-response study on broiler performance, based on data from various scientific studies. These tables are intended to serve as a reference for expected dose-dependent effects.

Table 1: Effect of Graded Levels of this compound on Broiler Performance (1-42 days)

This compound Dose (ppm)Body Weight Gain (g)Feed Conversion Ratio (FCR)
0 (Control)2200 - 23001.80 - 1.90
22250 - 23501.75 - 1.85
42300 - 24001.70 - 1.80
82350 - 24501.65 - 1.75
162350 - 24501.65 - 1.75

Note: Data are synthesized from multiple sources and represent a potential range of outcomes. Actual results may vary based on broiler breed, diet composition, and environmental conditions.[4][6][7]

Table 2: Impact of this compound on Intestinal Morphology and Microbiology

ParameterControl (0 ppm this compound)This compound (5-10 ppm)
Villus Height (μm)LowerSignificantly Increased[5]
Crypt Depth (μm)HigherSignificantly Reduced[5]
Villus Height:Crypt Depth RatioLowerSignificantly Increased
Cecal E. coli (log10 CFU/g)HigherSignificantly Lower[5]
Cecal Salmonella (log10 CFU/g)HigherSignificantly Lower[5]

Experimental Protocols

This section provides detailed methodologies for conducting a dose-response study of this compound in broilers.

Experimental Design and Animal Husbandry
  • Animals: A total of 900 one-day-old male broiler chicks (e.g., Cobb 500) are required.[4]

  • Housing: Birds should be housed in floor pens with fresh litter, under controlled environmental conditions (temperature, humidity, and lighting).

  • Experimental Groups: The chicks are randomly allocated to one of five treatment groups, with each group consisting of multiple replicate pens (e.g., 6 pens of 30 birds each).

    • Group 1: Basal diet (Control - 0 ppm this compound)

    • Group 2: Basal diet + 2 ppm this compound

    • Group 3: Basal diet + 4 ppm this compound

    • Group 4: Basal diet + 8 ppm this compound

    • Group 5: Basal diet + 16 ppm this compound

  • Diet: A standard corn-soybean based broiler diet, formulated to meet or exceed the nutritional requirements of the birds, will be used as the basal diet. This compound will be added to the basal diet to create the treatment feeds. Feed and water will be provided ad libitum.

  • Duration: The experimental period will be from day 1 to day 42 of age.

Data Collection
  • Growth Performance:

    • Body weight (BW) of birds per pen will be recorded on days 1, 21, and 42.

    • Feed intake (FI) per pen will be measured weekly.

    • From these data, body weight gain (BWG), feed conversion ratio (FCR), and mortality will be calculated. FCR should be corrected for mortality.[6]

  • Intestinal Morphology:

    • On days 21 and 42, two birds per replicate pen will be randomly selected and euthanized.

    • Intestinal samples (duodenum, jejunum, and ileum) will be collected and fixed in 10% neutral buffered formalin.

    • The fixed tissues will be processed for histological analysis (paraffin embedding, sectioning, and staining with hematoxylin (B73222) and eosin).

    • Villus height and crypt depth will be measured using a microscope equipped with an imaging system.

  • Intestinal Microbiology:

    • On days 21 and 42, cecal contents from the euthanized birds will be collected aseptically.

    • Serial dilutions of the cecal contents will be plated on selective agar (B569324) media for the enumeration of E. coli and Salmonella.

    • The plates will be incubated under appropriate conditions, and colony-forming units (CFU) will be counted.

Statistical Analysis

Data will be analyzed using appropriate statistical software. The pen will be considered the experimental unit. Analysis of variance (ANOVA) will be used to determine the effect of the dietary treatments. If significant differences are found, Duncan's multiple range test can be used to compare treatment means. A p-value of < 0.05 will be considered statistically significant.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_rearing Rearing Period (Day 1-42) cluster_sampling Sampling cluster_analysis Analysis A Day 1: 900 Broiler Chicks B Random Allocation to 5 Treatment Groups (Control, 2, 4, 8, 16 ppm this compound) A->B C Ad libitum access to feed and water B->C D Weekly measurement of Feed Intake C->D E Body Weight measurement (Day 1, 21, 42) C->E K Performance Data Analysis: BWG & FCR D->K F Day 21 & 42: Euthanize 2 birds/pen E->F E->K G Collect intestinal tissue (Duodenum, Jejunum, Ileum) F->G H Collect cecal contents F->H I Histological Analysis: Villus Height & Crypt Depth G->I J Microbiological Analysis: E. coli & Salmonella counts H->J G A This compound in Broiler Diet B Inhibition of Bacterial Cell Wall Synthesis A->B C Predominantly affects Gram-positive bacteria B->C D Reduced population of pathogenic bacteria (e.g., Clostridium, Salmonella) C->D E Favorable environment for beneficial bacteria (e.g., Lactobacillus, Bifidobacterium) C->E F Improved Gut Health D->F E->F G Enhanced Nutrient Absorption F->G H Improved Broiler Performance (Increased BWG, Improved FCR) G->H

References

Troubleshooting & Optimization

How to ensure Flavomycin stability in high-temperature feed processing.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flavomycin (Bambermycin) Stability

This resource provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of this compound during high-temperature feed processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Bambermycin or by its main active component Moenomycin, is a phosphoglycolipid antibiotic produced by Streptomyces species.[1][2][3] It is used as a growth promoter in animal nutrition.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by interfering with the enzyme glycosyltransferase.[2] This action is primarily effective against Gram-positive bacteria, while sparing many beneficial bacteria like Lactobacilli and Bifidobacteria.[2] Because its molecular structure prevents absorption in the gut, it acts locally in the gastrointestinal tract.[3]

Q2: How stable is this compound under typical feed pelleting temperatures?

A2: this compound is generally considered a heat-stable antibiotic suitable for pelleted feed. One manufacturer states that the product is stable under all practical pelleting and expanding conditions.[2] The usual pelleting temperature for animal feed is around 60°C, but for sanitization purposes, temperatures can be raised as high as 90°C.[4] While many additives, like vitamins and certain enzymes, can degrade under these conditions, spore-forming probiotics and some antibiotics like this compound are designed to be more robust.[4][5][6]

Q3: What factors besides temperature can affect this compound stability during feed processing?

A3: Several factors combine to create the processing environment, all of which can impact additive stability. These include:

  • Moisture: Steam is used to condition the feed mash, and moisture content can influence heat transfer and chemical reactions.[4]

  • Pressure and Friction: As feed is forced through the pellet die, immense pressure and friction generate additional heat.[4][6] The characteristics of the die (e.g., length-to-diameter ratio) can influence the amount of friction heat produced.[6]

  • Feed Composition: The presence of certain ingredients can affect stability. For example, fats can act as a lubricant, reducing friction, while high mineral content can increase it.[6] Ingredients like bentonite (B74815) are sometimes added as pellet binders and mycotoxin adsorbents, which can also interact with feed additives.[7][8]

Q4: Can this compound interact with other feed ingredients, such as bentonite?

A4: Bentonite clays (B1170129) are commonly used in animal feed as pellet binders and to adsorb mycotoxins.[7][8][9] While their primary function is to bind toxins like aflatoxins, their high adsorption capacity means they could potentially bind other organic molecules, including antibiotics.[7] The impact of this interaction on this compound's bioavailability and stability is not well-documented in the provided search results and would be a relevant area for specific experimental investigation.

Troubleshooting Guide

This guide addresses common issues encountered when analyzing this compound stability in feed processing experiments.

Problem / Observation Potential Cause Recommended Action / Troubleshooting Step
Low this compound recovery in post-pelleting assay. Excessive Processing Temperature: The actual temperature in the conditioner or at the die face may be higher than the setpoint.1. Calibrate all temperature probes on the processing equipment.2. Place thermocouples in the feed mash to measure the true temperature profile.3. Reduce the conditioning temperature in incremental steps and re-assay.
Incorrect Analytical Method: The extraction from the feed matrix may be incomplete, or the quantification method may lack specificity.1. Verify the extraction protocol. This compound is highly lipophilic and may require specific solvents.[10]2. Confirm the HPLC or LC-MS/MS method is validated for your specific feed matrix.[11][12]3. Run a spike-and-recovery experiment on the pelleted feed to check for matrix effects.
Degradation from other factors: High moisture content or prolonged conditioning time could be contributing to degradation.1. Measure the moisture content of the mash before and after conditioning.2. Analyze the effect of varying the conditioning time while keeping the temperature constant.[4]
High variability in assay results between samples. Non-uniform Mixing: The this compound premix may not be evenly distributed in the feed mash.1. Review the premixing procedure to ensure uniform homogenization.[2]2. Increase the number of samples taken from each batch to ensure the composite sample is representative.3. Analyze particle size distribution of the premix; significant fines or dust can lead to segregation and loss.[13]
Inconsistent Sampling: Taking samples from different points in the process can introduce variability.1. Standardize the sampling protocol. Collect samples immediately after the die and after cooling.2. Ensure cooled pellet samples are collected at consistent throughput intervals.[13]
Assay shows expected levels, but in vivo efficacy is reduced. Ingredient Interaction: An ingredient in the formulation (e.g., a mycotoxin binder) may be binding the this compound, reducing its bioavailability.1. Formulate a batch without the suspected interacting ingredient (e.g., bentonite) and compare efficacy.2. Conduct in vitro binding studies to assess the adsorption of this compound to specific feed components.

Quantitative Data Summary

While specific studies detailing the percentage loss of this compound at different temperatures were not found in the search results, data from similar heat-labile additives provides a useful reference for experimental design. For instance, a study on vitamins showed significant losses after pelleting and high-temperature stabilization processes.

Table 1: Example Retention of Heat-Sensitive Vitamins During Feed Processing[5]

VitaminRetention after Pelleting & High-Temp Stabilization
Vitamin A68.8% – 77.3%
Vitamin E56.9% – 90.1%
Vitamin B₂63.8% – 70.3%
Vitamin B₆60.1% – 67.0%

Note: This table is for illustrative purposes to show the potential impact of heat processing on feed additives. This compound is expected to be more heat-stable than many vitamins.

Key Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol outlines a general method for the quantification of this compound (specifically Moenomycin A) in animal feed, based on common analytical practices.[10][11][12]

1. Objective: To quantify the concentration of this compound in mash and pelleted feed samples to determine stability through a high-temperature process.

2. Materials:

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), n-hexane, Formic acid, reference standard of Moenomycin A.[10][12]

  • Equipment: HPLC system with UV or Mass Spectrometry (MS) detector, analytical balance, centrifuge, vortex mixer, solid-phase extraction (SPE) cartridges (if cleanup is needed).[10]

3. Sample Preparation & Extraction: a. Collect representative samples of the mash feed (pre-processing) and cooled pellets (post-processing). b. Grind the pellet samples to a fine powder to match the consistency of the mash. c. Accurately weigh 5-10 g of the ground sample into a centrifuge tube. d. Add 20 mL of an extraction solvent (e.g., methanol/water solution).[12] e. Vortex vigorously for 2 minutes and then sonicate for 15 minutes. f. Centrifuge at 4000 rpm for 10 minutes. g. Collect the supernatant. Repeat the extraction on the pellet for exhaustive recovery. h. (Optional Defatting Step): If the feed is high in fat, add an equal volume of n-hexane to the supernatant, vortex, and discard the upper n-hexane layer.[12] i. (Optional Cleanup Step): For complex matrices, pass the extract through an SPE cartridge to remove interfering compounds.[10] j. Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: A gradient of Acetonitrile and water with 0.3% formic acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV at ~260 nm or an MS detector for higher specificity and sensitivity.[10][11][12]

  • Quantification: Use an external standard calibration curve prepared with the Moenomycin A reference standard.[12]

5. Calculation of Stability:

  • Stability (%) = (Concentration in Pellets / Concentration in Mash) x 100

Visualizations

Experimental Workflow for this compound Stability Testing

G A Prepare Medicated Mash (Control Sample) B High-Temperature Conditioning (e.g., 85°C, 30s) A->B Process Start E Sample Extraction (Solvent Extraction, Cleanup) A->E Control Path C Pelleting Process (Pressure & Friction Heat) B->C D Cooling & Sample Collection (Test Sample) C->D D->E Test Path F Quantification by HPLC-UV/MS E->F G Calculate Recovery & Stability F->G G Start Problem: Low this compound Recovery P_Process Check Processing Parameters Start->P_Process P_Analysis Check Analytical Method Start->P_Analysis P_Formulation Check Feed Formulation Start->P_Formulation S_Temp Calibrate Temp Probes & Reduce Setpoint P_Process->S_Temp Is Temp too high? S_Time Measure & Reduce Conditioning Time P_Process->S_Time Is exposure too long? S_Extract Validate Extraction Protocol (Spike/Recovery) P_Analysis->S_Extract Is extraction incomplete? S_Quant Verify HPLC/MS Method (Matrix Effects) P_Analysis->S_Quant Is quantification accurate? S_Interact Test for Ingredient Interactions (e.g., Binders) P_Formulation->S_Interact Potential binding agent?

References

Methods for improving the solubility of Flavomycin for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Flavomycin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a variety of solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol (B129727) are commonly used.[1][2] It is also soluble in water and low molecular weight alcohols.[3] A 1:1 methanol-water solution has been successfully used to prepare a 1 mg/mL stock solution.[4]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?

A2: This is a common issue when diluting a concentrated stock solution in an aqueous buffer or medium.[5] To mitigate precipitation, it is recommended to dilute the organic solvent stock solution into the aqueous buffer or isotonic saline gradually.[2] Additionally, ensure the final concentration of the organic solvent in your assay is low, as it can have physiological effects on cells.[2]

Q3: Can the components of my in vitro assay medium affect this compound's activity?

A3: Yes, the composition of the assay medium can significantly impact this compound's activity. For instance, proteins in the medium can have a strong deleterious effect on its activity.[6] Conversely, fatty substances like Tween 80 and tributyrin (B1683025) may increase its activity for several enterococcal species.[6] It is crucial to standardize the test medium to ensure reproducible results.[6]

Q4: What is the stability of this compound in solution?

A4: this compound, when stored as a solid at -20°C, is stable for at least two years.[2] Stock solutions in organic solvents should also be stored at -20°C.[7] The stability of antibiotics in culture media at 37°C can vary, with some showing significant degradation over a 12-day period.[8] It is advisable to prepare fresh dilutions of this compound in your culture medium for your experiments or validate its stability under your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound powder is not dissolving. Insufficient solvent volume or incorrect solvent choice.Increase the solvent volume gradually while vortexing or sonicating. Refer to the solubility data to ensure you are using an appropriate solvent. Consider using DMSO, methanol, or a 1:1 methanol-water mixture.[1][4]
Precipitation occurs upon dilution in aqueous buffer/media. Poor miscibility or exceeding the solubility limit in the final solution.- Dilute the stock solution into the aqueous medium slowly while vortexing. - Perform a serial dilution to reach the final desired concentration. - Consider using a co-solvent system if compatible with your assay.[9]
Inconsistent results between experiments. - Variability in media composition. - Degradation of this compound in the working solution.- Strictly standardize the composition of your culture or assay medium.[6] - Prepare fresh working solutions from a frozen stock for each experiment.
Low or no activity observed in the assay. - Inactivation by media components (e.g., proteins).[6] - Insufficient final concentration due to poor solubility.- Review your media components. If high in protein, consider a protein-free buffer for the initial steps if possible. - Confirm the solubility of this compound in your final assay buffer at the desired concentration.

Quantitative Solubility Data

Solvent Solubility Temperature pH
Water250,000 mg/L20°C7
Methanol64,000 mg/L20°CNot Specified
Ethanol500 mg/L20°CNot Specified
Data sourced from a manufacturer's safety data sheet.[10]

Experimental Protocols

Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm syringe filter (optional, if further sterilization is needed and the compound is heat-labile)

Procedure:

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Add the desired volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be mindful of the compound's stability at elevated temperatures.

  • (Optional) If the solution needs to be further sterilized, pass it through a 0.22 µm syringe filter into a new sterile tube. Note that compounds dissolved in DMSO generally do not require filter sterilization if handled aseptically.[7]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Visual Workflow

Flavomycin_Solubility_Troubleshooting Troubleshooting this compound Solubility Issues start Start: Dissolve this compound check_solubility Is the powder fully dissolved? start->check_solubility sonicate_warm Vortex / Sonicate / Gentle Warming check_solubility->sonicate_warm No prepare_dilution Prepare working dilution in aqueous buffer/medium check_solubility->prepare_dilution Yes increase_solvent Increase solvent volume or try another solvent (e.g., DMSO, Methanol) increase_solvent->sonicate_warm sonicate_warm->check_solubility sonicate_warm->increase_solvent check_precipitation Is there precipitation? prepare_dilution->check_precipitation slow_dilution Dilute stock slowly while vortexing / Use serial dilution check_precipitation->slow_dilution Yes final_solution Final working solution is ready for assay check_precipitation->final_solution No slow_dilution->check_precipitation end_fail Re-evaluate solvent system or experiment parameters slow_dilution->end_fail Precipitation persists

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Optimizing Flavomycin for Gut Flora Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flavomycin (also known as Bambermycin) for gut flora modulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phosphoglycolipid antibiotic produced by the fermentation of Streptomyces ghanaensis.[1][2][3] Its primary mechanism of action is the inhibition of murein (peptidoglycan) biosynthesis in the cell walls of susceptible bacteria.[1] this compound specifically targets the enzyme glycosyltransferase, which is crucial for the synthesis of the bacterial cell wall.[1] This disruption of murein synthesis leads to cell lysis and death of the affected bacteria.[1] Animal cells lack a murein layer, which contributes to the high tolerability of this compound in host organisms.[1]

Q2: Which types of bacteria are most affected by this compound?

This compound is primarily effective against Gram-positive bacteria.[1][4] Notably, it has been shown to spare or have a minimal effect on beneficial gut bacteria such as Lactobacilli and Bifidobacteria.[1][2] Its targeted spectrum of activity allows for the modulation of the gut microbiota by reducing the populations of certain Gram-positive bacteria that may compete with the host for nutrients, while preserving beneficial populations.[1][5]

Q3: What are the expected outcomes of successful this compound application in a research setting?

Successful application of this compound is expected to result in several measurable outcomes, including:

  • Improved Growth Performance: In animal studies, this can manifest as increased body weight gain and improved feed conversion ratios.[2][6]

  • Modulation of Gut Microbiota: A reduction in the populations of targeted Gram-positive bacteria, and potentially a decrease in pathogenic bacteria like Salmonella spp. and Clostridium spp.[1][2]

  • Improved Gut Morphology: An increase in villus height and a decrease in crypt depth in the small intestine, leading to a larger surface area for nutrient absorption.[2]

  • Enhanced Nutrient Digestibility: Improved ability to digest and absorb nutrients from the diet.[6]

Q4: Is this compound absorbed by the host animal?

This compound is a non-absorbable antibiotic due to its high molecular weight.[2][3] It acts locally within the gastrointestinal tract.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No observable effect on growth performance or gut microbiota. 1. Incorrect Dosage: The concentration of this compound may be too low for the specific animal model or experimental conditions. 2. Diet Composition: The composition of the basal diet may influence the efficacy of this compound. 3. Duration of Treatment: The experimental period may be too short to observe significant changes. 4. Animal Health Status: The initial health and gut microbiota composition of the animals can impact the response.1. Review Dosage: Consult literature for appropriate dosage ranges for your animal model. Consider a dose-response study to determine the optimal concentration. 2. Standardize Diet: Ensure a consistent and appropriate basal diet across all experimental groups. 3. Extend Duration: Consider extending the treatment period, as some effects on gut morphology and microbiota may take several weeks to become apparent.[2] 4. Acclimatize Animals: Ensure a proper acclimatization period for the animals before starting the experiment to stabilize their gut microbiota.
Inconsistent results between experimental replicates. 1. Inaccurate Dosing: Inconsistent mixing of this compound in the feed or water. 2. Variability in Animal Subjects: Significant individual differences in the gut microbiota of the animals. 3. Environmental Factors: Variations in housing conditions, temperature, or stress levels.1. Ensure Homogeneous Mixing: Use appropriate mixing techniques to ensure a uniform distribution of this compound in the feed. 2. Randomize and Increase Sample Size: Properly randomize animals into treatment groups and consider increasing the number of replicates to account for individual variability. 3. Control Environmental Conditions: Maintain consistent environmental conditions for all experimental groups throughout the study.
Negative impact on animal health. 1. Incorrect Dosage: The concentration of this compound may be too high, leading to unintended consequences. 2. Contamination: The this compound or feed may be contaminated.1. Verify Dosage: Double-check calculations and the concentration of the this compound stock. 2. Quality Control: Ensure the purity of the this compound and the quality of the feed.

Data Presentation

Table 1: Summary of this compound Concentrations and Their Effects in Broiler Chickens

This compound Concentration Duration of Study Key Findings Reference
5 mg/kg of diet42 daysImproved weight gain and feed conversion during the starter phase (days 0-21). Increased villus height and reduced crypt depth on day 21. Significantly lower cecal E. coli and Salmonella on days 21 and 42.[2]
10 mg/kg of diet5 days (pre-treatment)Used to establish an anti-Gram-positive gut microbiota environment before a Salmonella typhimurium challenge.[4]
4 g/ton (approx. 4.4 ppm) in combination with a probiotic42 daysLower feed conversion ratio. Increased villus height.[7]
20 g/ton (approx. 22 ppm) in combination with a probiotic42 daysLower feed conversion ratio. Increased villus height.[7]

Table 2: Effects of this compound on Gut Morphology in Broiler Chickens

Parameter Treatment Group Day 21 Day 42 Reference
Villus Height ControlLowerLargely unaffected[2]
This compound (5 mg/kg)Significantly IncreasedLargely unaffected[2]
Crypt Depth ControlDeeperLargely unaffected[2]
This compound (5 mg/kg)Significantly ReducedLargely unaffected[2]

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound in a Broiler Chicken Model

Objective: To determine the effect of a specific concentration of this compound on growth performance, gut morphology, and intestinal microflora in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Basal diet (starter and grower phases)

  • This compound

  • Appropriate housing and environmental controls

  • Equipment for measuring body weight and feed intake

  • Microbiology supplies for culturing and identifying bacteria

  • Histology supplies for analyzing gut morphology

Methodology:

  • Animal Acclimatization: House day-old chicks in a temperature-controlled environment and provide them with the basal diet and water ad libitum for a 3-5 day acclimatization period.

  • Experimental Groups: Randomly assign chicks to different treatment groups (e.g., Control group receiving the basal diet and a this compound group receiving the basal diet supplemented with a specific concentration of this compound). Ensure a sufficient number of replicates per group.

  • Diet Preparation: Prepare the experimental diets by thoroughly mixing the calculated amount of this compound into the basal diet to ensure a homogenous distribution.

  • Feeding and Monitoring: Provide the respective diets to the experimental groups for a predetermined period (e.g., 42 days). Monitor and record body weight and feed intake weekly.

  • Sample Collection: At specific time points (e.g., day 21 and day 42), euthanize a subset of birds from each group.

  • Gut Morphology Analysis: Collect intestinal samples (duodenum, jejunum, and ileum) for histological analysis. Measure villus height and crypt depth.[4]

  • Microbiota Analysis: Collect cecal contents for microbial analysis. Use selective media to quantify specific bacterial populations (e.g., E. coli, Salmonella, Lactobacillus). Alternatively, use molecular techniques like 16S rRNA gene sequencing for a comprehensive analysis of the gut microbiota.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between the treatment groups.

Visualizations

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Collection & Analysis A Day-old Chicks B Acclimatization (3-5 days) A->B C Randomization into Groups (Control & this compound) B->C D Feed Experimental Diets (e.g., 42 days) C->D E Weekly Monitoring: - Body Weight - Feed Intake D->E F Sample Collection at Time Points (e.g., Day 21 & 42) D->F G Gut Morphology Analysis (Villus Height, Crypt Depth) F->G H Microbiota Analysis (Culturing or Sequencing) F->H I Statistical Analysis & Interpretation G->I H->I mechanism_of_action cluster_bacteria Gram-Positive Bacterium Murein Murein Precursors GT Glycosyltransferase Murein->GT CW Cell Wall Synthesis GT->CW Lysis Cell Lysis CW->Lysis Disruption leads to This compound This compound This compound->GT Inhibits

References

Troubleshooting common issues in HPLC-MS analysis of Flavomycin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Flavomycin (also known as Moenomycin or Bambermycin).

Frequently Asked Questions (FAQs)

Q1: What are the typical sample preparation methods for this compound analysis in different matrices?

A1: Sample preparation is critical for accurate this compound analysis and varies depending on the matrix.

  • For Animal Tissues (e.g., poultry, grass carp): A common method involves extraction with a methanol-water solution (e.g., 1:1 v/v), followed by defatting with n-hexane.[1] The sample is homogenized and shaken with the extraction solvent, then centrifuged. The resulting supernatant (the methanolic layer) is separated and can be further purified if necessary before injection into the HPLC-MS system.[1]

  • For Animal Feed: Extraction is often performed with an aqueous solution followed by Solid-Phase Extraction (SPE) for cleanup. The sample is extracted, and the extract is then passed through an SPE cartridge to remove interfering substances. The cartridge is washed, and then the analyte is eluted with a suitable solvent mixture, such as ammonium (B1175870) hydroxide (B78521) in methanol.[2]

Q2: I am not seeing a signal for this compound A. What are the recommended mass spectrometry parameters?

A2: this compound A is typically analyzed in negative electrospray ionization (ESI) mode.[3] It is important to monitor for both the singly and doubly charged precursor ions. The doubly charged ion [M-2H]²⁻ at m/z 789.9 often provides a better response than the singly charged ion [M-H]⁻ at m/z 1580.4.[2][3]

For tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions should be monitored in Multiple Reaction Monitoring (MRM) mode for quantification and qualification.

Q3: My chromatographic peaks for this compound are tailing. What are the common causes and solutions?

A3: Peak tailing can compromise resolution and quantification.[4] Common causes and troubleshooting steps are outlined below:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with basic functional groups on the analyte, causing tailing.

    • Solution: Use a mobile phase with a low pH (e.g., containing formic or acetic acid) to suppress the ionization of silanol groups.[5] Increasing the buffer concentration in the mobile phase can also help mask these interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[4][6]

    • Solution: Dilute the sample and re-inject. If peak shape improves, column overload was the likely issue. Consider using a column with a higher capacity or reducing the injection volume.[4]

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or within the packing material can cause peak tailing for all analytes.[6][7]

    • Solution: Use a guard column to protect the analytical column.[8] If contamination is suspected, try back-flushing the column. If the problem persists, the column may need to be replaced.[6]

Q4: I am experiencing low signal intensity and poor reproducibility. Could this be due to ion suppression?

A4: Yes, ion suppression is a common issue in LC-MS, especially with complex matrices like animal tissues and feed.[9] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source, leading to a decreased signal.[10]

  • How to Identify Ion Suppression: A post-column infusion experiment can help diagnose ion suppression.

  • Solutions to Mitigate Ion Suppression:

    • Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove matrix components. This could involve techniques like Solid-Phase Extraction (SPE).[10]

    • Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components. This may involve changing the gradient, mobile phase composition, or using a different column.[10]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.[2]

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Q5: My retention times are shifting. What should I check?

A5: Retention time shifts can be caused by several factors:[11]

  • Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. Small changes in pH or solvent ratios can affect retention.[6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[11]

  • Flow Rate Fluctuations: Check the HPLC pump for consistent flow rate delivery.

  • Column Temperature: Ensure the column oven is maintaining a stable temperature.

Troubleshooting Guides

Guide 1: No or Low this compound Peak Intensity

This guide provides a systematic approach to troubleshooting low or absent signal for this compound.

start Start: No/Low Peak Intensity check_ms Verify MS Parameters - Negative ESI Mode? - Correct m/z for precursor ions? ([M-2H]2- at 789.9) start->check_ms check_hplc Check HPLC Conditions - Correct mobile phase? - Gradient running correctly? - Column integrity? check_ms->check_hplc Correct solution_ms Action: Adjust MS parameters. Tune on this compound standard. check_ms->solution_ms Incorrect check_sample Evaluate Sample Prep - Extraction efficiency? - Sample degradation? check_hplc->check_sample Correct solution_hplc Action: Prepare fresh mobile phase. Replace column if necessary. check_hplc->solution_hplc Incorrect check_ionsource Investigate Ion Source - Source dirty? - Ion suppression? check_sample->check_ionsource OK solution_sample Action: Optimize extraction. Analyze sample immediately after prep. check_sample->solution_sample Problem Found solution_ionsource Action: Clean ion source. Improve sample cleanup to reduce matrix effects. check_ionsource->solution_ionsource Problem Found

Caption: Troubleshooting workflow for low or no this compound signal.

Guide 2: Poor Chromatographic Peak Shape (Tailing)

This guide addresses the common issue of peak tailing in this compound analysis.

start Start: Peak Tailing Observed check_all_peaks Does tailing affect all peaks or just this compound? start->check_all_peaks all_peaks_tail Possible System Issue: - Column frit blockage? - Dead volume? check_all_peaks->all_peaks_tail All Peaks flavomycin_tails Possible Analyte-Specific Issue: - Secondary interactions? - Column overload? check_all_peaks->flavomycin_tails Just this compound solution_system Action: - Back-flush or replace column. - Check fittings for dead volume. all_peaks_tail->solution_system solution_analyte Action: - Adjust mobile phase pH (acidify). - Dilute sample. flavomycin_tails->solution_analyte

Caption: Decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Analysis of this compound A in Poultry Tissue

This protocol is adapted from a method for the rapid analysis of Moenomycin A residue.[3]

  • Sample Preparation:

    • Homogenize 5 g of tissue sample.

    • Add 10 mL of a 1:1 (v/v) methanol-water solution.

    • Vortex for 2 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 5 mL of n-hexane, vortex for 1 minute for defatting.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Collect the lower aqueous/methanolic layer.

    • Filter the extract through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: Agilent Poroshell 120 SB-C18 (100 mm × 2.1 mm, 2.7 µm)[3]

    • Mobile Phase A: 0.3% formic acid with 5% acetonitrile (B52724) in water[3]

    • Mobile Phase B: 0.3% formic acid with 5% water in acetonitrile[3]

    • Flow Rate: 0.3 mL/min[3]

    • Injection Volume: 5 µL[3]

    • Column Temperature: 30°C[3]

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-5.0 min: 30% to 95% B

      • 5.0-6.0 min: 95% B

      • 6.1-10.0 min: 30% B[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI)[3]

    • Ion-Spray Voltage: -4.5 kV[3]

    • Source Temperature: 500°C[3]

    • MRM Transitions: See Table 2.

Data Presentation

Table 1: Method Performance for this compound A in Poultry Kidney Tissue[3]
ParameterValue
Linearity Range5 - 1000 µg/kg
Correlation Coefficient (r²)> 0.990
Limit of Detection (LOD)0.25 µg/kg
Limit of Quantification (LOQ)0.8 µg/kg
Mean Recoveries67.2 - 89.4%
Repeatability (RSD)< 7%
Within-Laboratory Reproducibility (RSD)< 11%
Table 2: Key Mass Spectrometry Parameters for this compound A (Moenomycin A)[2][3]
ParameterDescriptionValue
Ionization ModeNegative ESI
Precursor Ion (Quantification)[M-2H]²⁻789.9 m/z
Precursor Ion (Confirmation)[M-H]⁻1580.4 m/z
Product Ion (Quantification)From m/z 789.9575.9 m/z
Product Ion (Qualification)From m/z 789.9554.3 m/z
Product Ion (Qualification)From m/z 1580.41152.2 m/z
Product Ion (Qualification)From m/z 1580.41109.4 m/z

References

Why is Flavomycin less effective against gram-negative bacteria?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the efficacy of Flavomycin, particularly its reduced effectiveness against gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is this compound® less effective against gram-negative bacteria?

This compound's primary mechanism of action is the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1] It specifically targets and inhibits the transglycosylase enzyme, which is essential for the polymerization of the peptidoglycan chains.[2][3]

The key reason for its reduced efficacy against gram-negative bacteria lies in the fundamental structural differences in their cell envelopes compared to gram-positive bacteria. Gram-negative bacteria possess an outer membrane, a complex structure composed of lipopolysaccharides (LPS) and proteins, which acts as a formidable permeability barrier.[4] This outer membrane effectively prevents this compound from reaching its target, the peptidoglycan layer located in the periplasmic space between the inner and outer membranes. The hydrophobic nature of this compound further hinders its passage through the hydrophilic network of the outer membrane.[5]

In contrast, gram-positive bacteria lack this protective outer membrane. Their cell wall consists of a much thicker, exposed layer of peptidoglycan, making the transglycosylase target readily accessible to this compound.[6][7]

Q2: What is the mechanism of action of this compound?

This compound, also known as bambermycin, is a phosphoglycolipid antibiotic.[8] Its bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[1] Specifically, it targets the transglycosylation step in the peptidoglycan biosynthesis pathway. By binding to the transglycosylase enzyme, this compound prevents the elongation of the glycan chains, thereby disrupting the integrity of the cell wall and leading to cell lysis.[2][3]

Q3: Is there a way to increase the effectiveness of this compound against gram-negative bacteria?

Yes, recent research has demonstrated that the efficacy of this compound against gram-negative bacteria can be significantly enhanced through synergistic combination with agents that disrupt the outer membrane. One such promising combination is with colistin (B93849), a polymyxin (B74138) antibiotic.[5][9]

Colistin targets and disrupts the lipopolysaccharide (LPS) layer of the gram-negative outer membrane, leading to increased permeability.[5] This disruption allows this compound to bypass the outer membrane barrier and reach its intracellular target, the peptidoglycan synthesis machinery.[5][10] Studies have shown that this combination not only restores the susceptibility of multi-drug resistant gram-negative bacteria to this compound but also demonstrates a synergistic killing effect.[4][5]

Troubleshooting Guide

Problem: High Minimum Inhibitory Concentrations (MICs) of this compound observed for gram-negative bacteria in my experiment.

This is an expected outcome due to the inherent resistance of gram-negative bacteria to this compound. The outer membrane effectively prevents the antibiotic from reaching its target.

Solutions:

  • Verify Bacterial Strain: Confirm the Gram stain status of your bacterial strain to ensure it is indeed gram-negative.

  • Consider a Synergistic Approach: If your experimental design allows, consider investigating the synergistic effect of this compound with an outer membrane permeabilizing agent, such as colistin. A checkerboard assay can be employed to determine the fractional inhibitory concentration (FIC) index and confirm synergy.

  • Alternative Antibiotics: For standalone treatment of gram-negative infections, an antibiotic with a different mechanism of action that can effectively penetrate the outer membrane would be more appropriate.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data, highlighting the differential activity of this compound against gram-positive and gram-negative bacteria, and the synergistic effect when combined with colistin.

Bacterial SpeciesGram StainThis compound MIC (µg/mL)Colistin MIC (µg/mL)This compound + Colistin MIC (µg/mL)Fractional Inhibitory Concentration (FIC) Index
Escherichia coli (colistin-susceptible)Negative>1280.5 - 18 - 16 (+ 0.0625 - 0.25 Colistin)0.19 - 0.49
Escherichia coli (mcr-1 positive)Negative>1284 - 10242 - 128 (+ 0.25 - 16 Colistin)0.023 - 0.375
Klebsiella pneumoniaeNegative>128---
Proteus vulgarisNegative>128---
Staphylococcus aureusPositive0.125 - 2---
Enterococcus faecalisPositive0.25 - 4---

Data for synergistic effects are derived from studies combining this compound with colistin.[4][10] A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in MHB across the wells of the microtiter plate to achieve a range of desired concentrations. Typically, 100 µL of each concentration is added to the wells.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria and MHB, no antibiotic) and a negative control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[5][7]

Procedure:

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the x-axis (columns) and serial twofold dilutions of the second agent (e.g., colistin) along the y-axis (rows).

    • The final volume in each well should be 100 µL, containing a unique combination of concentrations of the two agents.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of a bacterial suspension prepared as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive or Indifference

      • FIC Index > 4: Antagonism

Protocol 3: Bacterial Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[6][14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare Bacterial Suspension:

    • Harvest bacterial cells from a culture by centrifugation.

    • Wash the cells twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Assay:

    • Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add the test compound (e.g., this compound, colistin, or a combination) to the wells.

    • Immediately begin monitoring the change in fluorescence over time.

  • Interpretation:

    • An increase in fluorescence intensity indicates that the outer membrane has been permeabilized, allowing NPN to enter the hydrophobic environment of the membrane and fluoresce.

Visualizations

Bacterial_Cell_Walls cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium gp_cell Thick Peptidoglycan Layer (Target of this compound) gp_membrane Cytoplasmic Membrane gn_outer_membrane Outer Membrane (Permeability Barrier) gn_periplasm Periplasmic Space (Contains thin Peptidoglycan layer) gn_membrane Cytoplasmic Membrane This compound This compound This compound->gp_cell Effective Inhibition This compound->gn_outer_membrane Blocked

Caption: Comparison of Gram-Positive and Gram-Negative Bacterial Cell Walls.

Flavomycin_MoA cluster_workflow Mechanism of Action Lipid_II Lipid II Precursor Transglycosylase Transglycosylase (Enzyme) Lipid_II->Transglycosylase Binds to Nascent_PG Nascent Peptidoglycan Chain Transglycosylase->Nascent_PG Polymerizes Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation This compound This compound This compound->Transglycosylase Inhibits

Caption: this compound's Inhibition of Peptidoglycan Synthesis.

Synergy_Workflow cluster_synergy Synergistic Action against Gram-Negative Bacteria Colistin Colistin Outer_Membrane Outer Membrane Colistin->Outer_Membrane Disrupts Permeabilized_OM Permeabilized Outer Membrane Outer_Membrane->Permeabilized_OM Becomes PG_Synthesis Peptidoglycan Synthesis This compound This compound This compound->Permeabilized_OM Penetrates This compound->PG_Synthesis Inhibits Cell_Death Bacterial Cell Death PG_Synthesis->Cell_Death Leads to

Caption: Synergistic Mechanism of this compound and Colistin.

References

Identifying factors that affect Flavomycin efficacy in livestock studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Flavomycin® (Bambermycin). This resource is designed for researchers, scientists, and animal nutrition professionals to provide in-depth information and troubleshooting guidance for livestock studies involving this compound.

Section 1: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during experimental trials, helping you identify and resolve factors that can affect this compound efficacy.

Performance & Efficacy

Q1: My trial shows inconsistent or no significant improvement in weight gain or feed conversion ratio (FCR). What are the potential causes?

A1: Inconsistent efficacy with this compound can be attributed to several factors. It's crucial to systematically evaluate your experimental setup.

  • Dosage and Homogeneity:

    • Incorrect Dosage: Ensure the correct dosage is being administered. Recommended levels vary by species:

      • Broiler Chickens: 1-2 g/ton of feed (1-2 ppm) for increased rate of weight gain and improved feed efficiency.[1][2]

      • Growing-Finishing Swine: 2-4 g/ton of feed (2-4 ppm).[1][2]

      • Growing Turkeys: 1-2 g/ton of feed (1-2 ppm).[1][2]

    • Poor Feed Mixing: this compound is included at very low concentrations, making uniform mixing critical. Poor homogenization can lead to animals receiving suboptimal or inconsistent doses. It is recommended to mix the required amount in stages: first with up to 10 kg of feed, then up to 100 kg, and finally into the full 1000 kg batch.[3]

  • Animal Health and Environmental Status:

    • High Health Status: The growth-promoting effects of in-feed antibiotics are often more pronounced in environments with higher microbial loads or sub-optimal hygiene. In very clean, low-stress research environments, the baseline performance may already be high, making it difficult to see a statistically significant improvement.

    • Disease Outbreak: this compound is a growth promoter, not a therapeutic agent for treating disease outbreaks. Its benefits are realized by modulating gut microflora and improving nutrient absorption, not by treating systemic infections.[4]

  • Diet Composition:

    • Nutrient Density: The response to this compound can be influenced by the nutrient composition of the basal diet. For instance, this compound has shown positive interactions with diets containing soybean oil or free fatty acids, improving body weight gain.[5]

    • Fiber Content: High-fiber diets can alter the gut environment and microbial populations. While this compound can improve fiber digestion, the overall impact on performance may vary depending on the fiber source and level.[6]

  • Trial Location and Animal Genetics:

    • Significant variations in performance have been observed across different geographic locations in multi-site trials.[7][8] This is often attributed to differences in animal genetics, housing, environmental conditions, and farm management practices.[7]

Q2: How does this compound interact with other feed additives, such as coccidiostats or other antibiotics?

A2: Co-administration of multiple feed additives can lead to interactions that affect the efficacy of each component.

  • Comparison with Ionophores: In finishing steers, diets with bambermycin (B10762621) (this compound) showed a tendency for greater average daily gain (ADG) compared to diets with monensin (B1676710) and tylosin (B1662201).[9][10] Notably, bambermycin was associated with higher marbling scores and a greater percentage of USDA Choice carcasses.[9][10]

  • Probiotics: The interaction between this compound and probiotics can be complex. One study found that combining a Bacillus licheniformis probiotic with a low dose of this compound (4 g/ton ) had beneficial effects on broiler performance and intestinal histology. However, a high dose of both additives was potentially detrimental during the starter period.[11] Another study reported that while this compound improved performance, a specific multi-strain probiotic negatively affected body weight gain and feed conversion in diets rich in fat, despite improving gut morphology.[5][12]

Product Stability & Handling

Q3: How stable is this compound during the feed manufacturing process, especially pelleting?

A3: this compound is generally considered stable under typical feed processing conditions. Product literature states that it is stable under all practical pelleting and expanding conditions.[3] However, extreme heat and moisture can degrade many feed additives. One study reviewing the stability of various antibiotics and coccidiostats after conditioning with steam at 80°C and pelleting found that most substances, including those with similar stability profiles to this compound, retained at least 90% of their initial concentration after processing and one month of storage.[13] It is always good practice to verify the stability under your specific manufacturing conditions.

Q4: How should this compound be stored?

A4: this compound premix should be stored in a cool, dark, and dry location at under 25°C. Keep the container tightly sealed when not in use to prevent degradation from moisture and light.[1]

Mechanism of Action

Q5: What is the primary mechanism of action for this compound?

A5: this compound inhibits the synthesis of murein (peptidoglycan), a critical component of the bacterial cell wall.[3][4] Specifically, it targets the enzyme glycosyltransferase, preventing the formation of the polysaccharide backbone of the cell wall. This leads to cell lysis and death in susceptible bacteria. Animal cells do not have a murein cell wall, which accounts for the high safety margin and tolerability of this compound in livestock.[3][4]

Q6: How does this compound selectively modulate the gut microbiota?

A6: this compound's primary activity is against Gram-positive bacteria. Its key benefit is the suppression of certain pathogenic or competing bacteria (like Clostridium and Enterococcus) while sparing beneficial bacteria such as Lactobacilli and Bifidobacteria.[3][14] This selective action helps establish a balanced and healthy gut microflora, which reduces the pathogen load and improves nutrient availability for the host animal.[3][15]

Section 2: Quantitative Data Summary

The following tables summarize performance data from various livestock studies. Note that results can vary based on the specific conditions of each experiment as detailed in the FAQs.

Table 1: Effect of this compound (Bambermycin) on Swine Performance

Study ReferenceAnimal StageThis compound DoseDurationADG Improvement (%)FCR Improvement (%)Notes
Journal of Animal Science (1979)[16]Growing-Finishing (from 35 kg)2 g/ton (~2.2 ppm)Full Period+6.6% (Significant)+6.1% (Significant)Response was greater in the finishing period (ADG +8.1%, FCR +7.4%).
Journal of Animal Science (1983)[7][8]Growing-Finishing2.2 ppmFull PeriodSignificant ImprovementSignificant ImprovementMulti-location study; significant location effects were observed.

Table 2: Effect of this compound (Bambermycin) on Broiler Performance

Study ReferenceThis compound Dose (ppm)Duration (days)ADG ImprovementFCR ImprovementNotes
Re-evaluation Study (2011)[17]2, 4, 8, 161-42Improved at all levels vs. controlImproved at all levels vs. controlOptimal performance was calculated at 10.9 ppm for weight gain and 10.14 ppm for FCR.
Poultry Science (2012)[5]Not specified40Improved (P < 0.05)Improved (P < 0.05)Positive interaction with soybean oil and free fatty acid diets.

Table 3: Effect of this compound (Bambermycin) on Finishing Steer Performance

Study ReferenceThis compound DoseDuration (days)Comparison GroupKey Findings
Translational Animal Science (2019)[9][10]20 mg/steer/day104-126Monensin (380 mg) + Tylosin (90 mg)Tended to have greater ADG (P=0.08). Greater marbling scores and % USDA Choice carcasses (P=0.01).

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in study design and execution.

Protocol 1: Apparent Total Tract Nutrient Digestibility in Poultry

This protocol is adapted from standard methods for determining the digestibility of nutrients in broiler chickens.

  • Animal and Housing:

    • Use broiler chickens of a specific age and strain (e.g., Ross 308). House birds in metabolism cages or floor pens that allow for quantitative collection of excreta.

    • Provide an adaptation period of at least 5-7 days to the experimental diets before the collection period begins.

  • Diets and Markers:

    • Formulate experimental diets with and without this compound.

    • Incorporate an indigestible marker, such as titanium dioxide (TiO₂) or chromic oxide (Cr₂O₃), at a known concentration (e.g., 3-5 g/kg) into the feed. This marker allows for the calculation of digestibility without needing to measure total feed intake and excreta output precisely.[5]

  • Excreta Collection:

    • Conduct a collection period of 48-72 hours.

    • Place collection trays under the cages to collect all excreta. To prevent contamination, trays should be cleaned at the start of the period.

    • Collect excreta twice daily and immediately freeze at -20°C to prevent microbial degradation of nutrients.[6]

  • Sample Processing:

    • At the end of the collection period, pool the excreta for each replicate pen.

    • Dry the pooled excreta in a forced-air oven at a moderate temperature (e.g., 55-60°C) until a constant weight is achieved. Avoid high temperatures that could damage nutrients.

    • Grind the dried excreta and representative feed samples to pass through a 0.5 mm or 1 mm screen to ensure homogeneity.

  • Chemical Analysis:

    • Analyze feed and excreta samples for:

      • Dry Matter (DM)

      • Crude Protein (Kjeldahl method)

      • Gross Energy (Bomb Calorimetry)

      • Concentration of the indigestible marker (e.g., via ICP-OES for Titanium).

  • Calculation:

    • Calculate the apparent digestibility coefficient (%) for a given nutrient using the following formula: Digestibility (%) = [1 - ((Marker in Feed / Marker in Excreta) × (Nutrient in Excreta / Nutrient in Feed))] × 100

Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol provides a general workflow for analyzing the gut microbiota of livestock.

  • Sample Collection:

    • Collect fecal samples or digesta from the desired intestinal segment (e.g., ileum, cecum) immediately after euthanasia or from fresh fecal deposits.

    • Snap-freeze samples immediately in liquid nitrogen and store at -80°C until DNA extraction to preserve microbial community structure.

  • DNA Extraction:

    • Use a validated commercial kit (e.g., QIAamp PowerFecal DNA Kit) designed for extracting microbial DNA from stool or gut content samples. These kits typically include a bead-beating step to effectively lyse both Gram-positive and Gram-negative bacteria.

    • Assess the quantity and quality of extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.[18]

  • PCR Amplification:

    • Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

    • Use a high-fidelity DNA polymerase to minimize PCR errors.

    • Perform PCR in triplicate for each sample and then pool the amplicons to reduce PCR bias.

  • Library Preparation and Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Attach sequencing adapters and sample-specific barcodes to the amplicons.

    • Quantify and pool the libraries.

    • Perform sequencing on a high-throughput platform like Illumina MiSeq or NovaSeq.

  • Bioinformatics Analysis:

    • Quality Control: Use software like QIIME 2 or DADA2 to filter low-quality reads, remove chimeras, and denoise the sequences.

    • Taxonomic Classification: Assign taxonomy to the resulting Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) by aligning them against a reference database (e.g., SILVA, Greengenes).

    • Diversity Analysis:

      • Alpha diversity: Calculate metrics like Chao1 (richness) and Shannon (richness and evenness) to assess diversity within a sample.

      • Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the microbial community composition between different treatment groups. Visualize with PCoA or NMDS plots.

    • Statistical Analysis: Use appropriate statistical tests (e.g., PERMANOVA, ANCOM) to identify significant differences in microbial community structure and taxa abundance between experimental groups.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial isolates.

  • Isolate Preparation:

    • Culture the target enteric bacterium (e.g., Clostridium perfringens, Enterococcus faecalis) on appropriate agar (B569324) plates to obtain pure, isolated colonies.

  • Inoculum Preparation:

    • Select several well-isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL, containing the antibiotic at 2x the final desired concentration.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This dilutes the antibiotic to its final test concentration.

    • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions (e.g., anaerobic for clostridia).

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[19]

Protocol 4: Analysis of this compound in Medicated Feed by HPLC

This protocol outlines a method for quantifying this compound (specifically the active component, moenomycin A) in animal feed.

  • Standard Preparation:

    • Prepare a stock solution of moenomycin A standard in a methanol/water solution.

    • Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1 to 100 µg/mL).[20]

  • Sample Extraction:

    • Weigh a representative sample of ground feed (e.g., 5-10 g).

    • Extract the sample with a methanol/water solution (e.g., 1:1) by shaking or sonicating for a specified time.

    • Centrifuge the mixture and collect the supernatant.

  • Sample Cleanup (Liquid-Liquid Extraction):

    • To remove fats and other interfering substances, perform a liquid-liquid extraction on the supernatant using n-hexane.[20] this compound is not soluble in n-hexane and will remain in the methanol/water phase.

    • Discard the n-hexane layer and collect the lower methanol/water phase.

  • HPLC Analysis:

    • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of a buffer solution (e.g., potassium phosphate (B84403) buffer) and an organic solvent like acetonitrile.

    • Detection: Monitor the eluent at a specific wavelength suitable for this compound A.

    • Quantification: Inject the prepared standards and the sample extracts. Quantify the amount of this compound in the samples by comparing the peak area to the standard calibration curve.[20] More advanced methods may use LC-MS/MS for higher specificity and sensitivity.[21]

Section 4: Mandatory Visualizations

Diagram 1: Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation & Acclimation cluster_trial Phase 2: Experimental Trial cluster_analysis Phase 3: Analysis P1 Experimental Design (e.g., CRD, RCBD) P2 Diet Formulation (Control vs. This compound) P1->P2 P3 Animal Acclimation (Min. 7 days) P2->P3 T1 Initiate Experimental Diets P3->T1 T2 Weekly Performance Measurement (BW, Feed Intake) T1->T2 T3 Sample Collection (Feces, Digesta, Tissues) T2->T3 A1 Nutrient Digestibility Assays (e.g., using TiO2 marker) T3->A1 A2 Gut Microbiota Analysis (16S rRNA Sequencing) T3->A2 A3 Gut Morphology (Villus Height, Crypt Depth) T3->A3 A4 Statistical Analysis (ANOVA, PERMANOVA) A1->A4 A2->A4 A3->A4 R1 R1 A4->R1 Results & Interpretation

Caption: Workflow for a typical livestock trial evaluating this compound efficacy.

Diagram 2: Factors Affecting this compound Efficacy

Factors_Affecting_Efficacy cluster_drug Drug & Feed Factors cluster_diet Dietary Factors cluster_host Host & Environment center_node This compound Efficacy (ADG, FCR, Gut Health) F1 Dosage (ppm or g/ton) F1->center_node F2 Feed Homogeneity F2->center_node F3 Stability (Pelleting, Storage) F3->center_node D1 Nutrient Profile (Energy, Protein) D1->center_node D2 Ingredient Quality (e.g., Fat Source) D2->center_node D3 Fiber Content & Type D3->center_node D4 Other Additives (Probiotics, Coccidiostats) D4->center_node H1 Animal Species & Genetics H1->center_node H2 Age & Life Stage H2->center_node H3 Health Status (Disease Pressure) H3->center_node H4 Farm Management (Hygiene, Stress) H4->center_node

Caption: Key factors influencing the experimental outcome of this compound studies.

Diagram 3: this compound Mechanism and Gut Health Pathway

Mechanism_Pathway cluster_action Direct Antibacterial Action cluster_microbiota Microbiota Modulation cluster_host_response Host Physiological Response A1 This compound in Feed A2 Inhibition of Glycosyltransferase A1->A2 A3 Blocks Peptidoglycan Synthesis in Gram+ Bacteria A2->A3 A4 Bacterial Cell Wall Lysis A3->A4 B1 Decrease in Pathogens (e.g., Clostridium) A4->B1 B2 Sparing of Benefical Bacteria (e.g., Lactobacillus) A4->B2 C1 Improved Gut Morphology (Increased Villus Height) B1->C1 C3 Reduced Gut Inflammation (Modulation of NF-κB) B1->C3 B2->C1 C2 Enhanced Nutrient Absorption C1->C2 P1 P1 C2->P1 Improved Performance (Weight Gain, FCR) C3->P1

Caption: this compound's mechanism of action and its effects on gut health.

References

Improving Flavomycin extraction efficiency from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flavomycin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of this compound extraction from complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Potential Cause Recommended Solution
Low this compound Yield Inefficient initial extraction from the sample matrix.- Ensure the use of an appropriate solvent. For animal tissues, a 50% methanol-water solution has shown slightly higher extraction efficiency.[1] - For highly lipophilic matrices like chicken litter, consider pressurized liquid extraction.[2] - Optimize the solid-to-solvent ratio and ensure thorough homogenization.
Loss of this compound during the defatting step.- Use n-hexane for defatting as this compound is not readily soluble in it. A recovery of 99.6% has been reported after defatting with n-hexane.[1]
Poor recovery during Solid-Phase Extraction (SPE) cleanup.- The highly lipophilic nature of Moenomycin A (a key component of this compound) can lead to poor recovery with standard C18 cartridges.[2] - Use a less hydrophobic sorbent, such as a C4-based SPE cartridge.[2] - Optimize the elution solvent. Eluting with methanol (B129727) at a higher temperature (e.g., 50°C) can improve recovery.[2]
Degradation of this compound during processing.- this compound is stable under typical pelleting and expanding conditions.[3] However, prolonged exposure to harsh pH or high temperatures during extraction should be avoided.
Poor Chromatographic Peak Shape Suboptimal HPLC/LC-MS conditions.- A C18 column is commonly used and provides good separation.[1][2] - Optimize the mobile phase. A mobile phase of acetonitrile (B52724) and water with 0.3% formic acid has been shown to provide good peak shape and separation efficiency.[2] - Adjust the mobile phase pH and ion pair reagent concentration.[1]
Co-elution of Impurities Inadequate sample cleanup.- Ensure the defatting step with n-hexane is performed effectively. - Incorporate a solid-phase extraction (SPE) step for sample cleanup.[2]
High Variability in Results Inconsistent sample preparation.- Ensure precise and consistent sample weighing and solvent volume measurements. - Standardize the extraction time, temperature, and agitation for all samples.
Matrix effects in LC-MS analysis.- Use a matrix-matched calibration curve to quantify this compound accurately. - Consider using an internal standard to correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its extraction?

This compound, also known as Bambermycin or Moenomycin, is a phosphoric acid polysaccharide antibiotic.[1] It is soluble in water and lower alcohols like methanol and ethanol, but insoluble in other organic solvents such as n-hexane.[4][5] This differential solubility is fundamental to designing effective extraction and purification protocols.

Q2: What is a reliable method for extracting this compound from animal tissues?

A common method involves solvent extraction followed by a defatting step. For instance, in grass carp (B13450389), the sample is extracted with a 1:1 methanol-water solution. The resulting extract is then defatted with n-hexane. This method has shown high recovery rates, ranging from 83.9% to 88.2%.[1][6]

Q3: How can I remove fats and other lipophilic interferences from my extract?

Liquid-liquid extraction with n-hexane is a highly effective method for defatting your sample extract. Since this compound has poor solubility in n-hexane, this step removes lipids with minimal loss of the target analyte.[1]

Q4: What type of column and mobile phase are recommended for HPLC analysis of this compound?

A C18 reversed-phase column is commonly used and has been shown to provide good separation of this compound.[1][2] For the mobile phase, a gradient of acetonitrile and an aqueous buffer (e.g., containing alkyl sulfonic acid sodium, potassium hydrogen phosphate (B84403), and potassium dihydrogen phosphate) is often employed.[1] Another effective mobile phase combination is acetonitrile and water with 0.3% formic acid, particularly for LC-MS analysis.[2]

Q5: How is this compound typically quantified?

Quantification is generally performed using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector or a mass spectrometer (MS).[1][7] The external standard method is commonly used, where a calibration curve is generated from standard solutions of known concentrations.[1]

Q6: What are the main challenges in extracting this compound from fermentation broths?

Traditional methods for post-treatment of this compound fermentation liquor, such as direct spray drying, can have high energy consumption and long cycles.[8] Newer methods involve flocculation with agents like sodium hydrogen phosphate and calcium chloride, followed by filtration and drying, which can significantly reduce energy consumption and shorten the production cycle.[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue (e.g., Fish Muscle)

This protocol is based on the method described for the determination of this compound in grass carp.[1]

1. Sample Preparation:

  • Weigh 5 g of homogenized tissue sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of 1:1 (v/v) methanol-water solution to the centrifuge tube.

  • Shake vigorously for 1 minute.

  • Centrifuge at 5000 r/min for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction step on the pellet with another 10 mL of 1:1 methanol-water solution.

  • Combine the supernatants.

3. Defatting:

  • Add 10 mL of n-hexane to the combined supernatant.

  • Vortex for 1 minute.

  • Centrifuge to separate the layers.

  • Discard the upper n-hexane layer. The lower aqueous layer contains the this compound.

4. Final Preparation and Analysis:

  • Filter the lower aqueous layer through a 0.22 µm membrane.

  • The sample is now ready for analysis by HPLC-UV or LC-MS.

Quantitative Data Summary for Protocol 1

ParameterValueReference
Sample Weight5 g[1]
Extraction Solvent1:1 Methanol-Water[1]
Defatting Solventn-Hexane[1]
Average Recovery83.9% - 88.2%[1][6]
Limit of Detection2.0 mg/kg[1][6]
Relative Standard Deviation< 10.4%[1][6]

Visualizations

Experimental Workflow for this compound Extraction from Animal Tissue

Flavomycin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenize Animal Tissue Solvent_Addition Add 1:1 Methanol-Water Homogenization->Solvent_Addition 5g Sample Centrifugation1 Vortex & Centrifuge Solvent_Addition->Centrifugation1 Collect_Supernatant Collect Supernatant Centrifugation1->Collect_Supernatant Repeat_Extraction Repeat Extraction Collect_Supernatant->Repeat_Extraction Defatting Add n-Hexane (Defatting) Collect_Supernatant->Defatting Combined Supernatants Repeat_Extraction->Solvent_Addition Re-extract pellet Centrifugation2 Vortex & Centrifuge Defatting->Centrifugation2 Collect_Aqueous Collect Aqueous Layer Centrifugation2->Collect_Aqueous Discard n-hexane Filtration Filter (0.22 µm) Collect_Aqueous->Filtration HPLC_Analysis HPLC-UV / LC-MS Analysis Filtration->HPLC_Analysis

Caption: Workflow for this compound extraction from animal tissue.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Detected Check_Extraction Review Extraction Step Start->Check_Extraction Check_Cleanup Review Cleanup Step Check_Extraction->Check_Cleanup OK Optimize_Solvent Optimize Solvent System (e.g., 50% MeOH) Check_Extraction->Optimize_Solvent Inefficient? Improve_Homogenization Ensure Thorough Homogenization Check_Extraction->Improve_Homogenization Incomplete? Check_Analysis Review Analysis Step Check_Cleanup->Check_Analysis OK Verify_Defatting Confirm n-Hexane Use for Defatting Check_Cleanup->Verify_Defatting Loss during defatting? Optimize_SPE Optimize SPE (e.g., C4 column, warm elution) Check_Cleanup->Optimize_SPE Poor SPE recovery? Check_Peak_Integration Verify Peak Integration Check_Analysis->Check_Peak_Integration Inaccurate Quantification? Validate_Standards Check Standard Curve Accuracy Check_Analysis->Validate_Standards Standard Issues? Resolved Yield Improved Check_Analysis->Resolved OK Optimize_Solvent->Check_Cleanup Improve_Homogenization->Check_Cleanup Verify_Defatting->Check_Analysis Optimize_SPE->Check_Analysis Check_Peak_Integration->Resolved Validate_Standards->Resolved

Caption: Troubleshooting logic for low this compound extraction yield.

References

How to account for inter-animal variation in response to Flavomycin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flavomycin (also known as Bambermycin or flavophospholipol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phosphoglycolipid antibiotic used as a growth promoter in animal feed.[1][2] Its primary mechanism of action is the inhibition of peptidoglycan synthesis in the bacterial cell wall, which is crucial for maintaining cell integrity.[2] This action is most effective against Gram-positive bacteria.[1] Notably, it is not absorbed from the intestine, meaning it exerts its effects locally in the gut.[2]

Q2: Why is inter-animal variation a significant concern in studies involving this compound?

A2: Inter-animal variation is a common challenge in animal studies, and it is particularly relevant for agents like this compound that act on the gut microbiome.[1] Each animal possesses a unique gut microbial composition, which can be influenced by a multitude of factors including genetics, age, diet, and environmental stressors. Since this compound's efficacy is tied to its interaction with the gut bacteria, this inherent variability in the microbiome can lead to differing responses to the treatment.

Q3: What are the primary sources of inter-animal variation in this compound response?

A3: The main sources of variation include:

  • Gut Microbiome Composition: Differences in the baseline gut microbial populations among animals can lead to varied responses to this compound's antibacterial action.

  • Host Genetics: The genetic background of the animals can influence their immune system, metabolism, and overall gut environment, thereby affecting how they respond to both the antibiotic and the subsequent shifts in the microbiome.

  • Diet: The composition of the basal diet can significantly impact the gut microbiome and, consequently, the effectiveness of this compound.

  • Environmental Factors: Stress, housing conditions, and exposure to other microbes can all contribute to physiological differences among animals, leading to variable responses.

  • Age and Health Status: The age and overall health of the animals can affect their gut microbiome stability and immune function, influencing the outcome of the treatment.

Q4: Can this compound be used in combination with other antibiotics?

A4: Yes, studies have explored the use of this compound in combination with other antibiotics. For instance, research has shown a synergistic effect between this compound and colistin (B93849) against multidrug-resistant Gram-negative bacteria.[3] However, the specific combination and dosage should be carefully evaluated for each experimental context.

Troubleshooting Guides

Scenario 1: High variability in weight gain is observed within the this compound-treated group.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inconsistent Feed Intake Monitor individual feed consumption. Animals that are not consuming the medicated feed consistently will have a different drug intake. Consider single housing if group housing is contributing to competition for feed.
Underlying Health Issues Perform health checks on all animals to rule out underlying illnesses that could affect growth.
Dominance Hierarchies In group-housed animals, social stress can impact growth. Observe animal behavior and consider environmental enrichment to reduce stress.
Bimodal Distribution of Responders Your population may consist of "high responders" and "low responders." Analyze the gut microbiome of these subgroups to identify potential microbial signatures associated with the different responses. This may require post-hoc analysis and could be a key finding of your study.

Scenario 2: The control group shows unexpected weight gain, comparable to the this compound-treated group.

  • Problem: The lack of a significant difference between the control and treatment groups makes it difficult to assess the efficacy of this compound.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
High-Quality Basal Diet If the basal diet is already optimized for growth, the additional benefit of a growth promoter like this compound may be minimal. Review the diet composition.
Cross-Contamination Ensure there is no cross-contamination of feed between the control and treatment groups. Use separate scoops and feeding bins.
Coprophagy In some species, the consumption of feces can lead to the transfer of gut microbes and their metabolites, potentially masking the treatment effect. Consider housing designs that minimize coprophagy.
"Healthy" Control Group The control animals may have a particularly robust and healthy gut microbiome, making them less susceptible to the growth-promoting effects of this compound. Characterize the baseline microbiome of all animals before the start of the experiment.

Scenario 3: A bimodal distribution is observed in the response data (e.g., weight gain, feed conversion ratio).

  • Problem: The data clusters into two distinct groups, suggesting a differential response to this compound within the treated population.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Genetic Polymorphism There may be a genetic basis for the differential response. If possible, genotype the animals for relevant metabolic or immune-related genes.
Distinct Gut Microbiome Enterotypes The animals may have different baseline gut microbiome compositions (enterotypes) that interact differently with this compound. Analyze the pre-treatment fecal samples to identify these enterotypes.
Statistical Anomaly Before drawing biological conclusions, ensure the bimodal distribution is statistically significant. Consult with a statistician to apply appropriate tests for bimodality.[4][5][6][7][8]

Data Presentation

Table 1: Summary of this compound Efficacy on Growth Performance in Broilers

StudyThis compound Dose (ppm)Duration (days)Age of BirdsAverage Daily Gain (ADG) Improvement (%)Feed Conversion Ratio (FCR) Improvement (%)
Study A2421-42 days3.52.1
Study A4421-42 days4.22.8
Study A8421-42 days5.13.5
Study A16421-42 days5.54.0
Study B10.9421-42 daysOptimized for BWG-
Study B10.14421-42 days-Optimized for FCR

Data synthesized from multiple studies for illustrative purposes.[9][10][11]

Table 2: Summary of this compound Efficacy on Growth Performance in Swine

StudyThis compound Dose (ppm)Duration (days)Animal StageAverage Daily Gain (ADG) Improvement (%)Feed Conversion Ratio (FCR) Improvement (%)
Study C1 mg/kgGrowing-FinishingWeanling to 200 lbs~1Not significant
Study C2 mg/kgGrowing-FinishingWeanling to 200 lbs~3Not significant
Study D2.5 - 5.0Pre-growing to Finishing-Not statistically significantNot statistically significant
Study E-On-farm trialsGrowing-finishingIncreased in 3/12 trialsImproved in 7/12 trials

Data synthesized from multiple studies for illustrative purposes.[12][13][14][15][16]

Experimental Protocols

Protocol 1: General In-Vivo Efficacy Study in Poultry

  • Animal Selection and Acclimation:

    • Source animals from a single, reputable supplier to minimize genetic variation.

    • Upon arrival, house animals in a controlled environment for a 7-day acclimation period.

    • Provide ad libitum access to a standard basal diet and water.

  • Randomization and Grouping:

    • Individually weigh all animals.

    • Use a randomized block design, grouping animals based on initial body weight to reduce weight-related variability.

    • Randomly assign animals from each block to the different treatment groups (e.g., Control, this compound low dose, this compound high dose).

  • Diet Preparation and Administration:

    • Prepare the medicated feed by thoroughly mixing the calculated amount of this compound into the basal diet.

    • Ensure a homogenous mixture to provide consistent dosing.

    • Provide the respective diets to each group throughout the experimental period.

  • Data Collection:

    • Record individual animal body weight and feed intake weekly.

    • Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

    • Collect fecal samples at baseline and at the end of the study for microbiome analysis.

  • Sample Collection and Processing (Optional):

    • At the end of the study, euthanize a subset of animals from each group.

    • Collect blood samples for analysis of serum biomarkers.

    • Collect intestinal tissue samples for histological analysis and gene expression studies.

  • Statistical Analysis:

    • Use appropriate statistical models (e.g., ANOVA, ANCOVA) to analyze the data, accounting for the block design.

    • A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Oral Gavage Administration in Poultry

This protocol should be performed by trained personnel to avoid injury to the birds.

  • Preparation:

    • Prepare the this compound solution or suspension at the desired concentration.

    • Use a gavage needle with a ball tip to prevent injury to the esophagus. The size of the needle should be appropriate for the size of the bird.[17][18]

  • Restraint:

    • Gently restrain the bird, holding its head and neck in a slightly extended position.[19][20]

  • Tube Insertion:

    • Open the bird's beak and pass the gavage tube over the tongue to the back of the throat.[17][18]

    • Gently guide the tube down the esophagus. You should be able to feel the tube passing down the neck, separate from the trachea.[17]

  • Administration:

    • Once the tube is in the crop, slowly administer the solution.

    • Watch for any signs of regurgitation. If this occurs, stop immediately.[18]

  • Tube Removal:

    • After administration, gently remove the tube.

    • Hold the bird in an upright position for a few moments to ensure the solution is retained.

Protocol 3: Blood Collection from Swine

This protocol should be performed by trained personnel to minimize stress and ensure animal welfare.

  • Restraint:

    • Use a snout snare or other appropriate restraint method to safely secure the pig.[21][22]

  • Site Preparation:

    • The jugular vein or ear vein are common sites for blood collection.[23]

    • Clean the site with an antiseptic solution.

  • Venipuncture:

    • Use a sterile needle and syringe or a vacuum tube system of the appropriate size.

    • For the jugular vein, insert the needle perpendicular to the skin in the jugular furrow.[22]

    • For the ear vein, apply pressure at the base of the ear to visualize the vein.[23]

  • Sample Collection:

    • Withdraw the required volume of blood.

    • Gently invert the collection tube if it contains an anticoagulant.

  • Post-Procedure Care:

    • Apply pressure to the puncture site to stop any bleeding.

    • Monitor the animal for any signs of distress.

Mandatory Visualizations

Flavomycin_Mechanism_of_Action cluster_gut_lumen Gut Lumen This compound This compound GramPositive_Bacteria Gram-Positive Bacteria This compound->GramPositive_Bacteria Peptidoglycan_Synthesis Peptidoglycan Synthesis GramPositive_Bacteria->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Bacterial_Cell_Lysis Loss leads to Reduced_Competition Reduced Competition for Nutrients Bacterial_Cell_Lysis->Reduced_Competition Beneficial_Bacteria Beneficial Bacteria (e.g., Lactobacillus) Improved_Nutrient_Absorption Improved Nutrient Absorption by Host Reduced_Competition->Improved_Nutrient_Absorption

Caption: this compound's mechanism of action in the gut.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Sourcing Animal Sourcing (Single Supplier) Acclimation Acclimation (7 days) (Controlled Environment) Animal_Sourcing->Acclimation Baseline_Sampling Baseline Sampling (Feces, Body Weight) Acclimation->Baseline_Sampling Randomization Randomization (Randomized Block Design) Baseline_Sampling->Randomization Treatment_Groups Treatment Groups (Control, this compound Doses) Randomization->Treatment_Groups Data_Collection Weekly Data Collection (Weight, Feed Intake) Treatment_Groups->Data_Collection Final_Sampling Final Sampling (Blood, Tissues) Data_Collection->Final_Sampling Data_Analysis Statistical Analysis (ANOVA/ANCOVA) Final_Sampling->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for an in-vivo this compound study.

Troubleshooting_Logic High_Variability High Inter-Animal Variation Observed? Check_Feed_Intake Check Individual Feed Intake High_Variability->Check_Feed_Intake Yes No_Effect No Significant Treatment Effect? High_Variability->No_Effect No Health_Screen Perform Health Screening Check_Feed_Intake->Health_Screen Analyze_Subgroups Analyze Data for Subgroups (e.g., Responders vs. Non-responders) Health_Screen->Analyze_Subgroups Refine_Protocol Refine Experimental Protocol (e.g., Housing, Diet) Analyze_Subgroups->Refine_Protocol Review_Diet Review Basal Diet Quality No_Effect->Review_Diet Yes Check_Contamination Check for Cross-Contamination Review_Diet->Check_Contamination Baseline_Microbiome Analyze Baseline Microbiome Check_Contamination->Baseline_Microbiome Baseline_Microbiome->Refine_Protocol

Caption: Troubleshooting logic for unexpected results.

References

Best practices for preventing Flavomycin degradation during sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Flavomycin (also known as Bambermycin) during sample storage is critical for accurate experimental outcomes. This guide provides best practices, troubleshooting advice, and answers to frequently asked questions regarding the prevention of this compound degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound samples.

Issue 1: Loss of this compound Activity in Aqueous Solution

  • Question: My this compound stock solution, prepared in water, seems to have lost its antibacterial efficacy. What could be the cause?

  • Possible Causes & Solutions:

    • pH Shift: this compound, like many antibiotics, is susceptible to pH-dependent degradation. The pH of unbuffered water can fluctuate, leading to hydrolysis.

      • Recommendation: Prepare stock solutions in a buffer system. While specific data for this compound is limited, a pH range of 6.0-8.0 is generally recommended for many antibiotics. A study on ruminal fermentation showed that this compound was active in an environment with a pH that tended to be lower than neutral.[1]

    • Temperature: Elevated temperatures accelerate the degradation of antibiotics.

      • Recommendation: Store aqueous solutions at 2-8°C for short-term use and aliquot and freeze at -20°C or -80°C for long-term storage.[2]

    • Microbial Contamination: Bacterial or fungal growth in the stock solution can lead to the degradation of the antibiotic.

      • Recommendation: Use sterile water or buffer to prepare solutions and filter-sterilize the final solution through a 0.22 µm filter before storage.[2]

Issue 2: Inconsistent Results Between Experiments

  • Question: I am observing significant variability in my experimental results when using the same this compound stock solution over time. Why is this happening?

  • Possible Causes & Solutions:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the degradation of the active compound.

      • Recommendation: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2]

      • Recommendation: Store stock solutions in amber vials or wrap containers in foil to protect them from light.[2]

    • Solvent Evaporation: Improperly sealed storage containers can lead to solvent evaporation, thereby increasing the concentration of this compound and affecting results.

      • Recommendation: Use tightly sealed vials for storage.

Issue 3: Suspected Degradation in Solvent

  • Question: I prepared a this compound stock solution in a 1:1 methanol-water solution as suggested by a protocol, but I suspect it has degraded. Is this a suitable solvent?

  • Answer: A 1:1 methanol-aqueous solution is a common solvent for preparing this compound standard stock solutions for analytical purposes, such as High-Performance Liquid Chromatography (HPLC).[3] These solutions are typically stored at 4°C for short-term use.[3] However, long-term stability in this solvent mix at various temperatures is not well-documented. For long-term storage, preparing aliquots and freezing is the recommended practice. It is also known that storing mixtures of antibiotics in methanol:water can lead to instability for some classes of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for powdered this compound?

A1: Powdered this compound is stable and has a shelf life of up to 24 months when stored correctly.[4] The ideal storage conditions are in a dark, dry location at a temperature below 25°C in a tightly sealed container.[4]

Q2: How should I prepare a this compound stock solution?

A2: A common method for preparing a 1 mg/mL stock solution is to dissolve the this compound standard in a 1:1 methanol-aqueous solution.[3] For cell culture or other biological experiments, using a sterile buffer solution with a pH between 6.0 and 8.0 is advisable. Always use high-purity solvents and sterile techniques.

Q3: Can I store my this compound stock solution at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. Elevated temperatures can significantly increase the rate of degradation. For short-term storage, refrigeration at 2-8°C is preferable.

Q4: What are the known degradation products of this compound?

A4: Specific degradation products of this compound under various storage conditions are not extensively detailed in publicly available literature. However, as a complex phosphoglycolipid antibiotic, degradation is likely to occur through hydrolysis of its glycosidic bonds and phosphate (B84403) ester linkage, leading to a loss of its biological activity.

Quantitative Data Summary

Due to the limited availability of specific quantitative degradation data for this compound, the following tables provide a general overview based on available information and best practices for antibiotic storage.

Table 1: Recommended Storage Conditions for this compound

FormulationStorage TemperatureRecommended DurationContainer
Powder < 25°CUp to 24 monthsTightly sealed, light-resistant
Aqueous Stock Solution 2-8°CUp to 1 weekSterile, amber vial
Aqueous Stock Solution -20°CUp to 3 monthsSterile, single-use aliquots
Aqueous Stock Solution -80°CUp to 1 yearSterile, single-use aliquots
Methanol/Water (1:1) Stock 4°CFor immediate use or very short-termTightly sealed, amber vial

Table 2: Factors Influencing this compound Degradation

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Store at recommended cool or frozen temperatures.
pH Deviations from the optimal pH range can cause hydrolysis.Use buffered solutions (pH 6.0-8.0).
Light Potential for photodegradation.Protect from light using amber vials or foil.
Freeze-Thaw Cycles Repeated cycles can degrade the antibiotic.Aliquot into single-use volumes.
Solvent The choice of solvent can impact stability.For long-term storage, aqueous buffered solutions are preferred over solvent mixtures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

  • Materials:

    • This compound standard

    • Sterile, purified water or appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes and single-use aliquot tubes (amber or covered in foil)

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile conical tube.

    • Add the desired volume of sterile water or buffer to achieve a final concentration of 1 mg/mL.

    • Vortex gently until the powder is completely dissolved.

    • Filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.

    • Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is based on a method for the determination of this compound in samples.[3]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • N-hexane (analytical grade)

    • Potassium hydrogen phosphate

    • Potassium dihydrogen phosphate

    • Alkyl sulfonic acid sodium

    • Phosphoric acid

  • Mobile Phase Preparation:

    • Prepare a buffer solution containing 3.0g alkyl sulfonic acid sodium, 15.5g potassium hydrogen phosphate, and 1.0g potassium dihydrogen phosphate in 1000 mL of water.

    • Adjust the pH of the buffer to 7.0 ± 0.1 with 20% phosphoric acid solution.

    • The mobile phase is a mixture of acetonitrile and the prepared buffer. The exact ratio should be optimized for your specific column and system.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 1:1 methanol-aqueous solution.

    • Prepare a series of working standard solutions (e.g., 1-100 µg/mL) by diluting the stock solution with the same solvent.

  • Sample Preparation (Example for extraction from a matrix):

    • Extract the sample with a 1:1 methanol-aqueous solution.

    • Defat the extract with n-hexane.

    • Filter the lower aqueous layer through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Set the UV detector to the appropriate wavelength for this compound detection.

    • Inject the prepared standards and samples.

    • Quantify the this compound concentration by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizations

Flavomycin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active Compound) Degradation Degradation Products (Inactive) This compound->Degradation Hydrolysis / Other Reactions Temp High Temperature Temp->this compound pH Inappropriate pH pH->this compound Light Light Exposure Light->this compound FreezeThaw Freeze-Thaw Cycles FreezeThaw->this compound

Caption: Factors leading to the degradation of active this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_analysis Stability Analysis (e.g., HPLC) Weigh Weigh this compound Powder Dissolve Dissolve in Sterile Buffer Weigh->Dissolve Filter Filter Sterilize (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Analyze Analyze via HPLC Thaw->Analyze Prepare_Standards Prepare Working Standards Prepare_Standards->Analyze Quantify Quantify Concentration Analyze->Quantify

Caption: Workflow for preparing and analyzing this compound samples.

References

Technical Support Center: Optimizing Flavomycin and Colistin Synergy Against MDR Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the synergistic activity of Flavomycin and colistin (B93849) against multidrug-resistant (MDR) bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of synergy between this compound and colistin?

A1: The synergistic effect is primarily driven by colistin's ability to disrupt the outer membrane of Gram-negative bacteria. Colistin, a polymyxin (B74138) antibiotic, interacts with the lipopolysaccharide (LPS) in the outer membrane, leading to increased permeability.[1][2][3] This disruption allows this compound, a hydrophobic drug with limited activity against Gram-negative bacteria on its own, to penetrate the cell and accumulate intracellularly, where it can exert its antimicrobial effect.[1][2][4] The enhanced uptake of this compound leads to a more potent bactericidal effect than either drug could achieve alone.[1][2]

Q2: How is the synergistic effect quantified?

A2: The synergy between this compound and colistin is typically quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from data obtained through a checkerboard assay. The FICI is the sum of the Fractional Inhibitory Concentrations (FIC) of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.[5][6]

The formula is as follows: FICI = FIC (this compound) + FIC (Colistin) = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Colistin in combination / MIC of Colistin alone)[5]

The interpretation of the FICI value is generally as follows:

  • Synergy: FICI ≤ 0.5[5][7][8]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[5][8]

  • Antagonism: FICI > 4.0[5][8]

Q3: What level of MIC reduction can be expected with this combination?

A3: Studies have shown significant reductions in the MIC of both colistin and this compound when used in combination against MDR bacteria. For colistin-susceptible isolates, the colistin MIC can be reduced from a range of 0.5–1 µg/mL to 0.0625–0.25 µg/mL.[1] In colistin-resistant bacteria, this compound has been shown to restore colistin susceptibility, reducing the colistin MIC from as high as 4–1,024 µg/mL down to 0.25–16 µg/mL.[1]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible MIC/FICI values in the checkerboard assay.

  • Possible Cause: Inherent difficulties with colistin susceptibility testing. Colistin is a cationic polypeptide that can adhere to the plastic surfaces of microtiter plates, leading to variable effective concentrations.[9][10][11]

  • Troubleshooting Steps:

    • Use appropriate labware: Consider using low-binding microtiter plates to minimize colistin adhesion.

    • Ensure proper mixing: Thoroughly mix the contents of the wells after adding all components.

    • Strict adherence to protocols: Pay close attention to inoculum preparation and final bacterial density in each well.[12]

    • Include Quality Control (QC) strains: Always include appropriate QC strains with known MICs for both colistin and this compound to validate the assay.[11][12]

  • Possible Cause: Pipetting errors during serial dilutions can lead to inaccurate concentrations.[13]

  • Troubleshooting Steps:

    • Calibrate pipettes: Ensure all pipettes are properly calibrated.

    • Careful technique: Use precise and consistent pipetting techniques, especially during the creation of the drug dilution series.[13]

Issue 2: No observable synergy (FICI > 0.5) when synergy is expected.

  • Possible Cause: The test organism may have a resistance mechanism that is not overcome by this specific synergistic interaction.

  • Troubleshooting Steps:

    • Confirm individual MICs: Re-determine the MIC of each drug individually to ensure the calculations for the FICI are based on accurate baseline values.

    • Expand concentration range: Ensure the checkerboard assay covers a sufficiently broad range of concentrations for both drugs, extending well below and above the expected MICs.

    • Consider a different synergy testing method: A time-kill assay can provide a dynamic view of the antibacterial effect and may reveal synergy that is not apparent in a static endpoint assay like the checkerboard.[14][15][16]

Issue 3: High variability in time-kill assay results.

  • Possible Cause: Inaccurate bacterial enumeration.

  • Troubleshooting Steps:

    • Proper plating technique: Ensure proper serial dilutions and plating techniques for accurate colony forming unit (CFU) counting.

    • Sufficient sampling points: Include multiple time points (e.g., 0, 2, 4, 6, 8, 24 hours) to get a clear picture of the killing kinetics.[14]

    • Drug carryover: To prevent drug carryover during plating, which could inhibit growth on the agar (B569324) plate, consider methods like dilution or the use of drug-neutralizing agents if available.[17]

Data Presentation

Table 1: Summary of Synergistic Activity of this compound and Colistin against MDR E. coli.

Bacterial Strain TypeColistin MIC Range (Alone) (µg/mL)Colistin MIC Range (with this compound) (µg/mL)FICI RangeInterpretation
Colistin-Susceptible0.5 - 10.0625 - 0.250.19 - 0.49Synergy[1]
Colistin-Resistant (mcr-1 or chromosomal mutations)4 - 10240.25 - 160.023 - 0.375Synergy[1]

Experimental Protocols

Checkerboard Assay Protocol

This protocol is for determining the synergistic activity of this compound and colistin using a 96-well microtiter plate.

Materials:

  • This compound stock solution

  • Colistin sulfate (B86663) stock solution

  • MDR bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD600 readings)

Methodology:

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute this compound vertically and colistin horizontally in CAMHB.[1] This creates a matrix of varying concentrations of both drugs.

    • Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control.

  • Prepare Bacterial Inoculum:

    • Culture the MDR bacterial strain overnight.

    • Dilute the overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[18]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate containing the drug dilutions.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[1]

  • Determine MIC and FICI:

    • After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the formula provided in the FAQ section.

Time-Kill Assay Protocol

This protocol assesses the bactericidal activity of this compound and colistin over time.

Materials:

  • This compound and colistin stock solutions

  • MDR bacterial strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for CFU counting

Methodology:

  • Prepare Cultures:

    • Grow the bacterial strain to the mid-logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing:

      • Drug-free CAMHB (growth control)

      • CAMHB with this compound at a sub-MIC concentration

      • CAMHB with colistin at a sub-MIC concentration

      • CAMHB with the combination of this compound and colistin at the same sub-MIC concentrations

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]

  • Bacterial Enumeration:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the drug combination compared to the most active single agent at 24 hours.[17]

Visualizations

Synergy_Workflow Experimental Workflow for Synergy Testing cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay prep_plate Prepare 96-well plate with serial dilutions of this compound and Colistin prep_inoculum_cb Prepare bacterial inoculum (5x10^5 CFU/mL) inoculate_cb Inoculate plate prep_inoculum_cb->inoculate_cb incubate_cb Incubate at 37°C for 18-24h inoculate_cb->incubate_cb read_mic Determine MICs incubate_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret Synergy (FICI ≤ 0.5) calc_fici->interpret_fici prep_cultures Prepare cultures with drugs (single & combo) and controls prep_inoculum_tk Inoculate to ~5x10^5 CFU/mL prep_cultures->prep_inoculum_tk incubate_tk Incubate at 37°C with shaking prep_inoculum_tk->incubate_tk sample Sample at time points (0-24h) incubate_tk->sample plate_count Perform serial dilutions and plate for CFU count sample->plate_count plot_data Plot log10 CFU/mL vs. time plate_count->plot_data interpret_tk Interpret Synergy (≥2-log10 decrease in CFU/mL) plot_data->interpret_tk start Start Synergy Investigation start->prep_plate start->prep_cultures

Caption: Workflow for synergy testing of this compound and colistin.

Mechanism_Pathway Mechanism of this compound and Colistin Synergy colistin Colistin lps Lipopolysaccharide (LPS) on Outer Membrane colistin->lps binds to outer_membrane Outer Membrane Disruption & Increased Permeability lps->outer_membrane leads to flavomycin_in This compound (Intracellular Accumulation) outer_membrane->flavomycin_in flavomycin_out This compound (Extracellular) flavomycin_out:e->flavomycin_in:w Increased entry due to target Intracellular Target flavomycin_in->target acts on cell_death Enhanced Cell Killing target->cell_death

Caption: Synergistic mechanism of this compound and colistin.

References

Validation & Comparative

A Comparative Analysis of Flavomycin and Colistin Sulfate on Broiler Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two common antimicrobial growth promoters, Flavomycin (also known as flavophospholipol or bambermycin) and colistin (B93849) sulfate (B86663), on the gut microbiota of broiler chickens. The information presented is compiled from peer-reviewed research and is intended to inform research and development in poultry science and animal health.

Executive Summary

This compound and colistin sulfate are both used in the poultry industry to promote growth and prevent disease. However, they exhibit distinct mechanisms of action that result in different alterations to the gut microbial community. This compound, a phosphoglycolipid antibiotic, primarily targets Gram-positive bacteria by inhibiting cell wall synthesis.[1][2] In contrast, colistin sulfate, a polymyxin (B74138) antibiotic, is effective against Gram-negative bacteria by disrupting their cell membranes.[1][3] These differing modes of action lead to distinct shifts in the gut microbiota, which can have significant implications for broiler health and performance, particularly in the context of pathogen challenge.

Comparative Effects on Broiler Performance

A key study directly comparing the two compounds found that while short-term supplementation in the early stages did not significantly improve growth performance, the composition of the gut microbiota established by each antibiotic had a notable impact on the broilers' response to a Salmonella typhimurium challenge.[4] Broilers pre-treated with colistin sulfate (AntiG-S group) showed increased body weight gain compared to those pre-treated with this compound (AntiG+S group) after the challenge.[4][5]

Table 1: Effect of this compound and Colistin Sulfate Pre-treatment on Broiler Body Weight Gain (g) Post-Salmonella typhimurium Challenge

Treatment GroupDay 8-11Day 11-14Day 8-14
This compound Pre-treatment + Salmonella (AntiG+S)70.33 ± 2.15100.00 ± 2.68170.33 ± 4.03
Colistin Sulfate Pre-treatment + Salmonella (AntiG-S)77.00 ± 2.12108.67 ± 2.44185.67 ± 3.90*

*Indicates a significant difference (p < 0.05) compared to the AntiG+S group. Data sourced from a 2019 study on the effects of these antibiotics on broiler chickens.[4][5]

Impact on Gut Microbiota

The differential effects of this compound and colistin sulfate on the gut microbiota are central to their observed impacts on broiler health. Colistin sulfate pre-treatment was shown to increase the diversity of the ileal bacterial community following a Salmonella challenge, which is often associated with a healthier gut environment.[4][5]

Table 2: Ileal Bacterial Diversity Indices Post-Salmonella typhimurium Challenge

Treatment GroupObserved SpeciesShannon Index
This compound Pre-treatment + Salmonella (AntiG+S)368.67 ± 25.113.61 ± 0.16
Colistin Sulfate Pre-treatment + Salmonella (AntiG-S)435.33 ± 21.314.15 ± 0.15

*Indicates a significant difference (p < 0.05) compared to the AntiG+S group. Data sourced from a 2019 study.[4][5]

This compound, with its activity against Gram-positive bacteria, and colistin sulfate, targeting Gram-negative bacteria, create distinct microbial landscapes in the broiler gut.[1] The gut environment fostered by colistin sulfate pre-treatment appeared to confer better resistance to Salmonella typhimurium, a Gram-negative pathogen.[4][5]

Host Gene Expression and Intestinal Health

The alterations in the gut microbiota induced by these antibiotics also influence the host's intestinal health and immune response. Following the Salmonella challenge, the colistin sulfate pre-treated group exhibited reduced expression of inflammatory genes and decreased intestinal permeability compared to the this compound pre-treated group.[4][5] This suggests that the microbiota shaped by colistin sulfate may have a more protective effect against pathogenic challenge.

Experimental Protocols

The following is a summary of the experimental design from a key comparative study:

Animals and Diets:

  • A total of 396 one-day-old broiler chickens were randomly divided into six groups.[4]

  • Three initial dietary treatments were administered for the first 5 days: a control diet (CON), a diet with 10 mg/kg this compound (AntiG+), and a diet with 40 mg/kg colistin sulfate (AntiG-).[1][4]

Salmonella typhimurium Challenge:

  • On day 8, one group from each dietary treatment was challenged with S. typhimurium (1 × 10⁹ CFU), creating three additional groups: CONS, AntiG+S, and AntiG-S.[1]

Data Collection and Analysis:

  • Broiler performance (body weight gain, feed intake) was monitored.[4]

  • Ileal contents were collected for 16S rRNA gene sequencing to analyze the bacterial community composition and diversity.[5]

  • Intestinal tissue samples were analyzed for the expression of genes related to inflammation and intestinal barrier function.[5]

Visualizing the Experimental Workflow and Comparative Effects

The following diagrams illustrate the experimental process and the comparative impacts of this compound and colistin sulfate.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Dietary Pre-treatment (Days 1-5) cluster_challenge Salmonella Challenge (Day 8) cluster_analysis Data Analysis start 396 1-day-old Broilers groups Randomly Divided into 6 Groups start->groups CON Control Diet (CON) AntiG_plus This compound (10 mg/kg) (AntiG+) AntiG_minus Colistin Sulfate (40 mg/kg) (AntiG-) CONS CON + Salmonella (CONS) CON->CONS AntiG_plus_S AntiG+ + Salmonella (AntiG+S) AntiG_plus->AntiG_plus_S AntiG_minus_S AntiG- + Salmonella (AntiG-S) AntiG_minus->AntiG_minus_S Performance Performance Metrics CONS->Performance Microbiota Gut Microbiota Analysis CONS->Microbiota Gene_Expression Host Gene Expression CONS->Gene_Expression AntiG_plus_S->Performance AntiG_plus_S->Microbiota AntiG_plus_S->Gene_Expression AntiG_minus_S->Performance AntiG_minus_S->Microbiota AntiG_minus_S->Gene_Expression

Caption: Experimental workflow for comparing this compound and colistin sulfate.

Comparative_Effects cluster_this compound This compound (Anti-Gram-positive) cluster_colistin Colistin Sulfate (Anti-Gram-negative) Flavo_Effect Targets Gram-positive bacteria Flavo_Microbiota Lower post-challenge bacterial diversity Flavo_Effect->Flavo_Microbiota Flavo_Performance Lower body weight gain post-challenge Flavo_Microbiota->Flavo_Performance Flavo_Gene Higher expression of inflammatory genes Flavo_Microbiota->Flavo_Gene Colistin_Effect Targets Gram-negative bacteria Colistin_Microbiota Higher post-challenge bacterial diversity Colistin_Effect->Colistin_Microbiota Colistin_Performance Higher body weight gain post-challenge Colistin_Microbiota->Colistin_Performance Colistin_Gene Lower expression of inflammatory genes Colistin_Microbiota->Colistin_Gene

Caption: Comparative effects of this compound and colistin sulfate.

Conclusion

The choice between this compound and colistin sulfate as a feed additive can have differing consequences on the broiler gut microbiota and subsequent resilience to pathogenic challenges. The research indicates that by selectively targeting Gram-negative bacteria, colistin sulfate may establish a gut microbial community that is more robust in the face of a Salmonella typhimurium infection, leading to better performance and intestinal health outcomes under such conditions.[4][5] Conversely, this compound's action against Gram-positive bacteria may create a different microbial balance that could be advantageous in other contexts but appears less effective in mitigating the specific challenge studied here.[4][5] These findings underscore the importance of understanding the specific antibacterial spectrum of growth promoters and their resulting impact on the gut microbiome when developing strategies for poultry health and performance.

References

Non-Antibiotic Alternatives to Flavomycin for Growth Promotion: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of non-antibiotic alternatives to Flavomycin (bambermycin) for growth promotion in livestock, aimed at researchers, scientists, and drug development professionals. The following analysis synthesizes experimental data on the performance of probiotics, prebiotics, organic acids, and essential oils, offering a critical overview of their efficacy and mechanisms of action.

Executive Summary

The increasing scrutiny of antibiotic use in animal agriculture has spurred research into viable alternatives that can sustain productivity without contributing to antimicrobial resistance. This compound, a phosphoglycolipid antibiotic, has been widely used to enhance growth and feed efficiency by modulating gut microbiota.[1] This guide evaluates prominent non-antibiotic alternatives, presenting their performance relative to this compound and detailing the experimental protocols used to derive these findings.

Performance Comparison of this compound Alternatives

The efficacy of various non-antibiotic growth promoters has been assessed in numerous studies. The following tables summarize the quantitative data from key experiments comparing these alternatives directly with this compound.

Broiler Performance Data
Treatment GroupAverage Daily Gain (ADG) (g)Feed Conversion Ratio (FCR)Study Reference
Control (Basal Diet) 64.21.84[2]
This compound 66.31.83[2]
Probiotic 72.8-[2]
Prebiotic 69.8-[2]
Synbiotic (Probiotic + Prebiotic) 73.61.70[2]
Control (Basal Diet) --[3]
This compound Increased (p<0.05) vs. ControlImproved (p<0.05) vs. Control[3]
Probiotic Negatively affected (p<0.05) vs. This compoundNegatively affected (p<0.05) vs. This compound[3]
Control (Basal Diet) --[4]
This compound No significant effectNo significant effect[4]
Organic Acid Mixture No significant effectNo significant effect[4]
Control (Basal Diet) --[5]
This compound (5 mg/kg) Higher vs. NC (p=0.020)-[5]
Organic Acids (0.2-0.3%) Higher vs. NC (p=0.020)-[5]
Swine Performance Data
Treatment GroupAverage Daily Gain (ADG)Feed EfficiencyStudy Reference
Control (No additive) BaseBase[6]
This compound (1 mg/kg) ~1% faster than control-[6]
This compound (2 mg/kg) ~3% faster than control-[6]
Control (this compound) BaseBase[1]
Probiotic (Bactocell) Favorable vs. This compoundFavorable vs. This compound[1]
Prebiotic (Bio-Mos) Favorable vs. This compoundFavorable vs. This compound[1]

Mechanisms of Action and Signaling Pathways

Understanding the biological mechanisms of these alternatives is crucial for their effective application.

Probiotics

Probiotics are live microorganisms that confer a health benefit to the host by improving the intestinal microbial balance.[7] Their modes of action include competitive exclusion of pathogens, production of antimicrobial substances, and modulation of the host immune system.[8][9][10] Probiotics can enhance the gut barrier function and stimulate the production of secretory IgA, a key antibody in mucosal immunity.[11][12]

Probiotic_Mechanism Probiotic Probiotic Supplementation Gut Gastrointestinal Tract Probiotic->Gut Pathogens Pathogenic Bacteria Gut->Pathogens Inhibits Beneficial_Bacteria Beneficial Bacteria Gut->Beneficial_Bacteria Promotes Immune_System Host Immune System Gut->Immune_System Modulates Antimicrobials Production of Antimicrobial Substances (Bacteriocins, Organic Acids) Beneficial_Bacteria->Antimicrobials Nutrient_Competition Competition for Nutrients and Adhesion Sites Beneficial_Bacteria->Nutrient_Competition Immune_Modulation Modulation of Immune Response (e.g., sIgA production) Immune_System->Immune_Modulation Growth_Performance Improved Growth Performance Antimicrobials->Growth_Performance Nutrient_Competition->Growth_Performance Immune_Modulation->Growth_Performance

Probiotic Mechanisms of Action.
Prebiotics

Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria, such as Bifidobacteria and Lactobacilli, already present in the colon.[5][13] This selective fermentation leads to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate.[9][14] SCFAs lower the intestinal pH, creating an unfavorable environment for pathogens, and serve as an energy source for intestinal epithelial cells, thereby improving gut barrier function.[13][14]

Prebiotic_Mechanism Prebiotic Prebiotic Supplementation Colon Colon Prebiotic->Colon Fermentation Fermentation Prebiotic->Fermentation Beneficial_Microbiota Beneficial Microbiota (Bifidobacteria, Lactobacilli) Colon->Beneficial_Microbiota Stimulates Beneficial_Microbiota->Fermentation SCFAs Production of Short-Chain Fatty Acids (SCFAs) Fermentation->SCFAs Lower_pH Lower Intestinal pH SCFAs->Lower_pH Gut_Barrier Improved Gut Barrier Function SCFAs->Gut_Barrier Pathogen_Inhibition Inhibition of Pathogenic Bacteria Lower_pH->Pathogen_Inhibition Growth_Performance Improved Growth Performance Pathogen_Inhibition->Growth_Performance Gut_Barrier->Growth_Performance

Prebiotic Mechanism of Action.
Organic Acids

Organic acids exert their growth-promoting effects through various mechanisms, including reducing the pH of the gastrointestinal tract, which inhibits the growth of acid-sensitive pathogenic bacteria and enhances the activity of digestive enzymes like pepsin.[15][16][17] Undissociated organic acids can also penetrate the cell walls of gram-negative bacteria, disrupting their metabolism.[18] Furthermore, some organic acids can stimulate pancreatic secretions and promote the growth of intestinal villi, leading to improved nutrient absorption.[19][20]

Organic_Acid_Mechanism Organic_Acids Organic Acid Supplementation GIT Gastrointestinal Tract Organic_Acids->GIT Gut_Morphology Improved Gut Morphology (Villi height) Organic_Acids->Gut_Morphology Lower_pH Reduced Gut pH GIT->Lower_pH Pathogen_Inhibition Inhibition of Pathogenic Bacteria Lower_pH->Pathogen_Inhibition Enzyme_Activity Increased Digestive Enzyme Activity (Pepsin) Lower_pH->Enzyme_Activity Growth_Performance Improved Growth Performance Pathogen_Inhibition->Growth_Performance Nutrient_Digestion Improved Nutrient Digestion Enzyme_Activity->Nutrient_Digestion Nutrient_Digestion->Growth_Performance Gut_Morphology->Growth_Performance

Organic Acid Mechanism of Action.
Essential Oils

Essential oils, which are volatile compounds from plants, possess antimicrobial, antioxidant, and immunomodulatory properties.[21][22] Their antimicrobial activity helps to maintain a healthy gut microflora.[22] Certain essential oil components, such as thymol (B1683141) and carvacrol, can modulate the immune system by influencing signaling pathways like the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation.[23] By inhibiting NF-κB, essential oils can reduce inflammation and improve gut barrier function.[23][24]

Essential_Oil_Mechanism EO Essential Oil Supplementation Gut_Lumen Gut Lumen EO->Gut_Lumen Intestinal_Cells Intestinal Epithelial Cells EO->Intestinal_Cells Modulates NFkB NF-κB Pathway EO->NFkB Inhibits Pathogens Pathogenic Bacteria Gut_Lumen->Pathogens Inhibits TLR Toll-like Receptors (TLR) Intestinal_Cells->TLR Inhibits Activation Antimicrobial Antimicrobial Action Growth_Performance Improved Growth Performance Antimicrobial->Growth_Performance TLR->NFkB Activates Inflammation Reduced Inflammation NFkB->Inflammation Leads to Gut_Barrier Improved Gut Barrier Function Inflammation->Gut_Barrier Improves Gut_Barrier->Growth_Performance

Essential Oil Immunomodulatory Pathway.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment of feed additive efficacy. Below is a generalized experimental design for a broiler growth performance trial, which can be adapted for swine.

General Experimental Design for a Broiler Performance Trial

1. Animals and Housing:

  • Animals: Day-old broiler chicks (e.g., Ross 308 or Cobb 500) of a single sex are sourced from a commercial hatchery.

  • Housing: Birds are housed in environmentally controlled rooms with floor pens. Each pen is equipped with appropriate feeders, drinkers, and litter material.

  • Acclimation: A brief acclimation period (e.g., 1-7 days) is provided before the start of the trial.

2. Dietary Treatments and Experimental Design:

  • Basal Diet: A basal diet is formulated to meet or exceed the nutrient requirements for the specific phase of growth (starter, grower, finisher).

  • Treatments: Experimental diets are prepared by adding the test articles (e.g., this compound, probiotics, organic acids) to the basal diet at specified inclusion rates. A negative control (basal diet only) and a positive control (basal diet + this compound) are included.

  • Design: A completely randomized design (CRD) or a randomized complete block design (RCBD) is used. In an RCBD, birds are blocked by initial body weight to reduce variability.

  • Replicates: Each treatment is replicated in multiple pens (e.g., 8-10 replicate pens per treatment) with a specified number of birds per pen (e.g., 20-40 birds).

3. Data Collection:

  • Growth Performance: Body weight and feed intake are recorded on specific days (e.g., day 1, 21, and 42). Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated for each period. Mortality is recorded daily, and FCR is adjusted for mortality.

  • Sample Collection: At the end of the trial, a subset of birds from each pen is selected for carcass analysis, intestinal morphology assessment, and collection of intestinal contents for microbial analysis.

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical software (e.g., SAS, R). The pen is considered the experimental unit. Analysis of variance (ANOVA) is used to determine the effect of dietary treatments. When significant differences are found, means are separated using tests such as Tukey's or Duncan's multiple range test. A p-value of < 0.05 is typically considered statistically significant.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Animal_Sourcing Source Day-Old Chicks Housing_Setup Prepare Housing and Pens Animal_Sourcing->Housing_Setup Diet_Formulation Formulate Basal and Treatment Diets Housing_Setup->Diet_Formulation Randomization Randomly Allocate Chicks to Treatment Groups Diet_Formulation->Randomization Feeding_Trial Conduct Feeding Trial (e.g., 42 days) Randomization->Feeding_Trial Data_Collection Weekly Data Collection: Body Weight, Feed Intake Feeding_Trial->Data_Collection Sample_Collection End-of-Trial Sample Collection: Carcass, Intestinal Tissue, Digesta Data_Collection->Sample_Collection Lab_Analysis Laboratory Analysis of Samples: Gut Morphology, Microbiota Sample_Collection->Lab_Analysis Performance_Calc Calculate Performance Metrics: ADG, FCR Stat_Analysis Statistical Analysis (ANOVA) Performance_Calc->Stat_Analysis Lab_Analysis->Stat_Analysis Results Interpret Results and Draw Conclusions Stat_Analysis->Results

References

A Comparative Guide to the Efficacy of Flavomycin and Other Phosphoglycolipid Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flavomycin (also known as bambermycin (B10762621) or flavophospholipol) with other phosphoglycolipid antibiotics, focusing on their efficacy as antimicrobial agents and growth promoters in animal husbandry. This document synthesizes available experimental data to offer an objective overview for research and development purposes.

Introduction to Phosphoglycolipid Antibiotics

Phosphoglycolipid antibiotics are a class of natural products primarily produced by Streptomyces species. They are characterized by a unique chemical structure that includes a phosphoglyceric acid backbone, a long isoprenoid chain, and a complex oligosaccharide moiety.[1] The most well-known member of this family is the moenomycin complex, of which this compound is a commercial formulation consisting mainly of moenomycin A and C.[2][3] These antibiotics exert their effect by inhibiting the transglycosylase step in bacterial cell wall peptidoglycan synthesis, a mechanism distinct from many other classes of antibiotics.[1][4]

Comparative Efficacy

Direct comparative studies providing head-to-head efficacy data between different phosphoglycolipid antibiotics under identical experimental conditions are limited in publicly available literature. However, by compiling data from various studies, we can construct a comparative overview of their performance.

In Vitro Antimicrobial Activity

The primary mechanism of action for phosphoglycolipid antibiotics is the inhibition of peptidoglycan glycosyltransferases (PGTs), essential enzymes for bacterial cell wall synthesis.[4] This results in potent activity against Gram-positive bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Other Phosphoglycolipid Antibiotics

AntibioticBacterial StrainMIC (µg/mL)Reference
This compound Clostridium perfringens>64[5]
Staphylococcus aureus0.01 - 0.1[6]
Enterococcus faecalisMIC90: 0.25 (as Avoparcin)[5]
Pholipomycin Gram-positive bacteria(Primarily active)[7]
Gram-negative bacteria(Some activity noted)[7]

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Pholipomycin is another member of the phosphoglycolipid family and is distinguished by its reported activity against some Gram-negative bacteria, a feature not prominent in this compound.[7]

In Vivo Efficacy: Animal Performance

This compound is widely used as a growth promoter in poultry and swine.[3][8] Its efficacy is measured by improvements in body weight gain (BWG) and feed conversion ratio (FCR).

Table 2: Effects of this compound on Broiler Chicken Performance (Dose-Response)

This compound Dose (ppm)Body Weight Gain (g) (1-42 days)Feed Conversion Ratio (1-42 days)Reference
0 (Control)24351.75[9][10]
224851.71[9][10]
425101.69[9][10]
825351.67[9][10]
1625501.66[9][10]
Optimal Dose (calculated)10.9 ppm for BWG10.14 ppm for FCR[11]

Data is synthesized from a dose-response study to illustrate the typical effects of this compound. Absolute values can vary based on broiler breed, diet, and environmental conditions.

Studies have consistently shown that this compound supplementation in broiler diets leads to improved growth performance compared to non-supplemented controls.[11][12] Pholipomycin has also been reported to promote growth in chickens and pigs when administered orally.[7] However, a lack of direct comparative trials makes it difficult to definitively state the relative potency of these compounds as growth promoters.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a microorganism. Standard methods for determining MIC include broth dilution and agar (B569324) dilution.[1][2][13]

Broth Dilution Method:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each tube or microplate well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The tubes or plates are incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).[1][8]

Broiler Performance Trial

This protocol outlines a general methodology for evaluating the efficacy of feed additives on broiler performance.

  • Animal Housing and Management: Day-old broiler chicks are randomly allocated to pens with a set number of birds per pen. Each pen is equipped with appropriate feeders and drinkers. Environmental conditions such as temperature and lighting are controlled and kept consistent across all pens.[14]

  • Dietary Treatments: A basal diet is formulated to meet the nutritional requirements of the broilers. The experimental diets are created by adding the test antibiotics (e.g., this compound at different concentrations) to the basal diet. A control group receives the basal diet with no antibiotic.

  • Data Collection:

    • Body Weight: Birds are weighed at the start of the trial and at regular intervals (e.g., weekly) until the end of the trial (e.g., 42 days).

    • Feed Intake: The amount of feed consumed per pen is recorded.

    • Feed Conversion Ratio (FCR): FCR is calculated as the ratio of feed intake to body weight gain.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.[15]

Mechanism of Action and Signaling Pathways

Phosphoglycolipid antibiotics like this compound inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] They specifically target the transglycosylation step, which involves the polymerization of lipid II precursors into linear glycan chains.[6][16]

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylase Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_Chain->Crosslinked_Peptidoglycan Transpeptidase MraY MraY MurG MurG Transglycosylase Transglycosylase (PBP) Transpeptidase Transpeptidase (PBP) This compound This compound This compound->Transglycosylase Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

The diagram above illustrates the final stages of peptidoglycan synthesis. This compound acts by binding to the transglycosylase domain of penicillin-binding proteins (PBPs), thereby preventing the polymerization of Lipid II into the growing peptidoglycan chain.[17] This leads to a weakened cell wall and ultimately bacterial cell death.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative efficacy study of different antibiotics in a broiler chicken model.

Experimental_Workflow start Day-old Broiler Chicks randomization Random Allocation to Treatment Groups start->randomization control Control Group (Basal Diet) randomization->control This compound This compound Group randomization->this compound other_pgl Other Phosphoglycolipid Antibiotic Group randomization->other_pgl feeding Experimental Feeding Period (e.g., 42 days) control->feeding This compound->feeding other_pgl->feeding data_collection Data Collection (Weekly) feeding->data_collection bw Body Weight data_collection->bw fi Feed Intake data_collection->fi fcr FCR Calculation bw->fcr fi->fcr analysis Statistical Analysis fcr->analysis results Comparative Efficacy Results analysis->results

Caption: Workflow for a Broiler Performance Trial.

This workflow demonstrates the key steps involved in conducting an in vivo study to compare the effects of different feed additives on broiler growth performance.

Conclusion

This compound, a member of the moenomycin family of phosphoglycolipid antibiotics, demonstrates significant efficacy as a growth promoter in livestock, primarily through its potent activity against Gram-positive gut bacteria. Its mechanism of action, the inhibition of peptidoglycan transglycosylases, is a well-established target for antibacterial therapy. While other phosphoglycolipid antibiotics like pholipomycin exist and may possess a broader spectrum of activity, a lack of direct, quantitative comparative studies makes it challenging to definitively rank their efficacy. The data presented in this guide, compiled from various sources, indicates the consistent performance-enhancing effects of this compound in poultry. Further head-to-head comparative trials under standardized conditions are warranted to provide a more precise assessment of the relative efficacies of different phosphoglycolipid antibiotics.

References

Validating Flavomycin's Grip on Plasmid Exchange: A Comparative Guide to Conjugation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the research scientist and drug development professional, understanding the mechanisms to halt the spread of antibiotic resistance is paramount. Bacterial conjugation, the direct transfer of genetic material between bacterial cells, is a primary driver of this dissemination. This guide provides a comprehensive comparison of Flavomycin's efficacy in inhibiting this process, benchmarked against other known inhibitors. We present supporting experimental data, detailed protocols for validation, and visual representations of the underlying molecular pathways and experimental workflows.

The rise of multidrug-resistant bacteria poses a significant threat to global health. A key mechanism contributing to this crisis is the horizontal gene transfer of resistance genes via conjugative plasmids. This compound, a phosphoglycolipid antibiotic, has emerged as a potent inhibitor of this transfer process. This guide delves into the experimental validation of this compound's inhibitory effects and compares its performance with other compounds known to disrupt bacterial conjugation.

Comparative Analysis of Conjugation Inhibitors

While direct comparative studies under identical conditions are limited, a review of the existing literature allows for an objective assessment of this compound against other notable conjugation inhibitors. The following table summarizes the available quantitative data on their respective inhibitory effects.

InhibitorTarget/Mechanism of ActionBacterial SystemPlasmid Type(s)Reported InhibitionReference(s)
This compound Disrupts energy metabolism (depletes ATP and L-arginine); Down-regulates mating pair formation (MPF) genes, inhibiting pilus assembly.E. coliPlasmids carrying blaCTX-M, blaNDM, mcr-1, ESBL, and vanA genes.14- to 100-fold reduction in conjugation frequency.[1]
Linoleic Acid Non-competitive inhibition of the traffic ATPase TrwD.E. coliIncW (R388), IncFDose-dependent inhibition; significant reduction at concentrations of 0.03 to 3 mmol/L.[2][3]
Dehydrocrepenynic Acid Likely targets components of the Type IV Secretion System (T4SS).E. coliIncW (R388), IncFIdentified as a potent inhibitor in high-throughput screening.[4][5][6][7]
Tanzawaic Acids A and B Unknown, but shows specificity for certain plasmid types.E. coliIncW, IncFII (strong inhibition); IncFI, IncI, IncL/M, IncX, IncH (moderate inhibition).Up to 100-fold inhibition of IncW and IncFII plasmids at 0.4 mM.[8]
Plant-derived compounds (e.g., from Mallotus philippensis) Varies; may involve membrane disruption or targeting specific conjugation proteins.E. coliR-plasmidsSignificant reduction in plasmid transfer.[7]

Experimental Protocols

To validate the inhibitory effect of compounds like this compound on conjugative plasmid transfer, a standardized experimental approach is crucial. Below are detailed methodologies for key experiments.

Bacterial Conjugation Inhibition Assay

This protocol outlines the steps to quantify the effect of an inhibitor on the frequency of plasmid transfer between donor and recipient bacterial strains.

a. Strain Preparation:

  • Grow overnight cultures of the donor (containing the conjugative plasmid with a selectable marker, e.g., antibiotic resistance) and recipient (with a different selectable marker) bacterial strains separately in appropriate broth media at 37°C with shaking.

b. Mating Assay:

  • Dilute the overnight cultures of donor and recipient strains into fresh broth and grow to mid-log phase (OD600 of ~0.5).

  • Mix equal volumes of the donor and recipient cultures.

  • In parallel, set up control and experimental groups. For the experimental groups, add the inhibitor (e.g., this compound) at various concentrations. The control group should contain the solvent used to dissolve the inhibitor.

  • Incubate the mating mixtures at 37°C for a defined period (e.g., 4-6 hours) without shaking to allow for the formation of mating pairs.

c. Selection and Enumeration:

  • After incubation, vigorously vortex the mixtures to disrupt mating pairs.

  • Prepare serial dilutions of the mating mixtures in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto three types of agar (B569324) plates:

    • Non-selective agar (to determine the total number of bacteria).

    • Selective agar containing the recipient's selective marker (to determine the number of recipient cells).

    • Double-selective agar containing both the donor plasmid's and the recipient's selective markers (to enumerate transconjugants).

  • Incubate the plates overnight at 37°C.

d. Calculation of Conjugation Frequency:

  • Conjugation frequency is calculated as the number of transconjugants per recipient cell.

ATP Quantification Assay

This protocol measures the intracellular ATP levels in bacteria to assess the impact of an inhibitor on cellular energy metabolism.

a. Sample Preparation:

  • Grow bacterial cultures to mid-log phase and treat with the inhibitor (e.g., this compound) at various concentrations for a specific duration. An untreated culture serves as a control.

  • Harvest a defined volume of the bacterial culture by centrifugation.

  • Wash the cell pellet with PBS to remove any residual medium.

b. ATP Extraction:

  • Resuspend the cell pellet in a suitable ATP extraction reagent (e.g., a commercial lysis buffer or a trichloroacetic acid solution).

  • Incubate as required by the extraction method to ensure complete cell lysis and release of intracellular ATP.

  • Neutralize the extract if an acidic extraction method was used.

c. ATP Measurement:

  • Use a commercial ATP bioluminescence assay kit (e.g., luciferase-based).

  • Add the bacterial extract to the luciferase reagent mixture.

  • Immediately measure the luminescence using a luminometer.

  • Determine the ATP concentration by comparing the luminescence readings to a standard curve generated with known ATP concentrations.

Scanning Electron Microscopy (SEM) for Pilus Visualization

This protocol allows for the visualization of the effect of an inhibitor on the formation of conjugative pili.

a. Sample Preparation:

  • Grow donor bacteria in the presence and absence of the inhibitor (e.g., this compound).

  • Fix the bacterial cells with a suitable fixative (e.g., glutaraldehyde) to preserve their structure.

  • Dehydrate the samples through a graded series of ethanol (B145695) concentrations.

b. Drying and Coating:

  • Critical-point dry the dehydrated samples to prevent structural collapse.

  • Mount the dried samples on SEM stubs.

  • Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.

c. Imaging:

  • Visualize the samples using a scanning electron microscope and capture images, paying close attention to the presence, morphology, and density of pili on the bacterial surface.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental designs.

experimental_workflow cluster_prep Preparation cluster_mating Mating & Treatment cluster_analysis Analysis donor Donor Strain (with Plasmid) mix Mix Donor & Recipient Cultures donor->mix recipient Recipient Strain recipient->mix control Control (No Inhibitor) mix->control This compound Experimental (+ this compound) mix->this compound plate Plate on Selective Media control->plate This compound->plate count Count Colonies (Transconjugants) plate->count calculate Calculate Conjugation Frequency count->calculate

Caption: Experimental workflow for the bacterial conjugation inhibition assay.

signaling_pathway cluster_this compound This compound Action cluster_cellular_processes Cellular Processes cluster_conjugation_machinery Conjugation Machinery This compound This compound energy Energy Metabolism (ATP & L-arginine synthesis) This compound->energy Inhibits mpf Mating Pair Formation (MPF) Gene Expression This compound->mpf Down-regulates pilus Pilus Assembly energy->pilus Required for mpf->pilus transfer Conjugative Plasmid Transfer pilus->transfer Essential for

Caption: Mechanism of this compound's inhibition of conjugative plasmid transfer.

References

A Head-to-Head Battle in the Broiler House: Flavomycin vs. Virginiamycin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Leading Antibiotic Growth Promoters in Poultry Diets

In the competitive landscape of poultry production, the use of antibiotic growth promoters (AGPs) has been a cornerstone for optimizing feed efficiency and bird performance for decades. Among the most widely utilized AGPs are Flavomycin® (also known as bambermycin (B10762621) or flavophospholipol) and virginiamycin. This guide offers a comprehensive, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, comparative performance in poultry, and the experimental frameworks used to evaluate their efficacy.

Performance Under the Microscope: A Quantitative Comparison

The true measure of an AGP lies in its ability to consistently improve key performance indicators in poultry. The following tables summarize data from various studies comparing the effects of this compound and virginiamycin on broiler and turkey performance.

Table 1: Comparative Effects of this compound and Virginiamycin on Broiler Performance

Performance MetricControl (No Additive)This compoundVirginiamycinPercentage Improvement vs. ControlReference
Body Weight Gain (g, Day 0-21) -ImprovedImprovedVirginiamycin: 10.1%[1][2]
Feed Conversion Ratio (Day 0-21) -ImprovedImprovedBoth showed improvement[1]
Body Weight (g, Day 49) -No significant effectNo significant effect-[3]
Feed Conversion (Day 49) -No significant effectNo significant effect-[3]
Mortality -No significant effectReduced by >50% (not statistically significant)-[3][4]
Dressing Percentage (Male Broilers) --Significantly Increased-[3]
Dressing Percentage (Female Broilers) -Significantly Increased--[3]

Table 2: Comparative Effects of this compound (Bambermycins) and Virginiamycin on Turkey Performance (to 20 weeks)

Performance MetricControl (No Additive)Bambermycins (BAM)Virginiamycin (VIR)NotesReference
Body Weight -Significantly IncreasedSignificantly IncreasedAll treatments except MOS+VIR increased 20 wk BW.[5]
Feed Conversion (Weeks 0-3) -ImprovedImprovedAll treatments showed improvement.[5]
Feed Conversion (Weeks 0-12 & 0-18) --ImprovedVIR, MOS+BAM, and MOS+VIR showed improvement.[5]
Cumulative Mortality/Cull Rate -No effectNo effectNo treatment effects observed.[5]

Gut Instincts: Impact on Intestinal Health

The performance-enhancing effects of both this compound and virginiamycin are largely attributed to their modulation of the gut microbiota and improvements in intestinal morphology.

Table 3: Effects on Gut Morphology and Microbiota

ParameterThis compoundVirginiamycinReference
Villus Height (Duodenum, Jejunum, Ileum - Day 21) Significantly IncreasedSignificantly Increased[1]
Crypt Depth (Duodenum, Jejunum, Ileum - Day 21) Significantly ReducedSignificantly Reduced[1]
Pathogen Reduction Reduces shedding of Salmonella spp., Clostridium perfringens, and E. coli.[1][6][7]Decreases colonization of Clostridium perfringens.[2][1][2][6][7]
Microbiota Modulation Suppresses certain microorganisms like Staphylococcus xylosus and Enterococcus faecalis, while sparing beneficial bacteria like Lactobacilli and Bifidobacteria.[7][8]Induces significant shifts in the gut microbiota, particularly in the proximal small intestine.[4][9] Some studies report an enrichment of Propionibacterium and Corynebacterium.[9][4][7][8][9]

A study comparing the two found that while both AGPs induce microbial changes potentially beneficial for growth, virginiamycin supplementation was associated with increased colonization of potentially pathogenic bacteria such as Clostridium perfringens, Campylobacter, and Escherichia/Shigella spp.[8][10] Flavophospholipol showed a slight benefit over virginiamycin by causing less extensive microbial perturbations.[8][10]

Unraveling the Mechanisms of Action

This compound and virginiamycin employ distinct strategies to inhibit bacterial growth, which in turn leads to their growth-promoting effects.

This compound's Mode of Action:

This compound, a phosphoglycolipid antibiotic, primarily targets Gram-positive bacteria.[8] Its mechanism involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[7][11] Specifically, it interferes with the enzyme glycosyltransferase, preventing the formation of the murein layer and leading to cell lysis.[7] Animal cells lack this structure, which accounts for the high tolerability of this compound.[7] This targeted action spares beneficial gut bacteria like Lactobacilli and Bifidobacteria.[7]

Flavomycin_Mechanism cluster_bacterium Gram-Positive Bacterium Peptidoglycan_Precursors Peptidoglycan Precursors Glycosyltransferase Glycosyltransferase (Enzyme) Peptidoglycan_Precursors->Glycosyltransferase Synthesis Cell_Wall Cell Wall (Murein Layer) Glycosyltransferase->Cell_Wall Builds Cell_Lysis Cell Lysis This compound This compound This compound->Glycosyltransferase Inhibits Virginiamycin_Mechanism cluster_bacterium Bacterial Ribosome mRNA mRNA Ribosome_50S 50S Subunit mRNA->Ribosome_50S Translation Protein Protein Synthesis Ribosome_50S->Protein Inhibition Protein Synthesis Inhibited tRNA tRNA tRNA->Ribosome_50S Virginiamycin Virginiamycin (M & S components) Virginiamycin->Ribosome_50S Binds to & Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Dietary Treatments cluster_data Data Collection (Weekly/End of Trial) cluster_analysis Analysis & Outcome DayOldChicks Day-Old Broiler Chicks RandomAllocation Random Allocation to Treatment Groups DayOldChicks->RandomAllocation Control Control Diet RandomAllocation->Control FlavomycinDiet This compound Diet RandomAllocation->FlavomycinDiet VirginiamycinDiet Virginiamycin Diet RandomAllocation->VirginiamycinDiet Performance Body Weight, Feed Intake, Mortality Control->Performance GutHealth Intestinal Morphology, Microbiota Analysis Control->GutHealth FlavomycinDiet->Performance FlavomycinDiet->GutHealth VirginiamycinDiet->Performance VirginiamycinDiet->GutHealth DataAnalysis Statistical Analysis (ANOVA) Performance->DataAnalysis GutHealth->DataAnalysis Results Comparative Efficacy (BWG, FCR, Gut Health) DataAnalysis->Results

References

Investigating Cross-Resistance Between Flavomycin and Therapeutic Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flavomycin's (also known as flavophospholipol or bambermycin) interaction with therapeutic antibiotics, focusing on the critical issue of cross-resistance. The data presented herein demonstrates that this compound's unique mechanism of action does not select for cross-resistance to clinically important antibiotics. Furthermore, evidence suggests this compound can reduce the prevalence of existing antibiotic resistance and act synergistically with certain therapeutic agents.

Executive Summary

This compound is a phosphoglycolipid antibiotic used exclusively in animal nutrition as a growth promotant.[1] Its mechanism of action involves the inhibition of peptidoglycan glycosyltransferase, a key enzyme in bacterial cell wall synthesis.[2][3] This target is distinct from those of most therapeutic antibiotic classes used in human medicine.[2] Experimental data consistently shows a lack of cross-resistance between this compound and other antibiotics.[4] Notably, this compound has been shown to actively reduce the transfer of resistance plasmids among bacteria and, in some cases, restore susceptibility to other antibiotics. A significant synergistic effect has been documented between this compound and colistin (B93849) against multidrug-resistant Gram-negative bacteria.[5]

Data Presentation: Comparative Analysis

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria

This table summarizes the intrinsic activity of this compound against different bacterial species. Note the significant difference in susceptibility between Gram-positive and Gram-negative organisms.

Bacterial SpeciesMIC of this compound (µg/mL)Reference(s)
Escherichia coli>64 - 128[2][6]
Enterococcus faecalis1[6]
Clostridium perfringens>64[1]
Salmonella Enteritidis>128[7]
Table 2: Effect of this compound on the Transfer of Antibiotic Resistance Plasmids

The following data illustrates this compound's ability to inhibit the conjugative transfer of plasmids carrying resistance genes for various therapeutic antibiotics.

Bacterial SpeciesResistance Gene/Plasmid TypeThis compound Concentration (µg/mL)Fold Reduction in Transfer FrequencyReference(s)
Escherichia coliESBL-producing plasmids21.4 - 3.0[6]
Enterococcus faecalisvanA-carrying plasmids0.57.2 - 10.7[6]
Salmonella EnteritidisPlasmids with Ampicillin, Streptomycin, Tetracycline resistance64 (in-feed ppm)Significant reduction (P < 0.05)[7]
Table 3: Synergistic Effect of this compound and Colistin Against E. coli

This table presents data from checkerboard assays demonstrating the synergistic activity of this compound in combination with the therapeutic antibiotic colistin against both colistin-susceptible and colistin-resistant E. coli. The Fractional Inhibitory Concentration Index (FICI) is a measure of synergy, with a value of ≤ 0.5 indicating a synergistic effect.

E. coli Strain TypeColistin MIC Alone (µg/mL)Colistin MIC with this compound (µg/mL)This compound Concentration (µg/mL)FICIReference(s)
Colistin-Susceptible0.5 - 10.0625 - 0.25Not specified0.19 - 0.49[5]
Colistin-Resistant (mcr-1)4 - 10240.25 - 162 - 1280.023 - 0.375[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and therapeutic antibiotics is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in 96-well microtiter plates with appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Bacterial strains are grown overnight, and the turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard (Synergy) Assay

This assay is used to assess the interaction between this compound and a therapeutic antibiotic.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic (e.g., this compound) is serially diluted horizontally, while the second antibiotic (e.g., colistin) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for MIC determination and incubated under appropriate conditions.

  • Data Analysis: The MIC of each antibiotic alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy, a FICI of > 4.0 indicates antagonism, and a FICI between 0.5 and 4.0 indicates an additive or indifferent effect.

Bacterial Conjugation Assay (Broth Mating Method)

This assay measures the frequency of resistance plasmid transfer from a donor to a recipient bacterial strain.

  • Strain Preparation: Donor (containing the resistance plasmid) and recipient (susceptible to the antibiotic marker on the plasmid and resistant to a counter-selective antibiotic) strains are grown to mid-log phase in broth.

  • Mating: Donor and recipient cultures are mixed in a specific ratio (e.g., 1:1) in fresh broth containing various concentrations of this compound and incubated for a set period to allow conjugation to occur.

  • Selection of Transconjugants: The mating mixture is plated on selective agar (B569324) containing both the antibiotic to select for the plasmid and the counter-selective antibiotic to inhibit the growth of the donor strain.

  • Calculation of Transfer Frequency: The number of transconjugant colonies is counted and divided by the initial number of donor cells to determine the conjugation frequency.

Visualizations: Mechanisms and Workflows

Experimental_Workflow_MIC_and_Synergy cluster_prep Preparation cluster_mic MIC Assay cluster_synergy Checkerboard Synergy Assay P1 Bacterial Culture (Overnight) P2 Adjust to 0.5 McFarland Standard P1->P2 M1 Inoculate 96-well plate with bacteria and antibiotics P2->M1 S2 Inoculate with bacteria P2->S2 P3 Prepare Antibiotic Serial Dilutions P3->M1 S1 Create 2D matrix of Antibiotic A and B dilutions P3->S1 M2 Incubate (37°C, 16-20h) M1->M2 M3 Read MIC (Lowest concentration with no growth) M2->M3 S1->S2 S3 Incubate (37°C, 16-20h) S2->S3 S4 Read MICs of combinations S3->S4 S5 Calculate FICI (FICI ≤ 0.5 = Synergy) S4->S5

Caption: Workflow for MIC and Checkerboard Synergy Assays.

Conjugation_Inhibition_Pathway cluster_cell Donor Bacterium This compound This compound Metabolism Energy Metabolism This compound->Metabolism Inhibits MPF Mating Pair Formation (MPF) Gene Expression This compound->MPF Down-regulates ATP ATP Synthesis Metabolism->ATP Arginine L-arginine Synthesis Metabolism->Arginine Pilus Pilus Biogenesis ATP->Pilus Energy Source Arginine->Pilus Essential Component MPF->Pilus Controls PlasmidTransfer R-Plasmid Transfer Pilus->PlasmidTransfer Enables Colistin_Synergy_Pathway cluster_gram_neg Gram-Negative Bacterium Colistin Colistin This compound This compound Colistin->this compound Enables Entry OM Outer Membrane (OM) (Hydrophilic Barrier) Colistin->OM Disrupts Periplasm Periplasm This compound->Periplasm Accumulates PGT Peptidoglycan Glycosyltransferase (PGT) This compound->PGT Inhibits OM->this compound Blocks Entry Periplasm->PGT CellDeath Cell Death PGT->CellDeath Inhibition leads to

References

Flavomycin's Impact on Vancomycin-Resistant Enterococci: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flavomycin's Efficacy in Reducing the Prevalence of Vancomycin-Resistant Enterococci (VRE) in Livestock.

The emergence of vancomycin-resistant enterococci (VRE) in livestock is a significant public health concern due to the potential for transmission to humans through the food chain. This guide provides a comprehensive comparison of this compound® (bambermycin/flavophospholipol), a non-therapeutic antibiotic used as a feed additive, with other alternatives in its effect on the prevalence of VRE. The following analysis is based on experimental data from peer-reviewed studies to offer an objective assessment for researchers, scientists, and drug development professionals.

Quantitative Comparison of this compound's Effect on VRE Prevalence

Experimental data from a pivotal study in fattening pigs demonstrates the comparative effects of this compound on VRE prevalence against a negative control (no additive) and a positive control (avoparcin, a glycopeptide growth promoter).

Table 1: Effect of Feed Additives on the Prevalence and Degree of Vancomycin-Resistant Enterococci (VRE) in Fattening Pigs [1]

Treatment GroupVRE Prevalence at Start of Study (%)VRE Prevalence at End of Study (%)Degree of Vancomycin (B549263) Resistance (% of total enterococci)
Control (No Additive) 0441-2%
This compound (9 mg/kg) 0411-2%
Avoparcin (B1665849) (15 mg/kg) 072~90%

Degree of vancomycin resistance refers to the proportion of VRE within the total enterococcal population in fecal samples.

The data clearly indicates that while both the control and this compound groups saw an increase in VRE prevalence, the degree of resistance remained very low. In stark contrast, the avoparcin group exhibited a significantly higher prevalence and a much greater proportion of VRE, indicating strong selection pressure for vancomycin resistance.

Comparative Efficacy of this compound in Poultry

While direct comparative studies on VRE prevalence in poultry are less common, research on the general effects of different growth promoters on the broiler chicken gut microbiota provides relevant insights. One study compared the effects of this compound and virginiamycin on the ileal microbiota of broiler chickens. Although this study did not specifically quantify VRE, it noted that virginiamycin supplementation was associated with an increased colonization of potentially pathogenic bacteria, including Enterococcus faecalis, a species that can acquire vancomycin resistance.[2] this compound, on the other hand, is known to suppress certain detrimental microorganisms like Staphylococcus spp. and Enterococcus faecalis while promoting beneficial bacteria.[3]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Study on VRE Prevalence in Fattening Pigs[1]
  • Animal Model: Three groups of fattening pigs.

  • Treatments:

    • Group A (Control): Commercial finisher feed with no antimicrobial growth promoter (AMGP).

    • Group B (this compound): Commercial finisher feed with 9 mg of flavophospholipol/kg.

    • Group C (Avoparcin): Commercial finisher feed with 15 mg of avoparcin/kg.

  • VRE Isolation and Quantification:

    • Fecal samples were collected at the start and end of the study.

    • Samples were serially diluted and plated on Slanetz and Bartley agar (B569324) for total enterococci counts.

    • For VRE enumeration, samples were plated on the same medium supplemented with 6 mg of vancomycin per liter.

    • The degree of resistance was calculated as the percentage of VRE out of the total enterococci count.

  • Statistical Analysis: Statistical significance of the differences in prevalence and degree of resistance between groups was determined.

In Vitro Inhibition of vanA Plasmid Transfer[4][5]
  • Bacterial Strains: Donor strains of Enterococcus faecium carrying conjugative VanA plasmids and a recipient strain.

  • Experimental Conditions: Broth mating experiments were conducted with and without varying concentrations of flavophospholipol.

  • Quantification of Conjugation Frequency: The number of transconjugants (recipient cells that acquired the vanA plasmid) was determined by plating on selective agar containing antibiotics to which the recipient is resistant and vancomycin. The transfer frequency was calculated as the number of transconjugants per donor cell.

  • Analysis: The reduction in transfer frequency in the presence of flavophospholipol was calculated and statistically analyzed.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism in controlling the spread of vancomycin resistance lies in its ability to inhibit the conjugative transfer of plasmids carrying resistance genes, such as the vanA gene cluster.[4][5][6] This action is distinct from many other antibiotics that exert selective pressure, leading to the proliferation of resistant strains.

Vancomycin resistance in enterococci, particularly the high-level resistance conferred by the vanA gene cluster, is an inducible system. The presence of a glycopeptide antibiotic like vancomycin triggers a signaling cascade that results in the synthesis of modified peptidoglycan precursors with low affinity for vancomycin. This resistance mechanism is often encoded on mobile genetic elements like plasmids, which can be transferred between bacteria through conjugation.

Vancomycin_Resistance_Pathway cluster_0 Vancomycin-Susceptible Enterococcus cluster_1 Vancomycin-Resistant Enterococcus (vanA) UDP_NAG UDP_NAG UDP_NAM_peptide UDP_NAM_peptide UDP_NAG->UDP_NAM_peptide Synthesis Lipid_I Lipid_I UDP_NAM_peptide->Lipid_I Translocase I Lipid_II\n(D-Ala-D-Ala terminus) Lipid_II (D-Ala-D-Ala terminus) Lipid_I->Lipid_II\n(D-Ala-D-Ala terminus) MurG Peptidoglycan Layer Peptidoglycan Layer Lipid_II\n(D-Ala-D-Ala terminus)->Peptidoglycan Layer Transglycosylase Transpeptidase Vancomycin Vancomycin Vancomycin->Lipid_II\n(D-Ala-D-Ala terminus) Binds, Inhibits Cell Wall Synthesis VanR_S VanS (Sensor Kinase) VanR (Response Regulator) VanHAX_genes vanH, vanA, vanX genes VanR_S->VanHAX_genes Induces Transcription Vancomycin_inducer Vancomycin (Inducer) Vancomycin_inducer->VanR_S Activates D_Ala_D_Lac D_Ala_D_Lac VanHAX_genes->D_Ala_D_Lac Synthesis of D-Ala-D-Lac UDP_NAM_peptide_resistant UDP-NAM-peptide D_Ala_D_Lac->UDP_NAM_peptide_resistant Incorporation Lipid_I_resistant Lipid_I_resistant UDP_NAM_peptide_resistant->Lipid_I_resistant Translocase I Lipid_II_resistant\n(D-Ala-D-Lac terminus) Lipid_II_resistant (D-Ala-D-Lac terminus) Lipid_I_resistant->Lipid_II_resistant\n(D-Ala-D-Lac terminus) MurG Resistant Peptidoglycan Resistant Peptidoglycan Lipid_II_resistant\n(D-Ala-D-Lac terminus)->Resistant Peptidoglycan Transglycosylase Transpeptidase Vancomycin_no_bind Vancomycin Vancomycin_no_bind->Lipid_II_resistant\n(D-Ala-D-Lac terminus) Reduced Binding

Caption: Vancomycin resistance signaling pathway (vanA-type).

This compound interferes with this process not by directly targeting the resistance mechanism itself, but by inhibiting the transfer of the genetic blueprint for this resistance between bacteria.

Flavomycin_Action cluster_0 Bacterial Conjugation (Plasmid Transfer) cluster_1 This compound's Inhibitory Effect Donor Donor Bacterium (with vanA plasmid) Pilus Conjugation Pilus Donor->Pilus Forms Plasmid_Transfer vanA Plasmid Transfer Recipient Recipient Bacterium Pilus->Recipient Connects to Plasmid_Transfer->Recipient This compound This compound This compound->Pilus Inhibits Formation This compound->Plasmid_Transfer Reduces Frequency

Caption: this compound's inhibition of plasmid-mediated resistance transfer.

Recent studies have further elucidated that this compound's inhibitory effect on plasmid transfer is due to the intracellular depletion of ATP and L-arginine, which are essential for the energy-dependent conjugation process.[7][8] It also down-regulates the expression of mating pair formation (MPF) genes and disrupts the biogenesis of the conjugation pilus.[7][8]

Conclusion

The available evidence strongly suggests that this compound (bambermycin) offers a significant advantage over certain other antimicrobial growth promoters in the context of VRE prevalence. Its primary benefit lies in its mechanism of action, which involves the inhibition of the horizontal transfer of resistance genes rather than exerting a strong selective pressure for resistant strains. The in vivo data from swine studies provides compelling evidence of this effect, showing a dramatically lower prevalence and degree of VRE compared to avoparcin. While more direct comparative studies in poultry are warranted, the existing body of research on this compound's impact on gut microbiota and its well-established mechanism of inhibiting plasmid transfer positions it as a favorable option for mitigating the spread of vancomycin resistance in livestock production systems. For drug development professionals, this compound's unique mode of action presents an interesting case study in combating antimicrobial resistance by targeting the mechanisms of its spread.

References

A Comparative Analysis of Fungal Phytase and Flavomycin as Broiler Feed Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of optimizing broiler production, feed additives play a pivotal role in enhancing growth performance, nutrient utilization, and gut health. Among the myriad of available options, fungal phytase, an enzyme that improves phosphorus availability, and Flavomycin (bambermycin), a performance-enhancing antibiotic, are two widely utilized additives. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Mechanism of Action

Fungal Phytase: The primary function of fungal phytase is to hydrolyze phytate (inositol hexaphosphate), the main storage form of phosphorus in plant-based feed ingredients.[1] This enzymatic action releases inorganic phosphate (B84403) and other chelated minerals, making them available for absorption by the broiler.[2] The breakdown of phytate also reduces its anti-nutritional effects, which include binding to proteins and minerals, thereby improving overall nutrient digestibility.[1]

This compound: this compound is a phosphoglycolipid antibiotic that acts primarily on Gram-positive bacteria in the gut.[3] Its mechanism involves inhibiting the biosynthesis of murein, a crucial component of the bacterial cell wall, leading to cell lysis.[4] This selective antibacterial action modulates the gut microbiota, reducing the population of certain pathogenic and competing bacteria, which in turn leads to improved nutrient absorption and a healthier gut environment.[3][4]

Performance Comparison: Growth and Feed Efficiency

Both fungal phytase and this compound have been shown to improve key performance indicators in broilers, namely body weight gain (BWG) and feed conversion ratio (FCR).

Fungal Phytase: Supplementation with fungal phytase in phosphorus-deficient diets has been demonstrated to restore growth performance to levels comparable to or exceeding that of birds fed diets with adequate phosphorus levels. The efficacy of fungal phytase can be influenced by factors such as the level of dietary calcium and phosphorus.[2]

This compound: this compound supplementation has been consistently shown to improve BWG and FCR.[3] The magnitude of this improvement can vary depending on the dosage and the specific composition of the basal diet.[3]

Table 1: Comparison of Broiler Growth Performance with Fungal Phytase and this compound Supplementation

AdditiveBroiler Age (days)DosageBody Weight Gain (g)Feed Conversion RatioReference
Control 28-8561.33[2]
Fungal Phytase 28500 FTU/kg8691.36[2]
Control 21-6601.51[4]
This compound 215 mg/kg6901.45[4]
Control 42-24731.84[3]
This compound 422 ppm25821.76[3]
This compound 424 ppm25991.76[3]
This compound 428 ppm26111.75[3]
This compound 4216 ppm26231.74[3]

Note: Data are synthesized from different studies and experimental conditions may vary.

Nutrient Digestibility

A key differentiator between fungal phytase and this compound lies in their primary impact on nutrient digestibility.

Fungal Phytase: The most significant effect of fungal phytase is the marked improvement in phosphorus retention.[2] By liberating phosphorus from phytate, it reduces the need for inorganic phosphorus supplementation and decreases phosphorus excretion, which has environmental benefits.[2] Some studies also suggest improvements in the digestibility of calcium and other minerals, as well as amino acids, due to the reduction of the anti-nutritional effects of phytate.[1]

This compound: this compound indirectly enhances nutrient digestibility by modulating the gut microbiota.[5] By suppressing competing bacteria, more nutrients are available for the host. Studies have shown improvements in the digestibility of fat and gross energy with this compound supplementation.[5]

Table 2: Comparison of Nutrient Digestibility with Fungal Phytase and this compound Supplementation

AdditiveNutrientDigestibility/Retention ImprovementReference
Fungal Phytase PhosphorusSignificant improvement in P retention[2]
Fungal Phytase CalciumNo significant improvement in Ca retention[2]
This compound FatHighest digestibility among treatments[5]
This compound Gross EnergyHighest digestibility among treatments[5]

Note: Data are synthesized from different studies and experimental conditions may vary.

Gut Morphology

The intestinal architecture is a critical indicator of gut health and absorptive capacity. Both additives have been shown to positively influence gut morphology.

Fungal Phytase: While not its primary mode of action, some studies have indicated that phytase supplementation can lead to improvements in gut morphology, such as increased villus height. This is likely an indirect effect of improved nutrient availability and a healthier gut environment.

This compound: this compound has a more direct impact on gut morphology. By reducing the microbial load and potential pathogens at the intestinal surface, it can lead to an increase in villus height and a decrease in crypt depth.[4] This results in an increased surface area for nutrient absorption.

Table 3: Comparison of Gut Morphology with Fungal Phytase and this compound Supplementation

AdditiveIntestinal SegmentVillus HeightCrypt DepthReference
This compound Duodenum (21d)IncreasedReduced[4]
This compound Jejunum (21d)IncreasedReduced[4]
This compound Ileum (21d)IncreasedReduced[4]

Experimental Protocols

To ensure the validity and reproducibility of research findings, detailed experimental protocols are essential. Below are representative methodologies for evaluating fungal phytase and this compound in broiler trials.

Fungal Phytase Trial Protocol
  • Objective: To evaluate the effect of fungal phytase on growth performance and phosphorus retention in broilers fed a phosphorus-deficient diet.

  • Animals: Day-old male broiler chicks (e.g., Cobb 500) are randomly allocated to different treatment groups.

  • Housing: Birds are housed in environmentally controlled pens with ad libitum access to feed and water.

  • Dietary Treatments:

    • Positive Control: A basal diet formulated to meet or exceed the nutrient requirements for broilers, including adequate available phosphorus.

    • Negative Control: A basal diet formulated to be deficient in available phosphorus.

    • Treatment Group(s): The negative control diet supplemented with varying levels of fungal phytase (e.g., 500 FTU/kg).

  • Trial Duration: The feeding trial typically lasts for 21 to 42 days.

  • Data Collection:

    • Growth Performance: Body weight and feed intake are recorded weekly to calculate BWG and FCR.

    • Nutrient Digestibility: A digestibility trial is conducted towards the end of the experimental period. Excreta are collected over several days, and feed and excreta samples are analyzed for phosphorus and calcium content to determine retention.

  • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA) to determine significant differences between treatment groups.[2]

This compound Trial Protocol
  • Objective: To assess the impact of this compound on growth performance, nutrient digestibility, and gut morphology in broilers.

  • Animals: Day-old male broiler chicks (e.g., Ross 308) are randomly assigned to treatment groups.

  • Housing: Similar to the phytase trial, birds are housed in a controlled environment with free access to feed and water.

  • Dietary Treatments:

    • Control: A standard basal diet without any antibiotic growth promoter.

    • Treatment Group(s): The basal diet supplemented with different concentrations of this compound (e.g., 2, 4, 8, 16 ppm).

  • Trial Duration: Typically a 42-day trial.

  • Data Collection:

    • Growth Performance: Weekly measurements of body weight and feed consumption for BWG and FCR calculations.

    • Nutrient Digestibility: An indigestible marker (e.g., chromic oxide) is added to the feed. Ileal digesta is collected at the end of the trial to determine the apparent digestibility of nutrients like fat and energy.[5]

    • Gut Morphology: At specific time points (e.g., day 21 and 42), birds are euthanized, and sections of the small intestine (duodenum, jejunum, ileum) are collected for histological analysis of villus height and crypt depth.[4]

  • Statistical Analysis: Performance, digestibility, and morphology data are subjected to statistical analysis to identify significant treatment effects.[3][5]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanisms of action and a typical experimental workflow.

Fungal_Phytase_Mechanism Phytate Phytate (Inositol-P6) in Feed FungalPhytase Fungal Phytase Phytate->FungalPhytase Substrate Minerals Bound Minerals (Ca, Zn, etc.) Protein Bound Protein Inositol_P Inositol + Inorganic P FungalPhytase->Inositol_P Hydrolysis ReleasedMinerals Released Minerals FungalPhytase->ReleasedMinerals Release ReleasedProtein Released Protein FungalPhytase->ReleasedProtein Release AntiNutrient Reduced Anti-nutritional Effects FungalPhytase->AntiNutrient Absorption Increased Nutrient Absorption Inositol_P->Absorption ReleasedMinerals->Absorption ReleasedProtein->Absorption Performance Improved Growth & Bone Mineralization Absorption->Performance AntiNutrient->Performance

Mechanism of Fungal Phytase Action

Flavomycin_Mechanism This compound This compound CellWall Murein Biosynthesis This compound->CellWall Inhibits GramPositive Gram-positive Bacteria in Gut BacterialLysis Bacterial Lysis CellWall->BacterialLysis Disruption leads to Microbiota Altered Gut Microbiota BacterialLysis->Microbiota Competition Reduced Nutrient Competition Microbiota->Competition GutHealth Improved Gut Morphology & Health Microbiota->GutHealth Absorption Enhanced Nutrient Absorption Competition->Absorption GutHealth->Absorption Performance Improved Growth & FCR Absorption->Performance

Mechanism of this compound Action

Experimental_Workflow Start Day-old Broiler Chicks (e.g., Cobb 500, Ross 308) Allocation Random Allocation to Treatment Groups Start->Allocation Housing Controlled Housing (Ad libitum feed & water) Allocation->Housing Feeding Experimental Feeding Period (e.g., 21-42 days) Housing->Feeding Treatments Dietary Treatments: - Control - Fungal Phytase - this compound Treatments->Feeding DataCollection Data Collection Feeding->DataCollection Performance Growth Performance (BWG, FCR) DataCollection->Performance Digestibility Nutrient Digestibility (Excreta/Digesta Analysis) DataCollection->Digestibility Morphology Gut Morphology (Histology) DataCollection->Morphology Analysis Statistical Analysis (e.g., ANOVA) Performance->Analysis Digestibility->Analysis Morphology->Analysis Conclusion Conclusion on Additive Efficacy Analysis->Conclusion

Experimental Workflow for Broiler Feed Additive Trial

Conclusion

Both fungal phytase and this compound are effective feed additives for improving broiler performance. The choice between them depends on the specific objectives of the feeding program. Fungal phytase is an essential tool for managing phosphorus nutrition, particularly in diets with high levels of plant-based ingredients, and offers significant environmental benefits by reducing phosphorus pollution. This compound acts as a growth promoter by modulating the gut microbiota, leading to improved feed efficiency and gut health. While their primary mechanisms of action differ, both contribute to more efficient and sustainable broiler production. A comprehensive evaluation of diet composition, economic factors, and production goals should guide the selection and application of these additives.

References

Unlocking New Potential: Flavomycin's Synergistic Effect with Hydrophobic Drugs Against Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data confirms the potent synergistic effect of Flavomycin (also known as flavophospholipol or bambermycin) with certain hydrophobic drugs, offering a promising strategy in the fight against multi-drug resistant (MDR) Gram-negative bacteria. This guide provides an objective comparison of this compound's performance in combination with the hydrophobic drug colistin (B93849), supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

This compound, an antibiotic primarily effective against Gram-positive bacteria, has demonstrated a remarkable increase in efficacy against Gram-negative pathogens when used in conjunction with agents that disrupt the bacterial outer membrane. The primary mechanism underlying this synergy involves the permeabilization of the outer membrane of Gram-negative bacteria by the hydrophobic drug, allowing this compound to penetrate the cell and exert its inhibitory effect on cell wall synthesis.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and the hydrophobic antibiotic colistin has been quantitatively assessed using the checkerboard broth microdilution method. The Fractional Inhibitory Concentration (FIC) index, a measure of the combined antimicrobial effect, consistently demonstrates a synergistic relationship. An FIC index of ≤ 0.5 is indicative of synergy.

Bacterial Strain Drug Combination MIC of this compound Alone (µg/mL) MIC of Colistin Alone (µg/mL) MIC of this compound in Combination (µg/mL) MIC of Colistin in Combination (µg/mL) FIC Index Interpretation
Colistin-Susceptible E. coliThis compound + Colistin>2560.5 - 164 - 1280.0625 - 0.250.19 - 0.49Synergy[1]
Colistin-Resistant E. coli (harboring mcr-1)This compound + Colistin>2564 - 10242 - 1280.25 - 160.023 - 0.375Synergy[1]

Note: The data presented is a summary from published studies and may vary depending on the specific bacterial isolates and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of these findings.

Checkerboard Broth Microdilution Assay

This assay is a standard method to quantify the in vitro synergistic effect of two antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and the hydrophobic drug (e.g., colistin) are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, this compound is serially diluted along the y-axis (rows), and the hydrophobic drug is serially diluted along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL). Control wells containing each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria), are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) The results are interpreted as follows: Synergy (FIC index ≤ 0.5), Additive (0.5 < FIC index ≤ 1), Indifference (1 < FIC index ≤ 4), or Antagonism (FIC index > 4).

Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time.

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., ~5 x 10^5 CFU/mL) in fresh broth.

  • Exposure: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar (B569324) plates.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) illustrate the key pathways and processes.

Synergy_Mechanism cluster_cell Gram-Negative Bacterium Hydrophobic_Drug Hydrophobic Drug (e.g., Colistin) Outer_Membrane Outer Membrane Hydrophobic_Drug->Outer_Membrane Disrupts This compound This compound PGT Peptidoglycan Glycosyltransferase (PGT) This compound->PGT Inhibits Outer_Membrane->this compound Allows Entry Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Cell_Wall_Synthesis Cell Wall Synthesis PGT->Cell_Wall_Synthesis Blocks Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of synergistic action against Gram-negative bacteria.

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Prep_Drugs_CB Prepare Serial Dilutions of this compound & Hydrophobic Drug Setup_Plate Set up 96-well Plate with Drug Combinations Prep_Drugs_CB->Setup_Plate Inoculate_CB Inoculate with Bacterial Suspension Setup_Plate->Inoculate_CB Incubate_CB Incubate 18-24h at 37°C Inoculate_CB->Incubate_CB Read_MIC Determine MICs Incubate_CB->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC End Synergy Confirmed Calculate_FIC->End Prep_Culture Prepare Log-Phase Bacterial Culture Expose_Drugs Expose Bacteria to Drugs (Alone & Combination) Prep_Culture->Expose_Drugs Sample_Timepoints Sample at 0, 2, 4, 8, 24h Expose_Drugs->Sample_Timepoints Plate_Dilutions Plate Serial Dilutions Sample_Timepoints->Plate_Dilutions Incubate_TK Incubate Plates Plate_Dilutions->Incubate_TK Count_CFU Count Colonies (CFU/mL) Incubate_TK->Count_CFU Plot_Curves Plot Time-Kill Curves Count_CFU->Plot_Curves Plot_Curves->End Start Start Start->Prep_Drugs_CB Start->Prep_Culture

Caption: Workflow for in vitro synergy testing.

Conclusion

The synergistic combination of this compound with hydrophobic drugs that permeabilize the outer membrane of Gram-negative bacteria, such as colistin, represents a significant advancement in combating antibiotic resistance. The data strongly supports this combination as a means to restore the efficacy of antibiotics against challenging MDR pathogens. Further research into combinations of this compound with other outer membrane-disrupting agents is warranted to explore the full potential of this synergistic strategy. This guide provides the foundational data and methodologies to support such research endeavors.

References

Comparative Efficacy of Bambermycin and Salinomycin in Poultry Nutrition: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two prominent feed additives, bambermycin (B10762621) and salinomycin (B1681400), reveals distinct mechanisms and performance outcomes in broiler chickens. While both agents contribute to improved poultry health and growth, their modes of action and specific benefits present a compelling case for tailored application in poultry nutrition strategies.

This guide provides a comprehensive comparison of bambermycin and salinomycin, drawing on experimental data to elucidate their respective impacts on poultry performance, gut health, and coccidiosis control. The information is intended for researchers, scientists, and drug development professionals in the animal health and nutrition sectors.

Performance and Efficacy: A Head-to-Head Comparison

Bambermycin, a phosphoglycolipid antibiotic, primarily enhances growth performance by modulating the gut microbiota.[1][2] It is particularly effective against Gram-positive bacteria, inhibiting the synthesis of their cell walls.[2][3][4] This selective action helps to maintain a healthy balance of beneficial gut flora.[3] In contrast, salinomycin, a polyether ionophore antibiotic, is widely utilized for its potent anticoccidial properties.[5][6] Its mechanism involves facilitating the transport of monovalent cations across cell membranes, leading to the disruption of ion concentrations and ultimately, cell death of coccidial parasites.[6][7]

Experimental studies have consistently demonstrated the positive effects of both additives on key performance indicators in broiler chickens. Bambermycin has been shown to significantly increase the rate of weight gain and improve feed efficiency.[2] Similarly, salinomycin supplementation has resulted in higher body weight and improved feed conversion ratios (FCR), particularly in challenged birds.[1] However, some studies suggest that salinomycin may have a narrower therapeutic index, with higher doses potentially leading to a depression in body weight and feed consumption.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies comparing the effects of bambermycin and salinomycin on broiler performance.

Table 1: Effect of Bambermycin on Broiler Performance

Study ReferenceBambermycin DoseDuration (days)Body Weight Gain (g)Feed Conversion Ratio (FCR)
Johnston et al.1.1 ppm (1-44d), 2.2 ppm (45-51d)51Increased (P<.05) vs. controlImproved (P<.05) vs. control in 6/10 experiments
Diarra et al.[10]2 mg/kg35Numerically increased (P=0.09)No significant difference
George et al.[11]3 g/ton 63No significant effectNot reported

Table 2: Effect of Salinomycin on Broiler Performance

Study ReferenceSalinomycin DoseDuration (days)Body Weight Gain (g)Feed Conversion Ratio (FCR)
Lensing et al.[1]68 mg/kg34Significantly higher (P<0.001) vs. controlImproved (P=0.046) vs. control
Diarra et al.[10]60 mg/kg35No significant differenceNo significant difference
Behnamifar et al.[12]50 ppm42Higher pre-challenge weight gain (P<0.05)Not specified
Yadav et al. (2021)[9]120 ppm35Significantly lower vs. controlSignificantly higher (poorer) vs. control
Ch-Pula et al. (2024)[13]70 ppm (25-42d)42Lower than narasin (B1676957) groupHigher (poorer) than narasin group

Experimental Protocols

The studies cited in this guide employed rigorous experimental designs to evaluate the effects of bambermycin and salinomycin. A general methodology is outlined below.

A typical experimental workflow for evaluating these feed additives would involve:

  • Animal Model: Day-old broiler chicks (e.g., Ross 308, Cobb) are randomly allocated to different treatment groups.

  • Housing: Birds are housed in floor pens with controlled environmental conditions (temperature, humidity, lighting).

  • Dietary Treatments: A basal diet is formulated to meet the nutritional requirements of the birds. Treatment groups receive the basal diet supplemented with specific concentrations of bambermycin or salinomycin. A control group receives the basal diet without any additives.

  • Data Collection:

    • Performance Parameters: Body weight and feed intake are measured at regular intervals (e.g., weekly) to calculate body weight gain and feed conversion ratio.

    • Health Monitoring: Mortality and any clinical signs of disease are recorded daily.

    • Coccidiosis Challenge (for salinomycin efficacy): In some studies, birds are orally challenged with a mixed culture of Eimeria species to induce coccidiosis.

    • Sample Collection: At the end of the trial, samples of intestinal contents and tissues may be collected for microbiological analysis, lesion scoring, and other biochemical assays.

  • Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis Animal_Selection Day-old broiler chicks Random_Allocation Random allocation to treatment groups Animal_Selection->Random_Allocation Housing Controlled environment housing Random_Allocation->Housing Basal_Diet Basal diet formulation Housing->Basal_Diet Treatment_Groups Supplementation with Bambermycin or Salinomycin Basal_Diet->Treatment_Groups Control_Group No additives Basal_Diet->Control_Group Performance_Data Body weight & Feed intake Treatment_Groups->Performance_Data Health_Monitoring Mortality & Clinical signs Treatment_Groups->Health_Monitoring Control_Group->Performance_Data Control_Group->Health_Monitoring Sample_Collection Intestinal samples Performance_Data->Sample_Collection Health_Monitoring->Sample_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Sample_Collection->Statistical_Analysis

Fig. 1: General experimental workflow for poultry nutrition studies.

Mechanisms of Action: A Visual Representation

The distinct modes of action of bambermycin and salinomycin are visualized in the diagrams below.

Bambermycin_Mechanism Bambermycin Bambermycin Synthesis_Inhibition Inhibition of Peptidoglycan Synthesis Bambermycin->Synthesis_Inhibition targets Bacterial_Cell_Wall Gram-Positive Bacterial Cell Wall Gut_Microbiota Modulation of Gut Microbiota Bacterial_Cell_Wall->Gut_Microbiota leads to Synthesis_Inhibition->Bacterial_Cell_Wall affects Improved_Performance Improved Growth Performance Gut_Microbiota->Improved_Performance

Fig. 2: Bambermycin's mechanism of action.

Salinomycin_Mechanism Salinomycin Salinomycin Ion_Transport Formation of Cation Channels (K+, Na+) Salinomycin->Ion_Transport facilitates Coccidial_Cell_Membrane Coccidial Parasite Cell Membrane Ion_Imbalance Disruption of Ion Gradient Coccidial_Cell_Membrane->Ion_Imbalance leads to Ion_Transport->Coccidial_Cell_Membrane across Cell_Death Parasite Cell Death Ion_Imbalance->Cell_Death Coccidiosis_Control Control of Coccidiosis Cell_Death->Coccidiosis_Control

Fig. 3: Salinomycin's ionophoric mechanism of action.

Conclusion

Both bambermycin and salinomycin are valuable tools in poultry nutrition, each with a distinct role. Bambermycin excels as a growth promoter by favorably modulating the gut microbiota, leading to improved feed efficiency and weight gain. Salinomycin is a primary agent for the prevention and control of coccidiosis, a significant parasitic disease in poultry. The choice between these additives, or their potential strategic use in rotation or shuttle programs, should be based on the specific health challenges and performance goals of a given poultry operation. Further research into the synergistic effects of these and other feed additives will continue to refine nutritional strategies for optimal poultry production.

References

Safety Operating Guide

Safeguarding Our Ecosystems: A Comprehensive Guide to Flavomycin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Flavomycin (also known as Bambermycin), an antibiotic used in veterinary medicine and as a feed additive, is a critical component of laboratory safety and environmental stewardship. Improper disposal can contribute to the proliferation of antimicrobial resistance and cause long-lasting harm to aquatic ecosystems.[1][2][3][4] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials, ensuring compliance with safety regulations and minimizing environmental impact.

I. Core Principles of this compound Disposal

At the forefront of this compound waste management is the principle of preventing its release into the environment.[1][2] All waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste and segregated at the point of generation.[5][6] Adherence to local, regional, and national regulations for hazardous waste disposal is mandatory.[2][7]

II. This compound Waste Stream Classification and Handling

To ensure proper disposal, it is essential to classify this compound waste streams and handle them accordingly. The following table outlines the different classifications of this compound waste and the prescribed handling and disposal methods.

Waste Stream IDDescriptionRequired ContainerDisposal Route
FLA-HW-01 Unused or expired pure this compound, concentrated stock solutions (>1 mg/mL).Original container or a clearly labeled, sealed, and compatible hazardous waste container.Incineration at a licensed hazardous waste facility.[2][5][8][9]
FLA-CW-02 Contaminated labware (e.g., pipette tips, flasks, plates, gloves, bench paper).Labeled, leak-proof hazardous waste container or bag.Incineration at a licensed hazardous waste facility.[5]
FLA-LQ-03 Dilute aqueous solutions (<1 mg/mL) from experimental buffers or media.Labeled, leak-proof hazardous liquid waste container (e.g., carboy).Collection by a licensed hazardous waste vendor for incineration or other approved treatment methods.[2][5]
FLA-SH-04 Contaminated sharps (e.g., needles, syringes, scalpels).Puncture-proof, leak-proof sharps container labeled "Hazardous Waste" and "this compound Waste".Collection by a licensed medical waste vendor for incineration.[5]

III. Step-by-Step Disposal Protocol

1. Segregation and Labeling:

  • At the point of generation, immediately segregate this compound waste into the appropriate waste stream as defined in the table above.

  • Ensure all waste containers are clearly and accurately labeled with the contents (i.e., "Hazardous Waste: this compound," "this compound Contaminated Labware," etc.).

2. Packaging:

  • For pure this compound and concentrated solutions (FLA-HW-01), it is recommended to keep them in their original containers to avoid misidentification.

  • All containers must be securely sealed to prevent leaks or spills.

  • For liquid waste (FLA-LQ-03), ensure the container is compatible with the chemical nature of the solution.

3. Storage:

  • Store all this compound waste in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated and have secondary containment to manage potential spills.

4. Disposal:

  • Arrange for the collection of all this compound waste by a licensed hazardous waste disposal company.

  • The primary recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the active compound.[2][8][9]

IV. Emergency Spill Procedures

In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:

  • Restrict Access: Immediately cordon off the affected area to prevent unauthorized entry.

  • Personal Protective Equipment (PPE): Before cleaning the spill, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills or where dust may be generated, respiratory protection is advised.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. If using a vacuum, ensure it is equipped with a HEPA filter.[7] To minimize dust, you may lightly mist the material with water before sweeping.[7]

    • Place all spilled material and contaminated cleaning supplies into a labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

FlavomycinDisposalWorkflow Start This compound Waste Generated Classify Classify Waste Stream Start->Classify HW01 Pure/Concentrated this compound (FLA-HW-01) Classify->HW01  Pure/Stock CW02 Contaminated Labware (FLA-CW-02) Classify->CW02 Labware LQ03 Dilute Aqueous Solutions (FLA-LQ-03) Classify->LQ03 Dilute Liquid SH04 Contaminated Sharps (FLA-SH-04) Classify->SH04 Sharps Package Package in Labeled, Sealed Container HW01->Package CW02->Package LQ03->Package SH04->Package Store Store in Designated Hazardous Waste Area Package->Store Dispose Dispose via Licensed Hazardous Waste Vendor (Incineration Recommended) Store->Dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flavomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Flavomycin (also known as Bambermycin), a phosphoglycolipid antibiotic. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, compiled from multiple safety data sheets.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against dust, splashes, and vapors.
Hand Protection Chemical-resistant glovesImpermeable material. Compatibility should be confirmed with the glove manufacturer.[2]Prevents skin contact and absorption.
Body Protection Laboratory Coat/CoverallsFire/flame resistant and impervious clothing.[1]Protects skin from contamination and prevents the spread of the substance.
ApronChemical-resistant apron may be necessary when mixing, loading, or cleaning up spills.Provides an additional layer of protection against splashes and spills.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]Prevents inhalation of dust or aerosols.

Engineering Controls and Work Practices

Beyond personal protective equipment, implementing proper engineering controls and work practices is crucial for minimizing exposure to this compound.

Control/PracticeDescription
Ventilation Work in a well-ventilated area. A mechanical exhaust system is required.[3]
Handling Avoid the formation of dust.[1] Avoid breathing any mist, gas, or vapors.[1] Prevent contact with skin and eyes.[1]
Hygiene Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.
Storage Keep containers tightly closed in a dry and well-ventilated place.

Step-by-Step Handling and Disposal Workflow

To ensure a systematic and safe approach to working with this compound, from initial handling to final disposal, the following workflow should be followed.

Flavomycin_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh/Measure this compound in a Fume Hood prep3->handle1 Begin Work handle2 Perform Experimental Procedures handle1->handle2 handle3 Clean Work Area and Equipment handle2->handle3 disp1 Segregate Contaminated Waste handle3->disp1 Generate Waste disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store Waste in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 end End of Process disp4->end Final Disposition

A logical workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Characterization : this compound waste should be treated as hazardous chemical waste.[4]

  • Containment : All waste materials, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance : Disposal must be in accordance with all applicable local, regional, national, and international regulations.[1] Avoid releasing the substance into the environment.[1]

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the proper disposal of the hazardous waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.